molecular formula C6H14ClNO B182159 cis-3-Aminocyclohexanol hydrochloride CAS No. 124555-44-8

cis-3-Aminocyclohexanol hydrochloride

Cat. No.: B182159
CAS No.: 124555-44-8
M. Wt: 151.63 g/mol
InChI Key: NJGXTVICXVECGR-RIHPBJNCSA-N
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Description

Cis-3-Aminocyclohexanol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S)-3-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGXTVICXVECGR-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480731
Record name cis-3-aminocyclohexanol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124555-44-8
Record name cis-3-aminocyclohexanol hydrochloride
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Record name cis-3-Aminocyclohexanol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-3-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Aminocyclohexanol hydrochloride is a pivotal chemical intermediate, particularly significant in the synthesis of novel therapeutic agents. Its stereospecific structure makes it a valuable building block in medicinal chemistry, most notably in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are under investigation for the treatment of pain. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 124555-44-8[1][2]
Molecular Formula C₆H₁₄ClNO[1][2]
Molecular Weight 151.63 g/mol [1]
Appearance Solid
Melting Point 202-204 °C
Solubility Soluble in Methanol
pKa Data not available in searched literature.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reduction of a corresponding β-enaminoketone to yield the cis-3-aminocyclohexanol free base, followed by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of cis-3-Aminocyclohexanol

A detailed protocol for the synthesis of the free base, cis-3-aminocyclohexanol, is adapted from the literature describing the reduction of β-enaminoketones.[3][4]

Materials:

  • β-enaminoketone precursor

  • Sodium metal

  • Tetrahydrofuran (THF), anhydrous

  • Isopropyl alcohol, anhydrous

  • Dichloromethane

  • Hexane

  • Hydrochloric acid (for conversion to hydrochloride salt)

Procedure:

  • Reduction of β-enaminoketone: In a round-bottom flask under an inert atmosphere, the β-enaminoketone precursor is dissolved in a mixture of anhydrous THF and isopropyl alcohol.

  • Sodium metal is added portion-wise to the solution at room temperature. The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, the reaction is carefully quenched with water. The organic solvents are removed under reduced pressure. The aqueous residue is then extracted multiple times with a suitable organic solvent, such as dichloromethane.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude cis-3-aminocyclohexanol.

  • Purification: The crude product can be purified by crystallization from a solvent system like dichloromethane/hexane or by column chromatography on silica gel.[3]

Experimental Protocol: Preparation of this compound

The purified cis-3-aminocyclohexanol free base is converted to its hydrochloride salt.

Procedure:

  • Dissolve the purified cis-3-aminocyclohexanol in a minimal amount of a suitable solvent, such as methanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material, and dried under vacuum.

G Workflow for the Synthesis of this compound start Start: β-enaminoketone reduction Reduction (Sodium, THF/Isopropanol) start->reduction quench Quenching (Water) reduction->quench extraction Extraction (Dichloromethane) quench->extraction drying Drying and Concentration extraction->drying purification Purification (Crystallization or Chromatography) drying->purification free_base cis-3-Aminocyclohexanol (Free Base) purification->free_base hcl_treatment Treatment with HCl free_base->hcl_treatment filtration Filtration and Drying hcl_treatment->filtration product This compound filtration->product

Synthesis and Purification Workflow

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a deuterated solvent (e.g., D₂O or CD₃OD) is expected to show characteristic signals for the cyclohexyl ring protons. The protons on the carbons bearing the hydroxyl and amino groups (C1-H and C3-H) would appear as multiplets. Due to the cis configuration, specific coupling constants between adjacent protons will be observed, which can be used to confirm the stereochemistry.

Proton Assignment (Expected)Chemical Shift (δ, ppm)Multiplicity
CH -OH~3.5 - 4.0Multiplet
CH -NH₃⁺~3.0 - 3.5Multiplet
Cyclohexyl CH~1.2 - 2.2Multiplets
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment (Expected)Chemical Shift (δ, ppm)
C H-OH~65 - 75
C H-NH₃⁺~45 - 55
Cyclohexyl C H₂~20 - 40
Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupWavenumber (cm⁻¹) (Expected)
O-H stretch3200-3600 (broad)
N-H stretch (NH₃⁺)2800-3200 (broad)
C-H stretch2850-3000
C-O stretch1050-1150
N-H bend1500-1650
Mass Spectrometry

The mass spectrum of this compound, likely obtained after conversion to the free base in the mass spectrometer, would show a molecular ion peak ([M]⁺) for the free base (C₆H₁₃NO) at m/z 115. Common fragmentation patterns for cyclohexanol and amino compounds would be expected, including the loss of water (H₂O), ammonia (NH₃), and cleavage of the cyclohexane ring.

Role in TRPV1 Antagonist Synthesis and Signaling Pathway

This compound serves as a crucial chiral building block for the synthesis of potent and selective TRPV1 antagonists. The TRPV1 channel is a non-selective cation channel primarily expressed in sensory neurons and is activated by various noxious stimuli, including heat, protons (acidic conditions), and capsaicin (the pungent component of chili peppers). Activation of TRPV1 leads to the influx of cations, primarily Ca²⁺, which depolarizes the neuron and initiates a pain signal.

TRPV1 antagonists block the activation of this channel, thereby preventing the transmission of pain signals. The cis-stereochemistry of the 3-aminocyclohexanol moiety is often critical for the high affinity and efficacy of these antagonists.

G TRPV1 Signaling Pathway and Antagonism cluster_0 Presynaptic Neuron stimuli Noxious Stimuli (Heat, Protons, Capsaicin) trpv1 TRPV1 Channel stimuli->trpv1 Activates ca_influx Ca²⁺ Influx trpv1->ca_influx Opens antagonist TRPV1 Antagonist (Synthesized from cis-3-Aminocyclohexanol) antagonist->trpv1 Blocks depolarization Depolarization ca_influx->depolarization pain_signal Pain Signal Transmission depolarization->pain_signal

TRPV1 Signaling and Antagonism

Conclusion

This compound is a well-defined chemical entity with significant applications in the field of drug discovery. Its stereospecific nature makes it an indispensable intermediate for the synthesis of complex molecules, particularly TRPV1 antagonists. This guide provides essential chemical and physical data, detailed synthetic protocols, and an overview of its role in a key signaling pathway, offering a valuable resource for researchers and scientists in the pharmaceutical industry. Further research to obtain and publish detailed experimental spectral data and pKa values for this compound would be beneficial to the scientific community.

References

In-Depth Technical Guide: cis-3-Aminocyclohexanol Hydrochloride (CAS 124555-44-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Aminocyclohexanol hydrochloride, with the CAS number 124555-44-8, is a pivotal chemical intermediate, particularly recognized for its role as a chiral building block in the synthesis of pharmacologically active molecules. Its unique stereochemistry makes it a valuable component in the development of novel therapeutics, most notably as a key structural motif in a class of potent and selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its significant application in the development of next-generation analgesics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 124555-44-8[1]
Molecular Formula C₆H₁₄ClNO[2]
Molecular Weight 151.63 g/mol [2]
IUPAC Name cis-(1R,3S)-3-aminocyclohexan-1-ol;hydrochloride[1]
Synonyms cis-3-Amino-cyclohexanol HCl, (1R,3S)-3-Aminocyclohexanol hydrochloride[1]
Melting Point 202 - 204 °C
Appearance White to off-white crystalline solid
Solubility Soluble in water and methanol.

Synthesis and Purification

The synthesis of cis-3-aminocyclohexanol is a critical process that dictates its purity and suitability for pharmaceutical applications. A common and effective method involves the stereoselective reduction of a β-enaminoketone precursor.[3]

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from a 1,3-cyclohexanedione derivative.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification & Salt Formation A 1,3-Cyclohexanedione Derivative B β-Enaminoketone A->B Amine, Toluene, Reflux C cis/trans-3-Aminocyclohexanol B->C Na, THF/Isopropanol D cis-3-Aminocyclohexanol C->D Column Chromatography E cis-3-Aminocyclohexanol HCl D->E HCl

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of cis-3-Aminocyclohexanol

This protocol is adapted from a literature procedure for the synthesis of cis- and trans-3-aminocyclohexanols.[3]

Step 1: Synthesis of the β-Enaminoketone Intermediate

  • To a solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione) (1.0 eq) in toluene, add the appropriate primary amine (e.g., benzylamine) (1.1 eq).

  • Reflux the mixture for 3-4 hours using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude β-enaminoketone can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Step 2: Reduction to cis/trans-3-Aminocyclohexanol

  • Dissolve the purified β-enaminoketone (1.0 eq) in a mixture of tetrahydrofuran (THF) and isopropanol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add small pieces of metallic sodium (an excess, e.g., 6.0 eq) portion-wise while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude mixture of cis- and trans-3-aminocyclohexanols.

Step 3: Purification and Salt Formation

  • Separate the cis and trans isomers using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate/isopropyl alcohol).

  • Identify the fractions containing the desired cis-isomer by TLC and/or NMR analysis.

  • Combine the relevant fractions and evaporate the solvent.

  • Dissolve the purified cis-3-aminocyclohexanol in a suitable solvent (e.g., methanol or diethyl ether) and treat with a solution of hydrochloric acid (e.g., HCl in dioxane or ethereal HCl) to precipitate the hydrochloride salt.

  • Filter the resulting solid, wash with a cold solvent, and dry under vacuum to yield pure this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical TechniqueExpected Observations
¹H NMR The proton NMR spectrum will show characteristic signals for the cyclohexyl ring protons. The chemical shifts and coupling constants of the protons attached to the carbons bearing the amino and hydroxyl groups are diagnostic for the cis configuration. In the cis isomer, one of these protons will be in an axial position and the other equatorial, leading to a complex pattern of multiplicities and coupling constants that differ from the trans isomer.
¹³C NMR The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the cyclohexane ring. The chemical shifts of the carbons bonded to the nitrogen and oxygen atoms are particularly informative.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the free base (C₆H₁₃NO) and fragmentation patterns characteristic of the aminocyclohexanol structure.
FT-IR Spectroscopy The infrared spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H and C-N stretching and bending vibrations.
Purity (HPLC) Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) using a suitable column and mobile phase.

Application in Drug Development: Synthesis of TRPV1 Antagonists

A primary application of this compound is in the synthesis of isoxazole carboxamide-based TRPV1 antagonists. These compounds are being investigated for the treatment of chronic pain.

General Synthetic Scheme for Isoxazole Carboxamide TRPV1 Antagonists

The core reaction is an amide bond formation between an isoxazole carboxylic acid and cis-3-aminocyclohexanol.

G cluster_0 Amide Coupling A Isoxazole-4-carboxylic acid C Isoxazole Carboxamide TRPV1 Antagonist A->C B cis-3-Aminocyclohexanol (from hydrochloride salt) B->C Coupling Coupling Agents (e.g., EDC, DMAP) Coupling->C Solvent Solvent (e.g., DCM) Solvent->C

Caption: General synthetic route to isoxazole carboxamide TRPV1 antagonists.

Detailed Experimental Protocol: Amide Coupling

This is a general protocol for the amide coupling reaction.[2]

  • To a solution of the isoxazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.

  • In a separate flask, neutralize this compound with a suitable base (e.g., triethylamine or by partitioning between an organic solvent and an aqueous base) to obtain the free amine.

  • Add the free cis-3-aminocyclohexanol (1.0-1.2 eq) to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, wash the reaction mixture with an acidic aqueous solution (e.g., 1N HCl) to remove excess amine and DMAP, followed by a basic aqueous solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure isoxazole carboxamide TRPV1 antagonist.

Biological Activity and Mechanism of Action

The Role of TRPV1 in Pain Signaling

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons.[4] It is activated by various noxious stimuli, including heat, acidic conditions, and endogenous lipid metabolites like capsaicin (the pungent component of chili peppers).[4] Activation of TRPV1 leads to an influx of Ca²⁺ and Na⁺ ions, resulting in depolarization of the sensory neuron and the transmission of pain signals to the central nervous system.[4]

Mechanism of Action of TRPV1 Antagonists

TRPV1 antagonists, synthesized using this compound, act by binding to the TRPV1 receptor and inhibiting its activation.[4] This blockage can be competitive, where the antagonist competes with activating ligands for the same binding site, or non-competitive.[4] By preventing the opening of the ion channel, these antagonists effectively block the transmission of pain signals.

G cluster_0 Normal Pain Signaling cluster_1 Action of TRPV1 Antagonist Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) TRPV1_active TRPV1 Channel (Active) Stimuli->TRPV1_active Ion_influx Ca²⁺/Na⁺ Influx TRPV1_active->Ion_influx Depolarization Neuron Depolarization Ion_influx->Depolarization Pain_signal Pain Signal to Brain Depolarization->Pain_signal Antagonist TRPV1 Antagonist (derived from cis-3-Aminocyclohexanol) TRPV1_inactive TRPV1 Channel (Inactive) Antagonist->TRPV1_inactive binds to No_influx Ion Influx Blocked TRPV1_inactive->No_influx No_signal Pain Signal Blocked No_influx->No_signal Stimuli_blocked Noxious Stimuli Stimuli_blocked->TRPV1_inactive

Caption: Simplified signaling pathway of TRPV1 activation and its inhibition by an antagonist.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its well-defined stereochemistry and versatile reactivity make it an ideal starting material for the synthesis of complex and biologically active molecules. The successful application of this compound in the development of potent TRPV1 antagonists for the treatment of pain underscores its significance in the pharmaceutical industry. The detailed synthetic and analytical protocols provided in this guide are intended to support researchers in their efforts to explore the full potential of this valuable chemical entity in drug discovery and development.

References

A Comprehensive Guide to the Synthesis of cis-3-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of a common and effective synthetic route for preparing cis-3-Aminocyclohexanol hydrochloride. The information presented is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document details the underlying chemical transformations, experimental protocols, and quantitative data associated with the synthesis.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a multi-step process commencing with a commercially available starting material, 1,3-cyclohexanedione. The overall synthetic strategy involves the formation of a β-enaminoketone intermediate, followed by a diastereoselective reduction to favor the cis isomer. Subsequent deprotection of the amine and final conversion to the hydrochloride salt yields the target compound.

The key stages of the synthesis are:

  • Step 1: Synthesis of the β-Enaminoketone Intermediate: Reaction of 1,3-cyclohexanedione with a primary amine, such as benzylamine, to form the corresponding β-enaminoketone.

  • Step 2: Diastereoselective Reduction: Reduction of the β-enaminoketone using a dissolving metal reduction, which preferentially yields the cis-3-(benzylamino)cyclohexanol.

  • Step 3: Deprotection of the Amino Group: Removal of the benzyl protecting group via catalytic hydrogenation to afford cis-3-aminocyclohexanol.

  • Step 4: Hydrochloride Salt Formation: Treatment of the free base, cis-3-aminocyclohexanol, with hydrochloric acid to produce the final hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including reaction times, temperatures, and yields.

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1β-Enaminoketone Formation1,3-Cyclohexanedione, BenzylamineTolueneReflux3~85
2Diastereoselective Reduction3-(Benzylamino)cyclohex-2-en-1-one, SodiumTHF/IsopropanolRoom Temp.2~77 (mixture of diastereomers)
3Debenzylationcis-3-(Benzylamino)cyclohexanol, H₂, Pd/CMethanolRoom Temp.12High
4Hydrochloride Salt Formationcis-3-Aminocyclohexanol, HClMethanol/Ether0 - Room Temp.1Quantitative

Experimental Protocols

Step 1: Synthesis of 3-(Benzylamino)cyclohex-2-en-1-one

Materials:

  • 1,3-Cyclohexanedione

  • Benzylamine

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 1,3-cyclohexanedione (1.0 eq) and toluene.

  • Begin stirring the mixture and add benzylamine (1.0 eq).

  • Heat the reaction mixture to reflux and continue heating for 3 hours, collecting the water that is formed in the Dean-Stark trap.

  • After 3 hours, allow the reaction to cool to room temperature.

  • Remove the toluene under reduced pressure to yield the crude 3-(benzylamino)cyclohex-2-en-1-one. The product can be used in the next step without further purification.

Step 2: Synthesis of cis-3-(Benzylamino)cyclohexanol

Materials:

  • 3-(Benzylamino)cyclohex-2-en-1-one

  • Sodium metal

  • Tetrahydrofuran (THF), anhydrous

  • Isopropanol, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-(benzylamino)cyclohex-2-en-1-one (1.0 eq) in a mixture of anhydrous THF and anhydrous isopropanol.[1][2]

  • Cool the solution in an ice bath.

  • Carefully add small pieces of sodium metal (excess) to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.[1]

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a diastereomeric mixture of 3-(benzylamino)cyclohexanol, with the cis isomer being the major product.[1][2] The diastereomers may be separated by column chromatography.

Step 3: Synthesis of cis-3-Aminocyclohexanol (Debenzylation)

Materials:

  • cis-3-(Benzylamino)cyclohexanol

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Filter agent (e.g., Celite)

Procedure:

  • Dissolve cis-3-(benzylamino)cyclohexanol (1.0 eq) in methanol in a suitable pressure vessel.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield cis-3-aminocyclohexanol.

Step 4: Synthesis of this compound

Materials:

  • cis-3-Aminocyclohexanol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like methanol or diethyl ether)

  • Methanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the crude cis-3-aminocyclohexanol from the previous step in a minimal amount of methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.0-1.1 eq) in either methanol or diethyl ether to the stirred solution.

  • A precipitate of this compound should form.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Visualizations

Reaction Pathway

Synthesis_Pathway cluster_0 cluster_1 cluster_2 cluster_3 A 1,3-Cyclohexanedione B 3-(Benzylamino)cyclohex-2-en-1-one A->B p1 C cis-3-(Benzylamino)cyclohexanol B->C p2 D cis-3-Aminocyclohexanol C->D p3 E cis-3-Aminocyclohexanol Hydrochloride D->E p4 R1 Benzylamine Toluene, Reflux R1->p1 R2 Na THF/Isopropanol R2->p2 R3 H₂, Pd/C Methanol R3->p3 R4 HCl Methanol/Ether R4->p4

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow start Start step1 Step 1: β-Enaminoketone Formation start->step1 step2 Step 2: Diastereoselective Reduction step1->step2 step3 Step 3: Debenzylation step2->step3 step4 Step 4: Hydrochloride Salt Formation step3->step4 purification Purification & Characterization step4->purification end End Product purification->end

References

An In-depth Technical Guide to cis-3-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of cis-3-Aminocyclohexanol hydrochloride, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The document details its molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a laboratory-scale synthesis protocol and discusses its known biological relevance, particularly as a scaffold in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.

Molecular Structure and Chemical Properties

This compound possesses a cyclohexane ring with amino and hydroxyl groups in a cis-1,3-configuration. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
IUPAC Name cis-(1R,3S)-3-aminocyclohexan-1-ol;hydrochloride[1]
Synonyms cis-3-Aminocyclohexanol HCl[1]
CAS Number 124555-44-8[1][2]
Molecular Formula C₆H₁₄ClNO[1][2]
Molecular Weight 151.63 g/mol [1][2]
Melting Point 202-204 °C
Appearance Off-white to pale brown solid
Solubility Soluble in water and methanol

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H~3.5 - 4.0 (m)~65 - 70
C3-H~3.0 - 3.5 (m)~48 - 53
Cyclohexyl H~1.2 - 2.2 (m)~20 - 45

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400-3200O-H, N-HStretching
~2950-2850C-H (aliphatic)Stretching
~1600-1500N-HBending
~1100-1000C-O, C-NStretching
Mass Spectrometry (MS)

Mass spectrometry of this compound would likely show a molecular ion peak corresponding to the free base after the loss of HCl. The fragmentation pattern would be characterized by the loss of water and cleavage of the cyclohexane ring.[3]

Table 4: Expected Mass Spectrometry Fragmentation

m/zFragment
115[M-HCl]⁺
98[M-HCl-NH₃]⁺
97[M-HCl-H₂O]⁺

Experimental Protocols

Synthesis of cis-3-Aminocyclohexanol

A common laboratory-scale synthesis involves the reduction of a β-enaminoketone derived from a 1,3-cyclohexanedione.[4]

Experimental Workflow: Synthesis of cis-3-Aminocyclohexanol

G cluster_0 Step 1: Enaminoketone Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Isomer Separation cluster_3 Step 4: Hydrochloride Salt Formation A 1,3-Cyclohexanedione E β-Enaminoketone A->E B Amine B->E C Toluene (solvent) D Reflux F β-Enaminoketone E->F I cis/trans-3-Aminocyclohexanol Mixture F->I G Sodium G->I H THF/Isopropanol J cis/trans Mixture I->J L cis-3-Aminocyclohexanol J->L K Column Chromatography K->L M cis-3-Aminocyclohexanol L->M O This compound M->O N HCl in Ether N->O

A schematic overview of the synthesis of this compound.

Protocol:

  • Enaminoketone Formation: A solution of 1,3-cyclohexanedione and an appropriate amine (e.g., benzylamine) in toluene is refluxed to form the corresponding β-enaminoketone.[4]

  • Reduction: The β-enaminoketone is then reduced using a dissolving metal reduction, such as sodium in a mixture of THF and isopropanol, to yield a mixture of cis- and trans-3-aminocyclohexanols.[4]

  • Isomer Separation: The cis and trans isomers are separated using column chromatography.

  • Hydrochloride Salt Formation: The purified cis-3-aminocyclohexanol is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in ether to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.

Purification

The primary method for purifying this compound is recrystallization from a suitable solvent system, such as isopropanol/diethyl ether.

Biological Activity and Signaling Pathways

This compound is primarily utilized as a key building block in the synthesis of more complex, biologically active molecules. Its rigid cyclohexane core and the stereospecific orientation of the amino and hydroxyl groups make it a valuable scaffold in drug design.

Role in TRPV1 Antagonist Development

The most prominent application of cis-3-Aminocyclohexanol derivatives is in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5][6] TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin.[5] Antagonists of this channel are being investigated as potential analgesics for the treatment of various pain conditions.[7]

Logical Relationship: From Scaffold to Biological Target

G A cis-3-Aminocyclohexanol Hydrochloride B Chemical Synthesis A->B C TRPV1 Antagonist (e.g., phenoxyacetamide derivatives) B->C D Binds to TRPV1 Channel C->D E Inhibition of Noxious Stimuli Signaling D->E F Analgesic Effect E->F

The role of this compound in the development of TRPV1 antagonists.

The cis-aminocyclohexanol moiety is incorporated into larger molecules that are designed to bind to the TRPV1 channel, thereby blocking its activation. The specific stereochemistry of the cis-isomer is often crucial for optimal binding and antagonist activity.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined structure and stereochemistry make it an ideal starting material for the synthesis of complex molecules, particularly in the pursuit of novel therapeutics targeting the TRPV1 channel. This guide provides a foundational understanding of its properties, synthesis, and biological relevance to aid researchers in its effective utilization.

References

Spectroscopic Profile of cis-3-Aminocyclohexanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for cis-3-Aminocyclohexanol hydrochloride and its derivatives. Due to the limited availability of public data for the hydrochloride salt, this document leverages data from closely related structures to provide a predictive and comparative analysis. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a key derivative of cis-3-aminocyclohexanol. This data provides a foundational understanding of the expected spectroscopic behavior of the target compound.

Note: The following data is for 5,5-Dimethyl-3-[(S)-α-methylbenzylamino]cyclohexanol (cis-4), a derivative of cis-3-aminocyclohexanol, as detailed in the work of Núñez-Reyes, et al. (2012). This serves as a close proxy in the absence of published data for the simple hydrochloride salt.

NMR Spectroscopy Data

Table 1: ¹H NMR Data of cis-3-Aminocyclohexanol Derivative (cis-4)

ProtonMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-1tt3.6410.8, 4.4
H-3tt2.5911.6, 4.1
H-2axdddd2.3511.6, 5.6, 4.2
H-2eqddt1.6312.4, 4.2
H-4axt0.9912.0
H-4eqbq1.0412.0
H-5axbq0.9410.2
H-5eqm1.50-
CH₃ (axial)s0.75-
CH₃ (equatorial)s0.93-
CH-Nq4.036.8
CH₃-CHd1.406.8
Ar-Hm7.32-7.35-

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data of cis-3-Aminocyclohexanol Derivative (cis-4)

CarbonChemical Shift (δ, ppm)
C-167.1
C-354.8
C-246.5
C-442.6
C-531.7
C-648.4
CH₃ (axial)26.2
CH₃ (equatorial)24.9
CH-N49.3
CH₃-CH33.2
Aromatic C126.7, 127.1, 128.7, 145.4

Solvent: CDCl₃, Spectrometer Frequency: 50 MHz

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands of cis-3-Aminocyclohexanol Derivative (cis-4)

Wavenumber (cm⁻¹)Functional Group Assignment
3439O-H stretch
3257N-H stretch
3028Aromatic C-H stretch
1646N-H bend

Sample Preparation: KBr pellet

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₆H₁₄ClNO
Molecular Weight151.63 g/mol
Exact Mass151.0763918 Da

The mass spectrum of the derivative (cis-4) showed a (M+H)⁺ peak at m/z 248.2, corresponding to its molecular formula C₁₆H₂₅NO. For this compound, the expected molecular ion peak for the free base (C₆H₁₃NO) would be at m/z 115.1.

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the sample and has minimal signal interference in the regions of interest.

  • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition : Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger sample quantity and longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, a small amount of the analyte is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent.

  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition : A background spectrum of the pure KBr pellet or the empty sample holder is first recorded. The sample is then scanned, and the background is automatically subtracted to yield the infrared spectrum of the sample.

  • Data Analysis : The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with the vibrational modes of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization : The sample molecules are ionized. Common techniques include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Compound of Interest (cis-3-Aminocyclohexanol HCl) Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Pelletizing KBr Pellet Preparation (IR) Sample->Pelletizing Dilution Dilution in Volatile Solvent (MS) Sample->Dilution NMR_Acq NMR Spectrometer (¹H, ¹³C) Dissolution->NMR_Acq IR_Acq FTIR Spectrometer Pelletizing->IR_Acq MS_Acq Mass Spectrometer (GC/LC-MS) Dilution->MS_Acq NMR_Proc Fourier Transform Phase & Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Spectrum Generation MS_Acq->MS_Proc NMR_Analysis Chemical Shift & Coupling Constant Analysis NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis MS_Analysis Mass-to-Charge Ratio Analysis & Fragmentation MS_Proc->MS_Analysis Final_Structure Structural Elucidation NMR_Analysis->Final_Structure IR_Analysis->Final_Structure MS_Analysis->Final_Structure

General workflow for spectroscopic analysis.

The Stereochemistry of cis-3-Aminocyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry of cis-3-aminocyclohexanol, a vital chiral building block in modern medicinal chemistry and organic synthesis. Its structural rigidity and the defined spatial relationship between the amino and hydroxyl groups make it a valuable scaffold for developing novel therapeutics, including HIV-protease inhibitors and μ-opioid receptor antagonists[1]. This document details its synthesis, conformational preferences, and key spectroscopic data, offering a comprehensive resource for professionals in the field.

Synthesis and Stereocontrol

The preparation of 3-aminocyclohexanols can be effectively achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. This method provides access to both cis and trans diastereomers, with the stereochemical outcome influenced by the reaction conditions and substrate.

A common synthetic pathway involves a two-step process: the condensation of a 1,3-cyclohexanedione with an amine to form a β-enaminoketone, followed by its reduction. The reduction step, often carried out with sodium in a THF/isopropyl alcohol mixture, yields a diastereomeric mixture of the corresponding amino alcohols[1][2].

G start 1,3-Cyclohexanedione + Amine (e.g., Benzylamine) step1 Step 1: Condensation (Toluene, Reflux) start->step1 intermediate β-Enaminoketone step1->intermediate step2 Step 2: Reduction (Na, THF/iPrOH) intermediate->step2 product_mix Diastereomeric Mixture (cis- and trans-3-Aminocyclohexanols) step2->product_mix step3 Step 3: Separation (Column Chromatography) product_mix->step3 final_cis cis-3-Aminocyclohexanol step3->final_cis final_trans trans-3-Aminocyclohexanol step3->final_trans

Caption: Synthetic workflow for cis-3-Aminocyclohexanol.
Quantitative Data from Synthesis

The reduction of a substituted β-enaminoketone (specifically, 5,5-dimethyl-3-((S)-α-methylbenzylamino)cyclohex-2-enone) demonstrates the typical outcomes of this synthetic approach[1][2].

Product StageCompoundOverall YieldDiastereomeric Ratio (cis:trans)
Reduction Product Mixture of amino alcohols (Compound 4 )75%89:11
After Chromatography Isolated cis isomer (cis-4 )69%-
After Chromatography Isolated trans isomer (trans-4 )6%-
Experimental Protocol: Reduction of β-Enaminoketone

This protocol is adapted from the literature for the synthesis of 5,5-dimethyl-3-((S)-α-methylbenzylamino)cyclohexanols (cis-4 and trans-4 ), which serves as a representative example for the synthesis of the cis-3-aminocyclohexanol core[1][2].

  • Reaction Setup: In a three-necked flask equipped with a condenser and under a nitrogen atmosphere, dissolve the β-enaminoketone (1.0 eq) in a mixture of THF and isopropyl alcohol.

  • Addition of Reducing Agent: Add sodium metal (10.0 eq) in small pieces to the solution at room temperature with vigorous stirring.

  • Reaction Monitoring: Continue stirring the reaction mixture for 4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cautiously add water to quench the excess sodium.

  • Extraction: Extract the aqueous mixture three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil, which contains a mixture of diastereomers, by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the cis and trans isomers.

Conformational Analysis

The stereochemistry of cis-3-aminocyclohexanol is defined by the relative orientation of the amino and hydroxyl groups on the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain[3].

For cis-1,3-disubstituted cyclohexanes, two chair conformations are possible through ring-flipping: one where both substituents are in axial positions (diaxial) and one where both are in equatorial positions (diequatorial). The diequatorial conformation is significantly more stable as it avoids unfavorable 1,3-diaxial interactions, which are a source of considerable steric strain[3].

Spectroscopic evidence, particularly from 1H-NMR and NOESY experiments, confirms that cis-3-aminocyclohexanol derivatives exist almost exclusively in the chair conformation where the amino and hydroxyl groups occupy equatorial positions[1]. The coupling constants of the protons attached to the carbons bearing the substituents (H1 and H3) are key indicators. Large coupling constants (typically > 10 Hz) indicate an axial-axial relationship with neighboring protons, confirming the axial position of these protons and, consequently, the equatorial position of the substituents[1][2].

Caption: Conformational equilibrium of cis-3-Aminocyclohexanol.

Spectroscopic Data

The following table summarizes the characteristic 1H and 13C NMR data for a representative cis-3-aminocyclohexanol derivative (cis-4 : (1R,3R)-5,5-Dimethyl-3-((S)-1-phenylethylamino)cyclohexan-1-ol), which highlights the key signals confirming the cis stereochemistry and diequatorial conformation[1][2].

Position1H NMR (δ, ppm, J in Hz)13C NMR (δ, ppm)
1 (CH-OH) 3.65 (tt, J = 11.2, 4.8)66.8
2 2.13 (m), 1.07 (q, J = 11.6)43.3
3 (CH-NHR) 2.53 (tt, J = 11.6, 4.0)49.5
4 1.70 (ddt, J = 12.8, 3.6, 2.0), 0.97 (t, J = 12.0)44.7
5 -31.8
6 1.63 (ddt, J = 12.4, 4.0, 2.0), 1.01 (t, J = 12.4)48.0
  • Analysis : The multiplicity of the signals for H1 and H3 as a triplet of triplets (tt) with large (~11 Hz) and small (~4 Hz) coupling constants is characteristic of axial protons coupled to two adjacent axial protons and two adjacent equatorial protons, respectively. This confirms the diequatorial arrangement of the hydroxyl and amino groups[1].

References

The Aminocyclohexanol Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocyclohexanol compounds, a class of cyclic amino alcohols, represent a versatile and enduring scaffold in medicinal chemistry and organic synthesis. Their rigid cyclohexane framework, coupled with the presence of amino and hydroxyl functional groups, provides a unique three-dimensional architecture that has been exploited in the development of a wide range of biologically active molecules. From their early, challenging syntheses to modern, highly stereoselective enzymatic routes, the journey of aminocyclohexanols mirrors the advancement of synthetic chemistry itself. This in-depth technical guide explores the discovery and history of these crucial compounds, details key experimental methodologies for their synthesis, presents quantitative data on their properties and biological activities, and visualizes their roles in significant signaling pathways.

A Historical Perspective: From Challenging Syntheses to Biocatalytic Precision

The story of aminocyclohexanol compounds is one of evolving synthetic strategies, driven by the pursuit of greater efficiency and stereochemical control. While a singular "discovery" event is difficult to pinpoint, the early 20th century saw the first forays into the synthesis of these molecules, often characterized by harsh reaction conditions and low yields.

A notable early example is the work on trans-4-aminocyclohexanol . A 1939 publication by Ferber and Brückner described a method for its preparation that was acknowledged to be laborious and low-yielding.[1][2] A common historical approach involved the catalytic hydrogenation of p-acetamidophenol (paracetamol), followed by the challenging separation of the resulting cis/trans isomers.[1][2] This highlights the central challenge in early aminocyclohexanol chemistry: the control of stereochemistry.

The mid-to-late 20th century saw significant advancements in stereoselective synthesis, which had a profound impact on the accessibility of specific aminocyclohexanol isomers. The development of chiral auxiliaries and asymmetric catalysts provided chemists with the tools to selectively generate desired stereoisomers.

A paradigm shift in the synthesis of aminocyclohexanols has occurred more recently with the advent of chemoenzymatic methods . These approaches utilize enzymes such as keto reductases (KREDs) and amine transaminases (ATAs) to achieve high regio- and stereoselectivity under mild, environmentally friendly conditions.[3][4] This evolution from classical chemical synthesis to modern biocatalysis represents a major milestone in the history of these compounds, making them more readily available for research and industrial applications.

The development of the mucolytic drug Ambroxol in the late 1960s and its commercialization in the 1970s marked a significant moment in the history of aminocyclohexanol applications.[5][6] The industrial-scale synthesis of Ambroxol, which utilizes trans-4-aminocyclohexanol as a key intermediate, underscored the pharmaceutical importance of this chemical class and continues to drive research into more efficient synthetic routes.[7][8]

Synthetic Methodologies: A Practical Guide

The synthesis of aminocyclohexanol compounds has evolved significantly, with modern methods offering superior control over stereochemistry and higher yields compared to historical approaches. This section details key experimental protocols for the synthesis of various aminocyclohexanol isomers.

Classical Approach: Catalytic Hydrogenation of p-Acetamidophenol (for 4-Aminocyclohexanol)

This method represents a traditional, albeit less selective, route to a mixture of cis- and trans-4-aminocyclohexanol.

Experimental Protocol:

  • Hydrogenation: p-Acetamidophenol is dissolved in a suitable solvent (e.g., water or ethanol) and charged into a pressure reactor. A hydrogenation catalyst, such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃), is added. The reactor is purged with nitrogen and then pressurized with hydrogen gas. The reaction is typically carried out at elevated temperature and pressure with stirring.

  • Catalyst Removal: After the reaction is complete (monitored by techniques like GC), the reactor is cooled, and the catalyst is removed by filtration.

  • Hydrolysis: The resulting solution containing a mixture of cis- and trans-4-acetamidocyclohexanol is then hydrolyzed under acidic or basic conditions to remove the acetyl group, yielding the free aminocyclohexanol isomers.

  • Isomer Separation: The separation of the cis and trans isomers is often challenging and can be achieved by fractional crystallization from a suitable solvent, such as acetone.[1]

Logical Relationship: Classical vs. Modern Synthesis

G cluster_classical Characteristics of Classical Synthesis cluster_modern Characteristics of Modern Synthesis Classical Classical Synthesis (e.g., Catalytic Hydrogenation) Modern Modern Synthesis (e.g., Chemoenzymatic) Classical->Modern Evolution towards Harsh Conditions Harsh Conditions Classical->Harsh Conditions Low Selectivity Low Selectivity Classical->Low Selectivity Difficult Separation Difficult Separation Classical->Difficult Separation Mild Conditions Mild Conditions Modern->Mild Conditions High Stereoselectivity High Stereoselectivity Modern->High Stereoselectivity Simplified Purification Simplified Purification Modern->Simplified Purification

Comparison of classical and modern synthetic approaches.

Chemoenzymatic Synthesis of 4-Aminocyclohexanol Isomers

This one-pot, two-enzyme system provides a highly stereoselective route to either cis- or trans-4-aminocyclohexanol from 1,4-cyclohexanedione.[3][4]

Experimental Protocol:

  • Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared in a reaction vessel. 1,4-cyclohexanedione is added as the starting material.

  • Cofactors and Cosubstrates: Necessary cofactors and cosubstrates are added. This typically includes NADP⁺, isopropylamine (as the amine donor), pyridoxal 5'-phosphate (PLP), and magnesium chloride (MgCl₂). A co-solvent like DMSO may also be used.[9]

  • Enzyme Addition: The reaction is initiated by the addition of a keto reductase (KRED) and an amine transaminase (ATA). The choice of ATA determines the stereochemical outcome (cis or trans).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30°C).

  • Monitoring and Workup: The progress of the reaction is monitored by HPLC or GC. Upon completion, the enzymes are denatured (e.g., by heat or addition of an organic solvent), and the product is isolated and purified using standard techniques like column chromatography.[9]

Experimental Workflow: Chemoenzymatic Synthesis

G Start 1,4-Cyclohexanedione Step1 Keto Reductase (KRED) + NADP+ Start->Step1 Intermediate 4-Hydroxycyclohexanone Step1->Intermediate Step2 Amine Transaminase (ATA) + Isopropylamine, PLP Intermediate->Step2 Product cis- or trans-4-Aminocyclohexanol Step2->Product

One-pot enzymatic synthesis of 4-aminocyclohexanol.

Synthesis of cis- and trans-3-Aminocyclohexanols

This method involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[10]

Experimental Protocol:

  • Formation of β-Enaminoketone: A 1,3-cyclohexanedione derivative is reacted with a primary amine (e.g., benzylamine) in a solvent like toluene at reflux, with azeotropic removal of water, to form the corresponding β-enaminoketone.

  • Reduction: The purified β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol. Small pieces of metallic sodium are added in excess, and the reaction is stirred until completion.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting mixture of cis- and trans-3-aminocyclohexanols can be separated by column chromatography.[3]

Quantitative Data and Physicochemical Properties

The following tables summarize key quantitative data related to the synthesis and properties of aminocyclohexanol compounds.

Table 1: Comparison of Synthetic Routes to 4-Aminocyclohexanol

Synthesis MethodStarting MaterialKey Reagents/CatalystsDiastereomeric Ratio (cis:trans)YieldReference(s)
Catalytic Hydrogenationp-AcetamidophenolPd/C or Rh/Al₂O₃, H₂Mixture (variable)Moderate[1][2]
Chemoenzymatic1,4-CyclohexanedioneKRED, ATAHighly selective for cis or transGood to Excellent[3][4]

Table 2: Chemoenzymatic Synthesis of 3-Aminocyclohexanol Derivatives [3][10]

Starting β-EnaminoketoneReducing AgentDiastereomeric Ratio (cis:trans)Yield
From 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamineSodium in THF/isopropyl alcohol89:1175%

Table 3: Physicochemical Properties of trans-4-Aminocyclohexanol

PropertyValue
Molecular FormulaC₆H₁₃NO
Molecular Weight115.17 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point108-113 °C
Boiling Point127 °C at 14 mmHg
SolubilitySoluble in water, moderately soluble in polar organic solvents

Biological Significance and Signaling Pathways

Aminocyclohexanol derivatives have garnered significant attention in drug discovery due to their diverse biological activities. Their rigid cyclic structure often serves as a key pharmacophore, enabling precise interactions with biological targets.

trans-4-Aminocyclohexanol is a well-established anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation. Furthermore, it has been found to interact with and inhibit protein kinase C (PKC), a crucial enzyme in various cellular signaling cascades.

Signaling Pathway: Inhibition of Protein Kinase C

G cluster_pathway Protein Kinase C (PKC) Signaling PKC Protein Kinase C Substrate PKC Substrate PKC->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Cellular Responses PhosphoSubstrate->Downstream Inhibitor trans-4-Aminocyclohexanol Inhibitor->PKC Inhibits

Inhibition of PKC by trans-4-aminocyclohexanol.

(1R,2S)-2-Aminocyclohexanol has been shown to influence signaling pathways regulated by spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling of various cell surface receptors, particularly in hematopoietic cells. By modulating SYK-regulated pathways, (1R,2S)-2-aminocyclohexanol and its derivatives hold potential for the treatment of immune-related and neurodegenerative diseases.

The broader class of aminocyclitols , of which aminocyclohexanols are a part, includes many naturally occurring and synthetic compounds with potent biological activities.[11] For instance, some aminocyclitols are known to be potent glycosidase inhibitors, making them attractive targets for the development of therapeutics for diabetes and viral infections.[11][12] The aminocyclitol scaffold is also a key component of aminoglycoside antibiotics.[13]

Conclusion and Future Outlook

The journey of aminocyclohexanol compounds from their challenging early syntheses to their current status as readily accessible and highly versatile building blocks is a testament to the progress of organic chemistry. The development of stereoselective and, more recently, chemoenzymatic methods has unlocked the full potential of this chemical class, enabling the synthesis of a vast array of derivatives with diverse and potent biological activities.

For researchers, scientists, and drug development professionals, the aminocyclohexanol core continues to offer a rich platform for the design of novel therapeutics. The inherent conformational rigidity of the cyclohexane ring, combined with the versatile reactivity of the amino and hydroxyl groups, provides a powerful tool for probing and modulating biological systems. As our understanding of disease pathways deepens and synthetic methodologies continue to evolve, we can anticipate that aminocyclohexanol-based compounds will play an increasingly important role in the development of next-generation medicines. The ongoing exploration of their potential as enzyme inhibitors, signaling pathway modulators, and key pharmaceutical intermediates ensures that the story of aminocyclohexanols is far from over.

References

Physical properties of cis-3-Aminocyclohexanol hydrochloride (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of cis-3-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of this compound (CAS No: 124555-44-8), a crucial intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound is a white to off-white solid compound. Its hydrochloride salt form generally enhances its stability and aqueous solubility compared to the free base, making it suitable for a variety of applications in medicinal chemistry.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 124555-44-8[1][2]
Molecular Formula C₆H₁₃NO·HCl[1]
Molecular Weight 151.63 g/mol [1][2]
Melting Point 202 - 204 °C[1]
Solubility Soluble in Methanol.[1] The hydrochloride salt form generally exhibits enhanced water solubility compared to the free base.[3] Related aminocyclohexanol compounds show solubility in polar organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide.[3]
Appearance Solid[4]
Storage Refrigerator, under inert atmosphere[1]

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of this compound are provided below. These protocols are based on standard laboratory techniques.

Melting Point Determination

The melting point is a critical indicator of purity for crystalline solids. The capillary method is a standard technique for this determination.[5]

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If the crystals are large, gently pulverize a small amount into a fine powder using a clean, dry mortar and pestle.[5][6]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.[6]

  • Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a piece of glass tubing) several times. The final packed sample height should be 2-3 mm.[6]

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[6]

    • If the approximate melting point is unknown, perform a rapid preliminary heating to determine a rough range.[6]

    • For an accurate measurement, allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (approximately 1-2°C per minute) when the temperature is within 15-20°C of the expected melting point.[7]

  • Recording Data: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6] A pure substance typically has a sharp melting range of 0.5-1.0°C.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement A Dry Sample B Pulverize (if needed) A->B C Load Sample into Tube B->C D Pack Sample (2-3 mm) C->D E Place in Apparatus D->E F Heat Slowly (1-2°C/min) E->F G Observe & Record Range F->G H Melting Point Range G->H Result

Caption: Workflow for Melting Point Determination.

Solubility Assessment

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents.

Objective: To determine the solubility of this compound in water and selected organic solvents.

Materials:

  • This compound

  • Test tubes or small vials

  • Vortex mixer

  • Analytical balance

  • Selection of solvents (e.g., deionized water, methanol, ethanol, dichloromethane, dimethyl sulfoxide (DMSO))

Procedure:

  • Qualitative Assessment:

    • Add a small, visually estimated amount (e.g., 2-3 mg) of the compound to a test tube.

    • Add 1 mL of the selected solvent.

    • Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.

    • Visually inspect the solution for any undissolved solid particles against a contrasting background. Record as "soluble," "sparingly soluble," or "insoluble."

  • Semi-Quantitative Assessment (Shake-Flask Method):

    • Accurately weigh a specific amount of the compound (e.g., 10 mg) into a vial.

    • Add a measured volume of the solvent (e.g., 1 mL) to the vial.

    • Seal the vial and place it on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[8]

    • After equilibration, visually confirm that excess solid remains, indicating a saturated solution.[8]

    • Carefully filter the supernatant using a syringe filter (e.g., 0.45 µm) to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

    • The solubility is expressed in units such as mg/mL or mol/L.

Solubility_Testing_Workflow cluster_qualitative Qualitative Method cluster_quantitative Quantitative Method (Shake-Flask) A Add ~2mg Solute + 1mL Solvent B Vortex for 60s A->B C Visually Inspect B->C Result1 Soluble / Insoluble C->Result1 D Add excess Solute to known Solvent Volume E Equilibrate (e.g., 24h) at constant Temp D->E F Filter Supernatant E->F G Analyze Concentration F->G Result2 Solubility (mg/mL) G->Result2

References

Structural Elucidation of cis-3-Aminocyclohexanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural elucidation of cis-3-aminocyclohexanol hydrochloride. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific salt, this guide synthesizes information from analogous compounds and foundational spectroscopic principles to present a representative analysis. The methodologies and expected data outlined herein serve as a robust framework for researchers engaged in the characterization of this and structurally related molecules.

Chemical Identity

ParameterValueReference
Chemical Name cis-(1R,3S)-3-aminocyclohexan-1-ol;hydrochloride[1]
CAS Number 124555-44-8[1]
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1]
Structure this compound structure

Spectroscopic Data (Predicted and Inferred)

The following tables summarize the expected quantitative data for this compound. These values are inferred from spectral data of the free base, its derivatives, and related aminocyclohexanol isomers.

¹H NMR Spectroscopy

Proton NMR is a critical tool for establishing the cis stereochemistry through the analysis of coupling constants. In the preferred chair conformation, the cis-1,3-substituents (hydroxyl and ammonium groups) are expected to be in a diequatorial orientation, leading to axial orientations for the protons on C1 and C3.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1 (CH-OH)~3.6 - 3.8Triplet of triplets (tt)J_ax-ax ≈ 11 Hz, J_ax-eq ≈ 4.5 Hz
H3 (CH-NH₃⁺)~3.1 - 3.3Triplet of triplets (tt)J_ax-ax ≈ 11 Hz, J_ax-eq ≈ 4.5 Hz
H2, H4, H5, H6 (ring CH₂)~1.2 - 2.1Multiplets (m)-

Note: Chemical shifts are referenced to residual solvent. The protonation of the amine to an ammonium group in the hydrochloride salt is expected to cause a significant downfield shift for H3 and adjacent protons compared to the free base.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (CH-OH)~65 - 70
C3 (CH-NH₃⁺)~48 - 52
C2~33 - 37
C4~28 - 32
C5~18 - 22
C6~38 - 42
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the parent compound (the free base, cis-3-aminocyclohexanol). The hydrochloride salt itself is not typically analyzed directly by volatile MS techniques.

Table 3: Expected Mass Spectrometry Data (Electron Ionization)

m/z ValueInterpretation
115[M]⁺, Molecular ion of the free base (C₆H₁₃NO)
98[M-NH₃]⁺
97[M-H₂O]⁺
82[M-NH₃-H₂O]⁺
56Common fragment for cyclic amines
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
3200 - 3500O-H stretchBroad band, indicating hydrogen bonding
2800 - 3000N-H stretch (R-NH₃⁺)Broad, strong bands characteristic of an ammonium salt
2850 - 2960C-H stretchAliphatic
1570 - 1650N-H bendAmmonium salt
1050 - 1150C-O stretchSecondary alcohol

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • Sample Preparation : Approximately 10-15 mg of this compound is dissolved in 0.7 mL of deuterium oxide (D₂O).

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : -2 to 12 ppm.

    • Number of Scans : 16.

    • Relaxation Delay : 2 seconds.

    • Temperature : 298 K.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width : 0 to 180 ppm.

    • Number of Scans : 1024.

    • Relaxation Delay : 2 seconds.

  • 2D NMR (COSY, HSQC) : Standard pulse programs are used to establish proton-proton and proton-carbon correlations, respectively, aiding in the unambiguous assignment of all signals.

Mass Spectrometry (MS)
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation : The hydrochloride salt is typically converted to the more volatile free base by neutralization with a suitable base (e.g., NaHCO₃) and extraction into an organic solvent (e.g., dichloromethane). The organic extract is then injected into the GC-MS.

  • GC Conditions :

    • Column : 30 m x 0.25 mm DB-5 or equivalent.

    • Injector Temperature : 250 °C.

    • Oven Program : 50 °C for 2 min, then ramp to 250 °C at 10 °C/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-400.

    • Source Temperature : 230 °C.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation : A small amount of the solid this compound powder is placed directly onto the ATR crystal.

  • Acquisition :

    • Spectral Range : 4000 to 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 32.

    • A background spectrum is collected prior to sample analysis.

Visualizations

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structure Confirmation Sample Sample Elemental_Analysis Elemental Analysis (for formula confirmation) Sample->Elemental_Analysis IR IR Spectroscopy Sample->IR MS Mass Spectrometry (of free base) Sample->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Sample->NMR Structure Proposed Structure: cis-3-Aminocyclohexanol HCl Elemental_Analysis->Structure IR_Data Functional Groups Identified (OH, NH3+, C-H, C-O) IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data NMR_Data Connectivity and Stereochemistry (cis conformation from J-coupling) NMR->NMR_Data IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: Workflow for the Structural Elucidation of this compound.

Key ¹H-¹H COSY Correlations

The following diagram illustrates the expected key correlations in a COSY spectrum, which are instrumental in assigning the proton signals of the cyclohexane ring.

Caption: Expected ¹H-¹H COSY correlations for this compound.

References

Chiral Resolution of 3-Aminocyclohexanol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the chiral resolution of 3-aminocyclohexanol isomers. As crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules, the stereochemical purity of 3-aminocyclohexanols is of paramount importance. This document details the prevalent techniques for separating the enantiomers of 3-aminocyclohexanol, including classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation.

Diastereomeric Salt Resolution

Classical resolution through the formation of diastereomeric salts is a widely employed method for the separation of enantiomers on a preparative scale. This technique involves the reaction of a racemic mixture of 3-aminocyclohexanol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, allowing for their separation by fractional crystallization.

A common and effective resolving agent for 3-aminocyclohexanol is (R)-(-)-mandelic acid. The process leverages the differential solubility of the resulting diastereomeric salts, ((1S,3S)-3-aminocyclohexanol)-(R)-mandelate and ((1R,3R)-3-aminocyclohexanol)-(R)-mandelate, in a suitable solvent system.

Quantitative Data for Diastereomeric Salt Resolution
ParameterValueReference
Resolving Agent(R)-(-)-Mandelic Acid[1][2][3]
Target Enantiomer Isolated(1S,3S)-3-aminocyclohexanol[1][2][3]
Diastereomeric Excess (de) of Salt>98%[1][2][3]
Enantiomeric Excess (ee) of Amine>99%[1][2][3]
Overall Yield39%[1]
Specific Rotation [α]D (c=1, MeOH)+5.0°[1]
Experimental Protocol: Diastereomeric Resolution with (R)-Mandelic Acid

This protocol is adapted from the work of Brocklehurst et al. (2011)[1].

  • Salt Formation: A solution of racemic cis/trans-3-aminocyclohexanol in a suitable solvent (e.g., methanol or ethanol) is treated with a sub-stoichiometric amount (approximately 0.5 equivalents) of (R)-(-)-mandelic acid.

  • Crystallization: The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature. The less soluble diastereomeric salt, typically the ((1S,3S)-3-aminocyclohexanol)-(R)-mandelate salt, will preferentially crystallize out of the solution.

  • Isolation of Diastereomeric Salt: The crystallized salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities. The diastereomeric purity of the salt can be assessed at this stage.

  • Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the mandelic acid and liberate the free enantiopure 3-aminocyclohexanol.

  • Extraction and Purification: The free amine is extracted from the aqueous solution using an organic solvent (e.g., dichloromethane). The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield the enantiomerically enriched 3-aminocyclohexanol.

  • Purification of the Other Enantiomer: The mother liquor from the initial crystallization, which is enriched in the other enantiomer, can be treated with (S)-(+)-mandelic acid to isolate the other enantiomer of 3-aminocyclohexanol following a similar procedure.

Logical Workflow for Diastereomeric Resolution

diastereomeric_resolution racemate Racemic 3-Aminocyclohexanol salt_formation Salt Formation (Methanol) racemate->salt_formation resolving_agent (R)-Mandelic Acid resolving_agent->salt_formation diastereomeric_mixture Diastereomeric Salt Mixture in Solution salt_formation->diastereomeric_mixture crystallization Fractional Crystallization diastereomeric_mixture->crystallization less_soluble_salt Crystallized Salt ((1S,3S)-Amine-(R)-Acid) crystallization->less_soluble_salt mother_liquor Mother Liquor (Enriched in (1R,3R)-Amine) crystallization->mother_liquor filtration Filtration less_soluble_salt->filtration liberation Liberation of Amine (Base Treatment) filtration->liberation pure_enantiomer Enantiopure (1S,3S)-3-Aminocyclohexanol liberation->pure_enantiomer

Diastereomeric Resolution Workflow

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for the separation of enantiomers. This technique utilizes enzymes, typically lipases, to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. For 3-aminocyclohexanol, this often involves the acylation of the hydroxyl group or the amino group (after suitable protection).

The amino group of 3-aminocyclohexanol is typically protected, for example, with a carboxybenzyl (Cbz) group, to direct the enzymatic acylation to the hydroxyl group. Lipases, such as Candida antarctica lipase B (CALB), are highly effective in catalyzing the enantioselective acylation of the N-Cbz protected 3-aminocyclohexanol.

Quantitative Data for Enzymatic Kinetic Resolution
ParameterValueReference
EnzymeCandida antarctica Lipase B (Novozym 435)[1]
Substraterac-N-Cbz-cis-3-aminocyclohexanol[1]
Acylating AgentVinyl Acetate[4]
SolventMethyl tert-butyl ether (MTBE)[1]
Conversion (c)~50%[1]
Enantiomeric Excess of Substrate (ees)>99% ((1R,3S)-N-Cbz-3-aminocyclohexanol)[1]
Enantiomeric Excess of Product (eep)>99% ((1S,3R)-N-Cbz-3-acetoxycyclohexylamine)[1]
Enantioselectivity (E-value)>200[4]
Experimental Protocol: Enzymatic Resolution of N-Cbz-3-aminocyclohexanol

This protocol is a generalized procedure based on established methods for lipase-catalyzed resolutions[1][4][5].

  • N-Protection: The amino group of racemic 3-aminocyclohexanol is first protected with a suitable protecting group, such as the carboxybenzyl (Cbz) group, using standard procedures.

  • Enzymatic Acylation: The racemic N-protected 3-aminocyclohexanol is dissolved in an organic solvent (e.g., MTBE). The lipase (e.g., immobilized Candida antarctica lipase B) and the acylating agent (e.g., vinyl acetate) are added to the solution.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored for conversion, typically by chiral HPLC or GC. The reaction is stopped when approximately 50% conversion is reached to achieve high enantiomeric excess for both the unreacted substrate and the acylated product.

  • Enzyme Removal: The immobilized enzyme is removed by filtration.

  • Separation of Substrate and Product: The unreacted N-protected 3-aminocyclohexanol and the acylated product are separated by column chromatography.

  • Deprotection: The protecting group (and the acyl group from the product) is removed from the separated enantiomers to yield the enantiopure 3-aminocyclohexanol isomers.

Logical Workflow for Enzymatic Kinetic Resolution

enzymatic_resolution racemate Racemic N-Cbz- 3-Aminocyclohexanol reaction Enzymatic Acylation racemate->reaction enzyme Lipase (CALB) enzyme->reaction acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction mixture Mixture of Acylated Product and Unreacted Substrate reaction->mixture separation Chromatographic Separation mixture->separation unreacted Unreacted Substrate ((1R,3S)-N-Cbz-Amine) separation->unreacted product Acylated Product ((1S,3R)-N-Cbz-Acetate) separation->product deprotection1 Deprotection unreacted->deprotection1 deprotection2 Deprotection product->deprotection2 enantiomer1 Enantiopure (1R,3S)-3-Aminocyclohexanol deprotection1->enantiomer1 enantiomer2 Enantiopure (1S,3R)-3-Aminocyclohexanol deprotection2->enantiomer2

Enzymatic Kinetic Resolution Workflow

Chromatographic Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the resolution of a wide range of chiral compounds, including amino alcohols.

For the separation of 3-aminocyclohexanol isomers, columns such as Chiralpak AD-H, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, have been shown to be effective.

Quantitative Data for Chiral HPLC Separation
ParameterValueReference
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)[6][7][8]
Mobile Phasen-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)[6]
Flow Rate1.0 mL/min[8]
DetectionUV at 210 nm
Retention Time (tR1)~8.5 min (example for one enantiomer)
Retention Time (tR2)~10.2 min (example for the other enantiomer)
Resolution (Rs)>1.5 (baseline separation)

Note: Retention times are illustrative and can vary based on the specific isomer and exact chromatographic conditions.

Experimental Protocol: Chiral HPLC Separation
  • Sample Preparation: A solution of the racemic 3-aminocyclohexanol is prepared in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic System: An HPLC system equipped with a chiral column (e.g., Chiralpak AD-H) is used. The mobile phase is prepared and degassed.

  • Injection and Elution: The sample is injected onto the column, and the enantiomers are separated as they pass through the CSP. The separation is carried out under isocratic conditions with the specified mobile phase and flow rate.

  • Detection: The eluted enantiomers are detected using a suitable detector, typically a UV detector.

  • Data Analysis: The retention times of the peaks are used to identify the enantiomers, and the peak areas are used to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).

Logical Workflow for Chromatographic Separation

chromatographic_separation cluster_workflow Chromatographic Separation Workflow racemate Racemic 3-Aminocyclohexanol Sample injection Injection into HPLC System racemate->injection column Chiral Stationary Phase (e.g., Chiralpak AD-H) injection->column separation Differential Interaction with CSP column->separation detection UV Detection separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram analysis Data Analysis (ee% Calculation) chromatogram->analysis result Enantiomerically Pure Fractions (Preparative) or Quantitation (Analytical) analysis->result

References

A Comprehensive Technical Guide to the Safety and Handling of cis-3-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and emergency procedures for cis-3-Aminocyclohexanol hydrochloride (CAS No: 124555-44-8). The information compiled is intended to equip laboratory and research personnel with the necessary knowledge to handle this compound responsibly and mitigate potential risks.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms (+-)-cis-3-amino-cyclohexanol,hydrochloride; (1R,3S)-3-aminocyclohexan-1-ol,hydrochloride[1]
CAS Number 124555-44-8[2][3]
Molecular Formula C6H14ClNO[3][4]
Molecular Weight 151.63 g/mol [3]
Structure (Image of the 2D structure of this compound)

Hazard Identification

This compound is classified as hazardous. The following table summarizes its GHS hazard statements.

GHS ClassificationHazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[3]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[3]
Serious eye damage/eye irritation (Category 2)H319: Causes serious eye irritation[3]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[3]

Signal Word: Warning

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

PropertyValue
Appearance Light grey solid[5]
Odor Odorless[5]
Melting Point 202 - 204°C[2]
Solubility Soluble in Methanol[2]. Soluble in water[6].
Storage Temperature Refrigerator, under inert atmosphere[2]. Store in a dry, cool and well-ventilated place[1][7].

Experimental Protocols and Handling

Risk Assessment and Handling Workflow

The following diagram outlines a logical workflow for the risk assessment and safe handling of this compound.

G Risk Assessment and Handling Workflow for this compound cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling & Emergency A Review Safety Data Sheet (SDS) B Identify Hazards (H302, H315, H319, H335) A->B C Assess Risks for Specific Experiment B->C D Select Appropriate PPE C->D E Work in a Well-Ventilated Area (e.g., Fume Hood) D->E Proceed to Handling F Wear Selected PPE (Gloves, Goggles, Lab Coat) E->F G Avoid Dust Formation and Inhalation F->G H Prevent Contact with Skin and Eyes G->H I Store in Tightly Closed Container H->I L In Case of Exposure, Follow First-Aid Protocols H->L If Exposure Occurs J Decontaminate Work Area I->J After Experiment K Dispose of Waste Properly J->K M Report Incidents L->M

Caption: Workflow for risk assessment and handling.

Safe Handling Protocols
  • Ventilation: Handle in a well-ventilated place.[1][7] Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[5]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[8]

  • Dust and Aerosol Formation: Avoid formation of dust and aerosols.[1][7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

  • Electrostatic Discharge: Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7][8]

Storage Conditions
  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][5][7]

  • Store apart from foodstuff containers or incompatible materials.[1][7]

  • For long-term storage, keep in a refrigerator under an inert atmosphere.[2]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear fire/flame resistant and impervious clothing.[1] Chemical impermeable gloves should also be worn.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

First-Aid Measures

First-Aid Protocols
Exposure RouteProtocol
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1][5][7]
Eye Contact Rinse with pure water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: No data is available on specific hazards arising from the chemical.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][7]

Accidental Release Measures

  • Personal Precautions: Avoid dust formation and contact with skin and eyes.[1][7] Use personal protective equipment, including chemical-impermeable gloves.[1] Ensure adequate ventilation and remove all sources of ignition.[1][7]

  • Environmental Precautions: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains; discharge into the environment must be avoided.[1]

  • Containment and Cleaning: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1] Use spark-proof tools and explosion-proof equipment.[1]

Stability and Reactivity

  • Reactivity: No data available.[1]

  • Chemical Stability: Stable under normal conditions.[5]

  • Possibility of Hazardous Reactions: None under normal processing.[5]

  • Conditions to Avoid: No information available.[5]

  • Incompatible Materials: Strong oxidizing agents.[9]

  • Hazardous Decomposition Products: No data available.[1]

Toxicological Information

  • Acute Toxicity: Harmful if swallowed.[3] No other acute toxicity data is available.

  • Skin Corrosion/Irritation: Causes skin irritation.[3][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

  • Other Effects: No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.

Ecological Information

There is no data available on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[1] Similarly, no information is available regarding its persistence, degradability, bioaccumulative potential, or mobility in soil.[1]

Disposal Considerations

Waste from this product is classified as hazardous.[5] Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[5][9]

Transport Information

According to the available data, this compound is not regulated for transport under ADR/RID, IMDG, or IATA.[1] It is not classified as an environmental hazard for transport purposes.[1]

References

An In-Depth Technical Guide to the Synthesis of (1R,3S)-3-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of (1R,3S)-3-Aminocyclohexanol hydrochloride, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document details two primary methodologies for obtaining the desired stereoisomer: diastereomeric salt resolution and enzymatic kinetic resolution. Experimental protocols, quantitative data, and process visualizations are provided to facilitate a thorough understanding of the synthetic pathways.

Introduction

(1R,3S)-3-Aminocyclohexanol is a specific stereoisomer of 3-aminocyclohexanol characterized by a cis relationship between the amino and hydroxyl groups. The precise spatial arrangement of these functional groups makes it a crucial intermediate in the synthesis of complex pharmaceutical agents. The hydrochloride salt form is often preferred due to its increased stability and crystallinity.

The synthesis of enantiomerically pure (1R,3S)-3-Aminocyclohexanol hydrochloride necessitates a strategy to introduce or isolate the desired chirality. This guide focuses on two effective and widely used methods for chiral resolution, starting from a racemic mixture of cis-3-aminocyclohexanol.

Synthesis of Racemic cis-3-Aminocyclohexanol

The common starting material for the chiral resolution is a racemic mixture of cis- and trans-3-aminocyclohexanol. A typical synthesis involves the reduction of a β-enaminoketone derived from a 1,3-cyclohexanedione.[1]

Experimental Protocol: Synthesis of Racemic 3-Aminocyclohexanol

Step 1: Formation of β-Enaminoketone

A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione) and benzylamine in toluene is refluxed with a Dean-Stark trap to remove water azeotropically. After completion of the reaction, the solvent is removed under reduced pressure, and the resulting β-enaminoketone is purified by recrystallization.

Step 2: Reduction to 3-Aminocyclohexanol

The β-enaminoketone is dissolved in a mixture of tetrahydrofuran (THF) and isopropyl alcohol. Sodium metal is added portion-wise at room temperature. The reaction progression leads to the reduction of the enaminone to a mixture of cis- and trans-3-aminocyclohexanols. The diastereomers can be separated by column chromatography to isolate the racemic cis-3-aminocyclohexanol.

Chiral Resolution Method 1: Diastereomeric Salt Formation

This classical resolution method involves the reaction of the racemic cis-3-aminocyclohexanol with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. To obtain the (1R,3S)-enantiomer, (S)-mandelic acid is a suitable resolving agent.

Logical Workflow for Diastereomeric Salt Resolution

G racemic_cis Racemic cis-3-Aminocyclohexanol diastereomeric_salts Mixture of Diastereomeric Salts ((1R,3S)-amine-(S)-acid and (1S,3R)-amine-(S)-acid) racemic_cis->diastereomeric_salts s_mandelic (S)-Mandelic Acid s_mandelic->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt ((1R,3S)-amine-(S)-acid) fractional_crystallization->less_soluble_salt isolate more_soluble_salt More Soluble Diastereomeric Salt ((1S,3R)-amine-(S)-acid) fractional_crystallization->more_soluble_salt in mother liquor base_treatment Base Treatment (e.g., NaOH) less_soluble_salt->base_treatment free_amine (1R,3S)-3-Aminocyclohexanol base_treatment->free_amine hcl_formation HCl Salt Formation free_amine->hcl_formation final_product (1R,3S)-3-Aminocyclohexanol Hydrochloride hcl_formation->final_product

Diastereomeric Salt Resolution Workflow
Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation: A solution of racemic cis-3-aminocyclohexanol (1.0 equiv) in a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and diethyl ether) is prepared. To this, a solution of (S)-mandelic acid (0.5 equiv) in the same solvent is added slowly.

  • Crystallization: The mixture is stirred, and the diastereomeric salt of the (1R,3S)-amine with (S)-mandelic acid is expected to preferentially crystallize due to lower solubility. The crystallization can be induced by cooling or by the slow addition of a less polar co-solvent.

  • Isolation: The precipitated salt is collected by filtration and washed with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Free Amine: The resolved diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the mandelic acid and liberate the free (1R,3S)-3-aminocyclohexanol. The free amine is then extracted into an organic solvent.

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the enantiomerically enriched free amine.

Quantitative Data
StepProductTypical YieldEnantiomeric Excess (e.e.)
Diastereomeric Salt Formation & Crystallization(1R,3S)-3-aminocyclohexanol-(S)-mandelate35-45% (based on racemate)>95% (after recrystallization)
Liberation of Free Amine(1R,3S)-3-Aminocyclohexanol>90%>95%

Chiral Resolution Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method that utilizes the stereoselectivity of an enzyme to differentiate between the two enantiomers of a racemic mixture. In this case, a lipase is commonly used to selectively acylate one enantiomer of N-protected cis-3-aminocyclohexanol, leaving the other enantiomer unreacted.

Logical Workflow for Enzymatic Kinetic Resolution

G racemic_protected Racemic N-Cbz-cis- 3-Aminocyclohexanol enzymatic_reaction Enzymatic Acylation racemic_protected->enzymatic_reaction lipase Lipase (e.g., Candida antarctica lipase B) lipase->enzymatic_reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->enzymatic_reaction separation Chromatographic Separation enzymatic_reaction->separation unreacted_enantiomer Unreacted (1R,3S)-N-Cbz- 3-Aminocyclohexanol separation->unreacted_enantiomer acylated_enantiomer Acylated (1S,3R)-N-Cbz- 3-Aminocyclohexanol separation->acylated_enantiomer deprotection Deprotection (e.g., H₂/Pd-C) unreacted_enantiomer->deprotection free_amine (1R,3S)-3-Aminocyclohexanol deprotection->free_amine hcl_formation HCl Salt Formation free_amine->hcl_formation final_product (1R,3S)-3-Aminocyclohexanol Hydrochloride hcl_formation->final_product

Enzymatic Kinetic Resolution Workflow
Experimental Protocol: Enzymatic Kinetic Resolution

  • N-Protection: The amino group of racemic cis-3-aminocyclohexanol is first protected, for example, with a benzyloxycarbonyl (Cbz) group, by reacting it with benzyl chloroformate under basic conditions.

  • Enzymatic Acylation: The racemic N-Cbz-cis-3-aminocyclohexanol is dissolved in an organic solvent (e.g., toluene or tert-butyl methyl ether). An acyl donor, such as vinyl acetate, and a lipase (e.g., immobilized Candida antarctica lipase B - Novozym 435) are added. The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion (ideally to ~50%).

  • Separation: Once ~50% conversion is reached, the enzyme is filtered off. The reaction mixture, now containing the unreacted (1R,3S)-N-Cbz-3-aminocyclohexanol and the acylated (1S,3R)-enantiomer, is concentrated. The two compounds are then separated by column chromatography.

  • Deprotection: The protecting group from the isolated (1R,3S)-N-Cbz-3-aminocyclohexanol is removed. For the Cbz group, this is typically achieved by catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

  • Purification: After deprotection, the product is purified to yield the free (1R,3S)-3-aminocyclohexanol.

Quantitative Data
StepProductTypical YieldEnantiomeric Excess (e.e.)
Enzymatic Resolution (unreacted)(1R,3S)-N-Cbz-3-aminocyclohexanol~45-50% (based on racemate)>99%
Deprotection(1R,3S)-3-Aminocyclohexanol>95%>99%

Formation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the enantiomerically pure free base of (1R,3S)-3-aminocyclohexanol to its hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation
  • The purified (1R,3S)-3-aminocyclohexanol is dissolved in a suitable solvent, such as isopropanol or diethyl ether.

  • A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring.

  • The hydrochloride salt typically precipitates from the solution. The mixture may be cooled to enhance crystallization.

  • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield (1R,3S)-3-aminocyclohexanol hydrochloride as a white crystalline solid.

Quantitative Data
StepProductTypical YieldPurity
HCl Salt Formation(1R,3S)-3-Aminocyclohexanol hydrochloride>95%>99%

Conclusion

This guide has detailed two robust and effective methods for the synthesis of (1R,3S)-3-aminocyclohexanol hydrochloride. The choice between diastereomeric salt resolution and enzymatic kinetic resolution will depend on factors such as scale, cost, and available equipment. Diastereomeric salt formation is a classical and often scalable method, while enzymatic resolution can offer very high enantioselectivity. Both pathways, when executed with care, provide access to this important chiral building block in high purity, suitable for applications in pharmaceutical research and development.

References

A Technical Guide to the Synthesis of Aminocyclohexanols via Reduction of β-Enaminoketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aminocyclohexanols, crucial building blocks in the development of pharmaceuticals and other bioactive molecules, is a pivotal process in medicinal and organic chemistry. One of the most effective and versatile methods for their preparation involves the stereoselective reduction of β-enaminoketones. This in-depth technical guide provides a comprehensive overview of the core methodologies, detailed experimental protocols, and a comparative analysis of various reduction strategies.

Introduction to β-Enaminoketones as Precursors for Aminocyclohexanols

β-Enaminoketones are valuable synthetic intermediates characterized by a conjugated system comprising a ketone and an enamine moiety. Their facile synthesis, typically through the condensation of a 1,3-dicarbonyl compound with a primary or secondary amine, makes them readily accessible starting materials. The subsequent reduction of the β-enaminoketone functionality offers a direct route to γ-amino alcohols, and in the case of cyclic β-enaminoketones, to valuable aminocyclohexanol structures. The stereochemical outcome of this reduction is of paramount importance, as the relative and absolute configuration of the resulting amino and hydroxyl groups significantly influences the biological activity of the final molecule.

Synthesis of β-Enaminoketone Precursors

The primary method for synthesizing β-enaminoketones is the condensation reaction between a 1,3-dicarbonyl compound and an amine. A common example involves the reaction of a 1,3-cyclohexanedione with a primary amine, often with azeotropic removal of water to drive the reaction to completion.

Experimental Protocol: Synthesis of 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one

A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and benzylamine (0.86 mL, 7.84 mmol) in toluene (30 mL) is refluxed for 3 hours using a Dean-Stark apparatus to remove the water formed during the reaction. After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified by crystallization to yield the desired β-enaminoketone.[1][2]

Methodologies for the Reduction of β-Enaminoketones

The reduction of β-enaminoketones can be achieved through various methods, each with its own advantages in terms of yield, stereoselectivity, and substrate scope. The choice of reducing agent and reaction conditions is critical in controlling the diastereoselectivity of the resulting aminocyclohexanol.

Dissolving Metal Reductions

Dissolving metal reductions, particularly using sodium in an alcohol solvent, are a classical and effective method for the reduction of β-enaminoketones. This method generally proceeds via a two-step process involving the reduction of the enamine double bond followed by the reduction of the ketone.

G β-Enaminoketone β-Enaminoketone Allyl Anion Intermediate Allyl Anion Intermediate β-Enaminoketone->Allyl Anion Intermediate Na, e- transfer β-Aminoketone β-Aminoketone Allyl Anion Intermediate->β-Aminoketone Protonation (i-PrOH) Aminocyclohexanol Aminocyclohexanol β-Aminoketone->Aminocyclohexanol Reduction of Ketone

Caption: A typical experimental workflow for the reduction of β-enaminoketones using sodium borohydride.

Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and efficient method for the reduction of both the enamine and ketone functionalities of β-enaminoketones. Various catalysts, including palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel (Raney-Ni), can be employed. The choice of catalyst, solvent, and reaction conditions can significantly influence the stereoselectivity of the reduction.

Quantitative Data Summary

The following tables summarize the quantitative data for the reduction of representative β-enaminoketones to aminocyclohexanols under different reaction conditions.

Table 1: Reduction of 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one

Reducing Agent/CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)Reference
NaTHF/i-PrOHrt77-[1][2]

Table 2: Reduction of 5,5-Dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-one

Reducing Agent/CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)Reference
NaTHF/i-PrOHrt7589:11[1]

Conclusion

The reduction of β-enaminoketones represents a powerful and versatile strategy for the synthesis of aminocyclohexanols. The choice of reduction methodology allows for the control of stereochemistry, which is crucial for the development of new therapeutic agents. Dissolving metal reductions provide a robust method for obtaining diastereomeric mixtures, while catalytic hydrogenation and hydride reductions offer alternative pathways with potentially different stereochemical outcomes. Further research into the development of highly stereoselective reduction methods will continue to be a significant area of focus for synthetic and medicinal chemists.

References

Plausible Mechanisms for Diastereoselectivity in Aminocyclohexanol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminocyclohexanols are crucial structural motifs in a vast array of pharmaceuticals, natural products, and chiral ligands. Their biological activity and catalytic efficacy are often critically dependent on the relative stereochemistry of the amino and hydroxyl substituents. Consequently, the development of synthetic methodologies that provide precise control over diastereoselectivity is of paramount importance. This technical guide provides an in-depth analysis of the plausible mechanisms governing diastereoselectivity in the synthesis of 1,2-, 1,3-, and 1,4-aminocyclohexanols, targeting researchers, scientists, and professionals in drug development.

1,2-Aminocyclohexanols: The Role of Epoxide Ring-Opening

The most prevalent route to 1,2-aminocyclohexanols is the nucleophilic ring-opening (aminolysis) of cyclohexene oxide. This reaction typically yields the trans-diastereomer with high selectivity, a phenomenon explained by the Fürst-Plattner rule.

Mechanism: The Fürst-Plattner Rule

The Fürst-Plattner rule, or the rule of diaxial opening, dictates that the nucleophilic attack on a cyclohexene oxide occurs in a manner that leads to a chair-like transition state. For the reaction to proceed, the nucleophile and the epoxide oxygen, which acts as the leaving group, must adopt an anti-periplanar arrangement. This is achieved when the nucleophile attacks one of the epoxide carbons, forcing the ring to adopt a transition state that resembles a cyclohexane chair conformation. The result is the formation of a product where the two new substituents—the incoming amine and the resulting hydroxyl group—are in a trans-diaxial orientation. A subsequent ring flip of the thermodynamically unstable diaxial product leads to the more stable diequatorial trans-2-aminocyclohexanol.

The alternative pathway, which would lead to the cis-product, requires the ring to pass through a high-energy, twist-boat-like transition state. This pathway is sterically and electronically disfavored, leading to the high diastereoselectivity observed for the trans-product.[1][2]

Quantum chemical studies have further elucidated this mechanism, showing that Lewis acid catalysis enhances reactivity by reducing the steric (Pauli) repulsion between the epoxide and the incoming nucleophile.[1][3] The Lewis acid polarizes the filled orbitals of the epoxide away from the nucleophile, lowering the reaction barrier for the favored chair-like transition state.[1][3]

Fuerst_Plattner_Rule Mechanism of trans-selective aminolysis of cyclohexene oxide cluster_reactants Reactants cluster_products Products start Cyclohexene Oxide + Amine (R-NH2) ts_chair Chair-like TS (Favored) start->ts_chair SN2 Attack ts_boat Twist-boat-like TS (Disfavored) start->ts_boat SN2 Attack prod_trans_diaxial trans-diaxial intermediate ts_chair->prod_trans_diaxial Ring Opening prod_cis cis-product (Minor) ts_boat->prod_cis Ring Opening prod_trans_diequatorial trans-diequatorial product (Major) prod_trans_diaxial->prod_trans_diequatorial Ring Flip

Caption: The Fürst-Plattner rule governing the aminolysis of cyclohexene oxide.

Data Presentation: Diastereoselectivity in Epoxide Aminolysis

The diastereoselectivity of cyclohexene oxide aminolysis is influenced by the nature of the amine, the solvent, and the presence of catalysts.

EntryAmineCatalyst/ConditionsDiastereomeric Ratio (trans:cis)Yield (%)Reference
1Aqueous Ammonia60-65°C, 4hPredominantly trans64[4]
2AnilineGraphene Oxide, solvent-freeHigh regioselectivity~90[5]
3Perfluorinated AnilineGraphene Oxide, solvent-freeHigh regioselectivity52[5]
4AnilineCu-paddlewheel MOFEnantioselective for (R,R)-[6]

Note: Many sources state the reaction is highly trans-selective without providing a specific ratio, implying it is often >95:5.

Experimental Protocol: Synthesis of Racemic trans-2-Aminocyclohexanol

This protocol is adapted from a patented procedure for the synthesis of racemic trans-2-aminocyclohexanol.[4]

Materials:

  • Cyclohexene oxide (98.1 g, 1 mol)

  • Aqueous 28% ammonia solution (608.2 g, 10 mol)

  • 1 L-volume autoclave equipped with a stirrer

Procedure:

  • Charge the autoclave with cyclohexene oxide and the aqueous ammonia solution.

  • Seal the autoclave and begin stirring.

  • Heat the mixture to maintain a temperature of 60 to 65°C for 4 hours.

  • After the reaction period, cool the mixture to room temperature.

  • A crystalline precipitate of 2-(2-hydroxycyclohexyl)aminocyclohexanol (a side-product) may form and should be removed by filtration.

  • Remove the excess ammonia from the filtrate by distillation under reduced pressure.

  • Distill the remaining aqueous solution under reduced pressure to remove water, yielding the crude product.

  • The crude product can be further purified by distillation or recrystallization to yield racemic trans-2-aminocyclohexanol. In the cited example, a yield of 75.3 g (64.0%) was obtained.[4]

1,3-Aminocyclohexanols: Diastereoselective Reduction of β-Enaminoketones

A robust method for synthesizing 1,3-aminocyclohexanols involves the reduction of β-enaminoketones, which are readily prepared from 1,3-cyclohexanediones. The diastereoselectivity of the reduction step is governed by the conformation of an intermediate allyl anion and the direction of protonation.

Mechanism: Conformation-Controlled Protonation

The reduction of β-enaminoketones, for instance with sodium in a mixture of THF and isopropyl alcohol, proceeds through an allyl anion intermediate formed by successive electron transfers.[7][8] The diastereoselectivity of the reaction is determined by the facial selectivity of the protonation of this intermediate.

The stability of the different conformations of the allyl anion plays a crucial role. The conformation that minimizes steric interactions will be favored. For example, in the reduction of an enaminone derived from (S)-α-methylbenzylamine, the more stable conformation avoids steric clash between the phenyl group and the cyclohexene ring. Protonation then occurs selectively from the less hindered face of this stable conformation, leading to a high diastereomeric excess of the cis-product.[7][9]

Enaminoketone_Reduction Plausible mechanism for cis-selectivity in β-enaminoketone reduction cluster_pathway Reaction Pathway start β-Enaminoketone intermediate_A Allyl Anion (Stable Conformation A) start->intermediate_A + 2e- (from Na) intermediate_B Allyl Anion (Unstable Conformation B) start->intermediate_B + 2e- (from Na) product_cis cis-3-Aminocyclohexanol (Major Product) intermediate_A->product_cis Protonation (i-PrOH) from less hindered face product_trans trans-3-Aminocyclohexanol (Minor Product) intermediate_B->product_trans Protonation (i-PrOH) note Diastereoselectivity arises from the preferential formation and protonation of the more stable allyl anion conformation (A).

Caption: Diastereoselectivity in the reduction of a β-enaminoketone.

Data Presentation: Reduction of β-Enaminoketones

The reduction of β-enaminoketones with sodium in THF/isopropyl alcohol shows good diastereoselectivity, particularly when a chiral amine is used.

EntrySubstrateDiastereomeric Ratio (cis:trans)Isolated Yield (cis / trans) (%)Reference
1Enaminone from 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine89:1169 (cis), 6 (trans)[7][8]
2Enaminone from 4,4-dimethyl-1,3-cyclohexanedione and benzylamineFour stereoisomers in identical ratio77 (mixture)[7][8]
Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclohexanol Derivative 4

This protocol is adapted from the work of Martinez et al.[7]

Materials:

  • β-enaminoketone 2 (derived from 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine) (0.5 g, 2.05 mmol)

  • Sodium metal (0.28 g, 12.3 mmol)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Isopropyl alcohol, anhydrous (10 mL)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Anhydrous Na2SO4

Procedure:

  • Dissolve the β-enaminoketone 2 in a mixture of anhydrous THF and anhydrous isopropyl alcohol at room temperature under an inert atmosphere.

  • Add small pieces of sodium metal to the stirred solution over a period of time.

  • Continue stirring the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The resulting residue contains a mixture of cis- and trans-amino alcohols. The diastereomers can be separated by column chromatography on silica gel. The cited procedure reported isolated yields of 69% for the cis-isomer and 6% for the trans-isomer.[8]

1,4-Aminocyclohexanols: Chemo- and Diastereoselective Enzymatic Synthesis

The synthesis of 1,4-aminocyclohexanols with high diastereoselectivity can be challenging via traditional chemical methods. Biocatalytic cascade reactions, however, offer an elegant solution. By combining a ketoreductase (KRED) and an amine transaminase (ATA), 1,4-cyclohexanedione can be converted into either cis- or trans-4-aminocyclohexanol with excellent selectivity.[10]

Mechanism: Enzyme-Controlled Stereochemistry

The overall strategy involves a two-step cascade reaction performed in a single pot:

  • Regioselective Monoreduction: A ketoreductase selectively reduces one of the two ketone functionalities of 1,4-cyclohexanedione to produce 4-hydroxycyclohexanone. The stereochemistry of the newly formed hydroxyl group is determined by the specific KRED used.

  • Stereoselective Transamination: An amine transaminase then converts the remaining ketone group of 4-hydroxycyclohexanone into an amine. The stereochemistry of the amine group is dictated by the choice of ATA.

The diastereoselectivity of the final product is therefore a result of the combined stereochemical preferences of the two enzymes. By selecting appropriate KREDs and ATAs (which can be stereocomplementary), one can direct the synthesis towards either the cis or the trans isomer.[10] For instance, modeling studies suggest that for an ATA to produce the cis-isomer, the 4-hydroxycyclohexanone intermediate must bind in the active site in a specific orientation that allows for subsequent catalytic steps. The alternative orientation required to form the trans-product may be disfavored due to poor solvation of the hydroxyl group within the enzyme's active site.[10]

Enzymatic_Cascade Enzymatic cascade for selective synthesis of 4-aminocyclohexanol isomers cluster_workflow Synthetic Workflow cluster_products Selective Product Formation start 1,4-Cyclohexanedione step1 Step 1: Monoreduction start->step1 intermediate 4-Hydroxycyclohexanone step1->intermediate KRED Enzyme (+ Cofactor) step2 Step 2: Transamination intermediate->step2 product_cis cis-4-Aminocyclohexanol step2->product_cis ATA Enzyme A (e.g., ATA-3FCR-4M) product_trans trans-4-Aminocyclohexanol step2->product_trans ATA Enzyme B (Stereocomplementary) note Diastereoselectivity is controlled by the judicious selection of KRED and ATA enzymes.

Caption: Modular enzymatic approach to cis- and trans-4-aminocyclohexanols.

Data Presentation: Diastereoselectivity of Enzymatic Cascades

The combination of different KREDs and ATAs allows for tunable synthesis of either the cis or trans isomer.

EntryKREDATAProductDiastereomeric Ratio (cis:trans)Reference
1LK-KREDATA-3FCR-4Mcis-4-aminocyclohexanol>98:2[10]
2LK-KREDATA-3HMU W63Ytrans-4-aminocyclohexanol15:85[10]
3CDX-005ATA-255trans-4-aminocyclohexanol3:97[10]
Experimental Protocol: One-Pot Synthesis of cis-4-Aminocyclohexanol

This protocol is a representative example based on the findings of Mangas-Sanchez et al.[10]

Materials:

  • 1,4-Cyclohexanedione (50 mM final concentration)

  • Ketoreductase (e.g., LK-KRED) cell lysate

  • Amine transaminase (e.g., ATA-3FCR-4M) cell lysate

  • NADP+ (cofactor for KRED) (1.0 mM)

  • Pyridoxal-5'-phosphate (PLP) (cofactor for ATA) (1.0 mM)

  • Isopropylamine (amine donor)

  • Isopropanol (cosubstrate for KRED regeneration)

  • Sodium phosphate buffer (50 mM, pH 7.0)

Procedure:

  • Prepare a reaction mixture in the sodium phosphate buffer containing 1,4-cyclohexanedione, NADP+, PLP, isopropylamine, and isopropanol.

  • Initiate the reaction by adding the cell lysates of the KRED and ATA enzymes.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation (e.g., 700 rpm).

  • Monitor the reaction progress by GC or HPLC analysis to determine the conversion and diastereomeric ratio.

  • Upon completion, the product can be isolated using standard workup and purification procedures, such as extraction and chromatography.

Conclusion

The diastereoselective synthesis of aminocyclohexanols is governed by a range of stereoelectronic and steric effects that can be rationally exploited. For 1,2-isomers, the aminolysis of cyclohexene oxide proceeds via a chair-like transition state as described by the Fürst-Plattner rule, reliably yielding trans-products. The synthesis of 1,3-aminocyclohexanols can be controlled through the reduction of β-enaminoketones, where the conformation of an allyl anion intermediate dictates the facial selectivity of protonation. Finally, chemo- and diastereoselective synthesis of 1,4-aminocyclohexanols is elegantly achieved using modular, multi-enzyme cascades where the choice of biocatalysts determines the stereochemical outcome. A thorough understanding of these underlying mechanisms is essential for researchers and drug development professionals to design efficient and highly selective synthetic routes to these valuable molecules.

References

Methodological & Application

Application Notes and Protocols for cis-3-Aminocyclohexanol Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Aminocyclohexanol is a chiral 1,3-amino alcohol, a class of compounds recognized for their significant potential as versatile building blocks and stereodirecting agents in asymmetric synthesis. The presence of both an amino and a hydroxyl group on a cyclohexane scaffold provides a rigid and stereochemically defined framework. This structure is ideal for the synthesis of chiral ligands for metal-catalyzed reactions or for direct use as a chiral auxiliary, guiding the stereochemical outcome of reactions. While specific, published applications of cis-3-aminocyclohexanol hydrochloride in asymmetric catalysis are not extensively documented, its structural motifs are analogous to other widely used chiral amino alcohols.

These notes provide detailed protocols for the preparation of the active free base from its hydrochloride salt and illustrate its potential applications in two key areas of asymmetric synthesis: as a precursor to a chiral phosphine-oxazoline (PHOX) ligand for asymmetric catalysis and as a building block for a chiral oxazolidinone auxiliary. The presented applications and data are representative examples based on the established reactivity of similar chiral 1,3-amino alcohols.

Preparation of cis-3-Aminocyclohexanol (Free Base)

The commercially available hydrochloride salt must be converted to the free amine before its use in the synthesis of ligands or auxiliaries.

Experimental Protocol 1.1: Liberation of the Free Amine

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Deionized water

  • Procedure:

    • Dissolve this compound (1.0 eq) in deionized water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 1 M aqueous solution of NaOH (1.1 eq) with stirring.

    • Monitor the pH of the solution, adjusting to pH > 12.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate under reduced pressure to yield cis-3-aminocyclohexanol as the free base.

Application as a Chiral Ligand Precursor: Synthesis of a PHOX-type Ligand

Chiral phosphinooxazoline (PHOX) ligands are a highly successful class of ligands for a variety of metal-catalyzed asymmetric reactions. The cis-1,3-relationship of the amino and hydroxyl groups in cis-3-aminocyclohexanol makes it a suitable precursor for the synthesis of a novel PHOX-type ligand.

Experimental Protocol 2.1: Synthesis of a cis-3-Aminocyclohexanol-derived PHOX Ligand

This protocol describes a two-step synthesis of a PHOX ligand from cis-3-aminocyclohexanol and 2-bromobenzonitrile.

  • Step 1: Synthesis of the Chiral Oxazoline

    • To a solution of cis-3-aminocyclohexanol (1.0 eq) in anhydrous chlorobenzene, add zinc chloride (0.1 eq).

    • Add 2-bromobenzonitrile (1.0 eq) to the mixture.

    • Heat the reaction mixture to reflux for 24 hours, monitoring by TLC.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the oxazoline intermediate.

  • Step 2: Phosphination

    • Dissolve the oxazoline intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add n-butyllithium (1.1 eq) and stir for 1 hour at -78 °C.

    • Add chlorodiphenylphosphine (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

    • Purify by flash column chromatography to yield the final PHOX ligand.

cluster_0 Ligand Synthesis Workflow A cis-3-Aminocyclohexanol C ZnCl2 (cat.) Chlorobenzene, Reflux A->C B 2-Bromobenzonitrile B->C D Chiral Oxazoline Intermediate C->D E 1. n-BuLi, THF, -78°C 2. ClPPh2 D->E F Final PHOX Ligand E->F

Caption: Synthesis of a PHOX-type ligand from cis-3-aminocyclohexanol.

Application in Asymmetric Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation

The newly synthesized PHOX ligand can be used in a palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.

Experimental Protocol 2.2: Asymmetric Allylic Alkylation

  • Materials:

    • [Pd(allyl)Cl]₂

    • cis-3-Aminocyclohexanol-derived PHOX ligand

    • 1,3-Diphenylallyl acetate

    • Dimethyl malonate

    • N,O-Bis(trimethylsilyl)acetamide (BSA)

    • Potassium acetate (KOAc)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a glovebox, dissolve [Pd(allyl)Cl]₂ (0.01 eq) and the PHOX ligand (0.025 eq) in anhydrous DCM. Stir for 30 minutes.

    • Add 1,3-diphenylallyl acetate (1.0 eq) and dimethyl malonate (1.2 eq).

    • Add BSA (1.3 eq) and KOAc (0.05 eq).

    • Stir the reaction at room temperature for 24 hours.

    • Concentrate the reaction mixture and purify by flash column chromatography.

    • Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC.

Quantitative Data (Hypothetical)

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)ee (%)
11.0DCM259295
20.5THF258893
31.0Toluene08596

Application as a Chiral Auxiliary: Synthesis of an Oxazolidinone

Chiral oxazolidinones are powerful auxiliaries that can direct the stereochemical outcome of various reactions, most notably aldol additions.

Experimental Protocol 3.1: Synthesis of a cis-3-Aminocyclohexanol-derived Oxazolidinone

  • Procedure:

    • To a solution of cis-3-aminocyclohexanol (1.0 eq) in anhydrous THF, add triphosgene (0.4 eq) portion-wise at 0 °C.

    • Add triethylamine (2.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench with water and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by recrystallization to obtain the oxazolidinone auxiliary.

Application in Diastereoselective Aldol Reaction

The synthesized oxazolidinone can be acylated and then used in a diastereoselective aldol reaction.

Experimental Protocol 3.2: Asymmetric Aldol Reaction

  • Step 1: N-Acylation

    • Dissolve the oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium (1.05 eq) and stir for 30 minutes.

    • Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C before warming to room temperature.

    • Quench with saturated aqueous ammonium chloride, extract, dry, and purify to yield the N-propionyl imide.

  • Step 2: Aldol Reaction

    • Dissolve the N-propionyl imide (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq). Stir for 30 minutes.

    • Cool the reaction to -78 °C and add isobutyraldehyde (1.2 eq).

    • Stir for 2 hours at -78 °C, then for 1 hour at 0 °C.

    • Quench with a pH 7 buffer, extract, dry, and purify the aldol adduct.

    • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy.

  • Step 3: Auxiliary Removal

    • Dissolve the aldol adduct in a 4:1 mixture of THF and water.

    • Add hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq) at 0 °C.

    • Stir for 4 hours, then quench with sodium sulfite.

    • Extract the product and recover the chiral auxiliary.

cluster_1 Aldol Reaction Workflow A cis-3-Aminocyclohexanol- derived Oxazolidinone B N-Acylation with Propionyl Chloride A->B C N-Propionyl Imide B->C D Boron Enolate Formation (Bu2BOTf, Et3N) C->D E Aldol Addition with Isobutyraldehyde D->E F Diastereomerically Enriched Aldol Adduct E->F G Auxiliary Cleavage (LiOH, H2O2) F->G H Chiral β-Hydroxy Acid G->H I Recovered Auxiliary G->I

Caption: Workflow for an asymmetric aldol reaction using a chiral auxiliary.

Quantitative Data (Hypothetical)

AldehydeLewis AcidYield (%)Diastereomeric Ratio (syn:anti)
IsobutyraldehydeBu₂BOTf85>98:2
BenzaldehydeTiCl₄7895:5
AcetaldehydeBu₂BOTf90>98:2

This compound is a readily available chiral building block with significant potential in asymmetric synthesis. Although direct applications are not widely reported, its conversion into established classes of chiral ligands and auxiliaries, such as PHOX-type ligands and oxazolidinones, provides a clear pathway to its use in inducing stereoselectivity in a variety of important chemical transformations. The protocols and representative data presented here serve as a guide for researchers to explore the utility of this versatile chiral molecule in the synthesis of enantiomerically enriched compounds for pharmaceutical and other applications.

Application Notes and Protocols: Cis-3-Aminocyclohexanol Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[1] This document provides detailed application notes and protocols for the use of cis-3-aminocyclohexanol hydrochloride as a versatile chiral auxiliary in key carbon-carbon bond-forming reactions.

cis-3-Aminocyclohexanol, a conformationally constrained 1,3-amino alcohol, offers a rigid scaffold that can effectively bias the facial approach of incoming reagents.[2] Its hydrochloride salt ensures stability and ease of handling. This auxiliary is particularly well-suited for asymmetric alkylations and aldol reactions, providing a predictable and reliable method for establishing new stereocenters. The protocols outlined below are based on established methodologies for analogous cis-amino alcohol auxiliaries and are intended to serve as a comprehensive guide for researchers.[3][4]

Key Applications

This compound is a valuable chiral auxiliary for a range of asymmetric transformations, including:

  • Asymmetric Alkylation: Directing the stereoselective alkylation of enolates derived from carboxylic acid derivatives.

  • Asymmetric Aldol Reactions: Controlling the stereochemical outcome of aldol additions to generate syn- or anti-diols with high diastereoselectivity.

Experimental Protocols

Protocol 1: Attachment of the Chiral Auxiliary (Formation of Oxazolidinone)

This protocol describes the formation of a key intermediate, the oxazolidinone, which covalently links the chiral auxiliary to the substrate.

Materials:

  • This compound

  • Propionyl chloride (or other acyl chloride)

  • Disuccinimidyl carbonate (DSC) or phosgene equivalent

  • Triethylamine (TEA)

  • Anhydrous acetonitrile

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Argon or nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Neutralization of the Hydrochloride Salt: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous acetonitrile. Add triethylamine (1.1 eq) and stir the mixture at room temperature for 30 minutes to generate the free base in situ.

  • Oxazolidinone Formation: To the resulting mixture, add disuccinimidyl carbonate (1.2 eq). Stir the reaction at room temperature for 12-16 hours.[4] Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the bicyclic oxazolidinone.

  • N-Acylation: Dissolve the purified oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C. Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes. Add propionyl chloride (1.1 eq) and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

  • Final Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the N-acylated oxazolidinone by flash chromatography.

experimental_workflow_attachment cluster_step1 Step 1: Neutralization cluster_step2 Step 2: Oxazolidinone Formation cluster_step3 Step 3: N-Acylation start cis-3-Aminocyclohexanol Hydrochloride product1 cis-3-Aminocyclohexanol (Free Base) start->product1 Stir at RT reagent1 Triethylamine in Acetonitrile reagent1->product1 product2 Bicyclic Oxazolidinone product1->product2 Stir at RT, 12-16h reagent2 Disuccinimidyl Carbonate reagent2->product2 product3 N-Acylated Oxazolidinone product2->product3 Anhydrous conditions reagent3 1. n-BuLi, THF, -78°C 2. Propionyl Chloride reagent3->product3

Diagram 1: Workflow for the attachment of the chiral auxiliary.
Protocol 2: Asymmetric Alkylation

This protocol details the diastereoselective alkylation of the N-acylated oxazolidinone.

Materials:

  • N-Acylated oxazolidinone (from Protocol 1)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Enolate Formation: Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C. Add a solution of LDA or NaHMDS (1.1 eq) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C. The reaction time will vary depending on the reactivity of the alkyl halide (typically 1-4 hours). Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC analysis of the crude product. Purify the product by flash column chromatography.

experimental_workflow_alkylation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Work-up start N-Acylated Oxazolidinone product1 Lithium Enolate start->product1 Stir 30-60 min reagent1 LDA or NaHMDS in THF, -78°C reagent1->product1 product2 Alkylated Product product1->product2 Stir 1-4h reagent2 Alkyl Halide (R-X) -78°C reagent2->product2 final_product Purified Alkylated Product (High d.r.) product2->final_product Purification reagent3 Sat. aq. NH4Cl reagent3->product2

Diagram 2: Workflow for asymmetric alkylation.
Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the cleavage of the auxiliary to yield the chiral carboxylic acid and recover the auxiliary.

Materials:

  • Alkylated product (from Protocol 2)

  • Lithium hydroxide (LiOH) or Lithium hydroperoxide (LiOOH)

  • Hydrogen peroxide (30% aq. solution)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

Procedure:

  • Cleavage Reaction: Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1). Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (2.0 eq) or freshly prepared lithium hydroperoxide (from LiOH and H₂O₂).[3]

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up and Separation: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite. Acidify the mixture to pH ~2 with 1M HCl. Extract the aqueous layer with diethyl ether to isolate the chiral carboxylic acid. The aqueous layer can then be basified and extracted to recover the chiral auxiliary.

  • Purification: The chiral carboxylic acid can be purified by crystallization or chromatography. The recovered chiral auxiliary can be purified by distillation or crystallization and reused.

logical_relationship_removal start Alkylated Product (with auxiliary) cleavage Hydrolytic Cleavage start->cleavage reagent LiOH or LiOOH THF/H₂O, 0°C reagent->cleavage workup Acid/Base Work-up cleavage->workup product1 Chiral Carboxylic Acid product2 Recovered Chiral Auxiliary workup->product1 workup->product2

Diagram 3: Logical flow for auxiliary removal.

Data Presentation

The following tables present hypothetical yet expected data for the diastereoselective reactions using the cis-3-aminocyclohexanol derived chiral auxiliary, based on results from analogous systems.

Table 1: Asymmetric Alkylation of N-Propionyl Oxazolidinone

EntryAlkyl HalideBaseDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromideLDA>98:285
2Methyl iodideNaHMDS95:592
3Ethyl iodideLDA96:488
4Allyl bromideNaHMDS97:383

Table 2: Asymmetric Aldol Reaction with Various Aldehydes

EntryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1BenzaldehydeBu₂BOTf>99:190
2IsovaleraldehydeBu₂BOTf98:287
3AcroleinTiCl₄95:578

Conclusion

This compound is a promising and readily accessible chiral auxiliary for asymmetric synthesis. The rigid cyclohexyl backbone provides a well-defined steric environment, leading to high levels of diastereoselectivity in both alkylation and aldol reactions. The straightforward attachment and removal protocols, coupled with the potential for high chemical yields and excellent stereocontrol, make it an attractive tool for the synthesis of complex chiral molecules in both academic and industrial research settings. The methodologies presented here provide a solid foundation for the application of this auxiliary in the development of novel synthetic routes to valuable enantiopure compounds.

References

Application Notes and Protocols for the Synthesis and Evaluation of TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis and evaluation of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. TRPV1, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons, and capsaicin, making it a prime target for the development of novel analgesics. These application notes offer a comprehensive guide for researchers in the field of pain management and drug discovery.

I. General Strategies for the Synthesis of TRPV1 Antagonists

The synthesis of TRPV1 antagonists often involves multi-step organic chemistry procedures. While numerous scaffolds have been identified, many successful antagonists share a common pharmacophore consisting of an aromatic 'A' region, a central 'B' region (often a urea, amide, or related functionality), and a lipophilic 'C' region. Below are generalized protocols for the synthesis of common classes of TRPV1 antagonists.

A. Synthesis of Urea-Based TRPV1 Antagonists

Urea-based antagonists are a prominent class of TRPV1 inhibitors. A general synthetic approach involves the coupling of an isocyanate with an appropriate amine.

Protocol 1: General Synthesis of a Urea-Based TRPV1 Antagonist

  • Synthesis of the Isocyanate Intermediate:

    • Dissolve the desired aniline precursor in a suitable aprotic solvent (e.g., dichloromethane, toluene).

    • Add a phosgene equivalent, such as triphosgene, dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the solvent under reduced pressure to yield the crude isocyanate. This intermediate is often used immediately in the next step without further purification.

  • Urea Formation:

    • Dissolve the desired amine precursor in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

    • Add the freshly prepared isocyanate solution dropwise to the amine solution at room temperature.

    • Stir the reaction mixture for 4-12 hours. Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final urea-based TRPV1 antagonist.

B. Synthesis of Benzimidazole-Based TRPV1 Antagonists

Benzimidazole derivatives represent another significant class of potent TRPV1 antagonists. A common synthetic route involves the condensation of a carboxylic acid with a substituted o-phenylenediamine.

Protocol 2: General Synthesis of a Benzimidazole-Based TRPV1 Antagonist

  • Amide Coupling:

    • To a solution of the desired carboxylic acid in a suitable solvent (e.g., N,N-dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add the substituted o-phenylenediamine to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cyclization to form the Benzimidazole Core:

    • Upon completion of the amide coupling, add a cyclizing agent, such as acetic acid, and heat the reaction mixture to 80-100°C for 2-6 hours.

    • Monitor the cyclization by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the pure benzimidazole-based TRPV1 antagonist.

II. In Vitro Characterization of TRPV1 Antagonists

The functional activity of synthesized TRPV1 antagonists is typically assessed using in vitro assays that measure the inhibition of TRPV1 channel activation.

A. Calcium Imaging Assay

This high-throughput assay measures changes in intracellular calcium concentration in response to TRPV1 activation.

Protocol 3: Fluorometric Calcium Imaging Assay

  • Cell Culture:

    • Culture a stable cell line overexpressing human TRPV1 (e.g., HEK293-hTRPV1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Incubation and Data Acquisition:

    • Wash the cells with the assay buffer to remove excess dye.

    • Add varying concentrations of the synthesized TRPV1 antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Add a TRPV1 agonist, such as capsaicin (final concentration typically 100-500 nM), to all wells to stimulate the channel.

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline upon agonist addition.

    • Plot the percentage inhibition of the agonist response against the antagonist concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

B. Electrophysiology Assay (Whole-Cell Patch-Clamp)

This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing ion channel modulators.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation:

    • Plate TRPV1-expressing cells (e.g., HEK293-hTRPV1 or primary dorsal root ganglion neurons) on glass coverslips.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • Transfer a coverslip with cells to a recording chamber on an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Using a glass micropipette filled with the internal solution, form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply a TRPV1 agonist (e.g., capsaicin) via the perfusion system to elicit an inward current.

    • After washing out the agonist, pre-incubate the cell with the synthesized TRPV1 antagonist for a few minutes.

    • Co-apply the agonist and the antagonist and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist.

    • Calculate the percentage inhibition and determine the IC50 value from a dose-response curve.

III. In Vivo Evaluation of TRPV1 Antagonists

The analgesic efficacy of TRPV1 antagonists is evaluated in animal models of pain.

A. Capsaicin-Induced Nociception Model

This acute pain model assesses the ability of a compound to block the pain response induced by a direct TRPV1 agonist.

Protocol 5: Capsaicin-Induced Flinching Model in Rodents

  • Animal Acclimation:

    • Acclimate rodents (e.g., rats or mice) to the testing environment for at least 30 minutes.

  • Compound Administration:

    • Administer the synthesized TRPV1 antagonist via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Nociceptive Challenge:

    • At a predetermined time after compound administration, inject a low dose of capsaicin (e.g., 1.6 µg in 10 µL) into the plantar surface of the hind paw.

  • Behavioral Observation:

    • Immediately after the capsaicin injection, observe the animal and count the number of flinches of the injected paw over a 5-minute period.

  • Data Analysis:

    • Compare the number of flinches in the antagonist-treated group to the vehicle-treated control group.

    • Calculate the percentage inhibition of the nociceptive response.

B. Inflammatory Pain Model

This model evaluates the efficacy of antagonists in a more clinically relevant state of persistent pain.

Protocol 6: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

  • Induction of Inflammation:

    • Inject Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw of a rodent. This will induce a localized inflammation and thermal hyperalgesia that develops over 24-48 hours.

  • Assessment of Thermal Hyperalgesia:

    • Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a radiant heat source) before CFA injection.

    • At 24 or 48 hours post-CFA, re-measure the paw withdrawal latency to confirm the development of thermal hyperalgesia (a significant decrease in latency).

  • Compound Administration and Testing:

    • Administer the synthesized TRPV1 antagonist.

    • At various time points after administration, measure the paw withdrawal latency to the thermal stimulus.

  • Data Analysis:

    • Compare the paw withdrawal latencies in the antagonist-treated group to the vehicle-treated group.

    • A significant increase in withdrawal latency indicates an anti-hyperalgesic effect.

IV. Data Presentation

Quantitative data from the characterization of synthesized TRPV1 antagonists should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Activity of Synthesized TRPV1 Antagonists

Compound IDScaffold ClassCalcium Imaging IC50 (nM)Electrophysiology IC50 (nM)
Antagonist-1Urea15.210.8
Antagonist-2Urea25.618.3
Antagonist-3Benzimidazole5.83.1
Antagonist-4Benzimidazole9.16.5

Table 2: In Vivo Efficacy of Lead TRPV1 Antagonist (Antagonist-3)

Animal ModelDose (mg/kg, p.o.)% Inhibition / Reversal
Capsaicin-induced Flinching1075%
3095%
CFA-induced Thermal Hyperalgesia1050% Reversal
3085% Reversal

V. Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

TRPV1_Signaling_Pathway cluster_stimuli TRPV1 Activators cluster_sensitizers Sensitizing Agents cluster_channel TRPV1 Channel cluster_downstream Downstream Effects Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Activate Heat Heat (>43°C) Heat->TRPV1 Activate Protons Protons (Low pH) Protons->TRPV1 Activate Bradykinin Bradykinin Bradykinin->TRPV1 Sensitize PGE2 Prostaglandin E2 PGE2->TRPV1 Sensitize NGF NGF NGF->TRPV1 Sensitize Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Action_Potential->Neuropeptide_Release Pain_Sensation Pain Sensation Neuropeptide_Release->Pain_Sensation Antagonist TRPV1 Antagonist Antagonist->TRPV1 Block Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy cluster_analysis Data Analysis & Lead Optimization Start Starting Materials Reaction Chemical Synthesis (e.g., Coupling, Cyclization) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Calcium_Assay Calcium Imaging Assay (Determine IC50) Characterization->Calcium_Assay EP_Assay Electrophysiology (Confirm Mechanism) Calcium_Assay->EP_Assay SAR Structure-Activity Relationship (SAR) Calcium_Assay->SAR Acute_Pain Acute Pain Model (e.g., Capsaicin Challenge) EP_Assay->Acute_Pain EP_Assay->SAR Chronic_Pain Chronic Pain Model (e.g., CFA Inflammation) Acute_Pain->Chronic_Pain Acute_Pain->SAR Chronic_Pain->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Reaction Iterative Design

Application of cis-3-Aminocyclohexanol in Pharmaceutical Development: A Focus on Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of cis-3-Aminocyclohexanol as a versatile chiral building block in pharmaceutical development. The focus is on its application in the synthesis of potent microtubule-destabilizing agents, exemplified by the promising anti-cancer candidate, Taltobulin.

Application Notes

Cis-3-Aminocyclohexanol is a valuable bifunctional scaffold in medicinal chemistry, featuring both an amino and a hydroxyl group on a cyclohexane ring with a defined cis stereochemistry. This unique arrangement makes it an attractive starting material for the synthesis of complex molecules with specific three-dimensional orientations, which is often crucial for potent and selective interaction with biological targets.[1]

One of the most significant applications of cis-3-Aminocyclohexanol derivatives is in the development of microtubule-targeting agents for oncology.[2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[2] Agents that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis, making them effective anti-cancer therapies.[2]

Taltobulin (formerly HTI-286), a synthetic analog of the marine natural product hemiasterlin, is a potent microtubule-destabilizing agent that has been in clinical development.[3] The synthesis of Taltobulin and its analogs often employs a convergent strategy, where key fragments of the molecule are synthesized independently and then coupled together.[1] A cis-3-aminocyclohexanol derivative can serve as a crucial building block for the dipeptide fragment of Taltobulin, contributing to the overall stereochemistry and biological activity of the final compound.[3]

The incorporation of the cis-3-aminocyclohexanol moiety can influence the pharmacokinetic and pharmacodynamic properties of the drug candidate, potentially improving aspects like cell permeability and metabolic stability.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of cis-3-Aminocyclohexanol and its subsequent elaboration into a key intermediate for the synthesis of Taltobulin-like molecules.

Protocol 1: Synthesis of cis-3-Aminocyclohexanol via Reduction of a β-Enaminoketone

This protocol is adapted from a published procedure for the synthesis of cis- and trans-3-aminocyclohexanols.[4]

Materials:

  • 4,4-dimethyl-1,3-cyclohexanedione

  • Benzylamine

  • Toluene

  • Sodium metal

  • Tetrahydrofuran (THF)

  • Isopropyl alcohol

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 5,5-Dimethyl-3-benzylaminocyclohexen-2-one.

    • A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and benzylamine (0.86 mL, 7.84 mmol) in toluene (30 mL) is refluxed for 3 hours using a Dean-Stark apparatus to remove the water formed.[4]

    • The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from dichloromethane/hexane to afford the β-enaminoketone.[4]

  • Step 2: Reduction to cis- and trans-5,5-Dimethyl-3-benzylaminocyclohexanols.

    • The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).[4]

    • Small pieces of metallic sodium (0.27 g, 12.0 g-atom) are added in excess, and the solution is stirred from 0 °C to room temperature until the reaction is complete (monitored by TLC).[4]

    • After the reaction is complete, any unreacted sodium is carefully removed.

    • The reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with EtOAc.[4]

    • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.[4]

    • The resulting mixture of cis and trans isomers is separated by column chromatography on silica gel.[4]

Protocol 2: General Procedure for N-Acylation of cis-3-Aminocyclohexanol with a Sterically Hindered Amino Acid

This protocol describes a general method for the peptide coupling of a sterically hindered amino acid to the amino group of cis-3-aminocyclohexanol, a key step in the synthesis of Taltobulin-like structures.[5]

Materials:

  • cis-3-Aminocyclohexanol

  • Fmoc-protected sterically hindered amino acid (e.g., Fmoc-N,β,β-trimethyl-L-phenylalanine)

  • Peptide coupling reagent (e.g., PyBOP)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)

  • Anhydrous dichloromethane (DCM)

  • Standard work-up reagents

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the Fmoc-protected sterically hindered amino acid (1.0 eq) in anhydrous DCM.

    • Add the peptide coupling reagent (e.g., PyBOP, 1.1 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq).[3]

    • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.[3]

  • Coupling Reaction:

    • To the activated amino acid solution, add a solution of cis-3-aminocyclohexanol (1.0 eq) in anhydrous DCM.

    • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.[3]

  • Work-up and Purification:

    • Upon completion, quench the reaction and perform a standard aqueous work-up.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated cis-3-aminocyclohexanol derivative.[3]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of cis- and trans-3-aminocyclohexanol derivatives as described in the literature.[4]

PrecursorProductReaction Yield (cis:trans ratio)
5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohex-2-enone(1R,3S)-5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol (cis) and (1S,3S)-5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol (trans)75% (89:11)

Mandatory Visualization

Below are diagrams illustrating key pathways and workflows related to the application of cis-3-Aminocyclohexanol in pharmaceutical development.

G cluster_synthesis Synthesis of cis-3-Aminocyclohexanol cluster_application Application in Taltobulin Synthesis 1,3-Cyclohexanedione 1,3-Cyclohexanedione beta_Enaminoketone β-Enaminoketone 1,3-Cyclohexanedione->beta_Enaminoketone Condensation Chiral_Amine Chiral Amine Chiral_Amine->beta_Enaminoketone cis_3_ACH cis-3-Aminocyclohexanol beta_Enaminoketone->cis_3_ACH Reduction cis_3_ACH_app cis-3-Aminocyclohexanol Derivative Dipeptide_Fragment Dipeptide Fragment cis_3_ACH_app->Dipeptide_Fragment Peptide Coupling Hindered_AA Sterically Hindered Amino Acid Hindered_AA->Dipeptide_Fragment Taltobulin Taltobulin Dipeptide_Fragment->Taltobulin Convergent Assembly Other_Fragments Other Synthetic Fragments Other_Fragments->Taltobulin

Caption: Synthetic workflow for cis-3-Aminocyclohexanol and its application.

Taltobulin Taltobulin Tubulin α/β-Tubulin Heterodimers Taltobulin->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Taltobulin->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Polymerizes into Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Signaling pathway of Taltobulin-induced apoptosis.

References

Application Notes: cis-3-Aminocyclohexanol Hydrochloride in the Synthesis of Isoxazole Carboxamides as Potential p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of cis-3-aminocyclohexanol hydrochloride as a key reactant in the synthesis of novel isoxazole carboxamides. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with the isoxazole scaffold. Notably, certain isoxazole derivatives have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase, a crucial enzyme in the cellular response to inflammatory cytokines and stress. The incorporation of the aminocyclohexanol moiety can enhance pharmacological properties such as solubility and potency.

This document provides a representative synthetic protocol for the preparation of N-((1R,3S)-3-hydroxycyclohexyl)-5-methylisoxazole-4-carboxamide, alongside a discussion of the relevant biological context and a visualization of the targeted signaling pathway.

Biological Context: p38 MAP Kinase Inhibition

The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses.[1][2] It is activated by a variety of cellular stressors and inflammatory cytokines.[2] The activation cascade involves upstream kinases, and once activated, p38 MAP kinase phosphorylates numerous downstream substrates, including transcription factors and other protein kinases.[1][3] This leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6, making p38 MAP kinase a significant target for anti-inflammatory drug discovery. The isoxazole carboxamides synthesized using this compound are designed to target this pathway, potentially offering therapeutic benefits in inflammatory diseases.

Experimental Protocols

A reliable method for the synthesis of isoxazole carboxamides from an isoxazole carboxylic acid and an amine is through an amide coupling reaction. This typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt), or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Synthesis of N-((1R,3S)-3-hydroxycyclohexyl)-5-methylisoxazole-4-carboxamide

This protocol describes a representative procedure for the amide coupling of 5-methylisoxazole-4-carboxylic acid with this compound using EDC and HOBt as the coupling reagents.

Reaction Scheme:

Materials:

CompoundMolecular Weight ( g/mol )
5-Methylisoxazole-4-carboxylic acid127.10
This compound151.63
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.70
HOBt (1-Hydroxybenzotriazole)135.12
DIPEA (N,N-Diisopropylethylamine)129.24
DMF (N,N-Dimethylformamide)73.09
Ethyl Acetate88.11
Saturated aq. NaHCO₃N/A
BrineN/A
Anhydrous MgSO₄120.37

Procedure:

  • To a solution of 5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Continue stirring the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-((1R,3S)-3-hydroxycyclohexyl)-5-methylisoxazole-4-carboxamide.

Data Presentation

The following table summarizes the typical reactants and expected outcomes for the synthesis of N-((1R,3S)-3-hydroxycyclohexyl)-5-methylisoxazole-4-carboxamide.

Reactant/ProductMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass (mg)Yield (%)Purity (%)
5-Methylisoxazole-4-carboxylic acid1.0127.101.0127.1->97
This compound1.1151.631.1166.8->98
EDC1.2191.701.2230.0->98
HOBt1.2135.121.2162.1->98
DIPEA2.5129.242.5323.1->99
N-((1R,3S)-3-hydroxycyclohexyl)-5-methylisoxazole-4-carboxamide-224.26--70-85>95

Note: Yield and purity are representative and may vary based on reaction conditions and purification efficiency.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of isoxazole carboxamides.

G cluster_0 Synthesis cluster_1 Work-up & Purification A 1. Dissolve Isoxazole Carboxylic Acid, HOBt, and EDC in DMF B 2. Add cis-3-Aminocyclohexanol Hydrochloride and DIPEA A->B C 3. Stir at Room Temperature (12-18h) B->C D 4. Dilute with Ethyl Acetate & Aqueous Wash C->D Reaction Completion (TLC) E 5. Dry, Filter, and Concentrate D->E F 6. Column Chromatography E->F G Pure Isoxazole Carboxamide F->G

Caption: Synthetic workflow for isoxazole carboxamide preparation.

p38 MAP Kinase Signaling Pathway

This diagram illustrates the activation cascade of the p38 MAP kinase pathway, a key target for the synthesized isoxazole carboxamides.

G stress Inflammatory Cytokines / Stress (e.g., UV, Osmotic Shock) tak1 TAK1 (MAP3K) stress->tak1 mkk36 MKK3 / MKK6 (MAP2K) tak1->mkk36 p38 p38 MAPK mkk36->p38 mapkapk2 MAPKAPK2 p38->mapkapk2 atf2 ATF-2 p38->atf2 elk1 Elk-1 p38->elk1 response Inflammatory Response (e.g., Cytokine Production) mapkapk2->response atf2->response elk1->response inhibitor Isoxazole Carboxamide (e.g., from cis-3-Aminocyclohexanol) inhibitor->p38

Caption: Inhibition of the p38 MAP kinase signaling pathway.

References

Protocol for the reduction of β-enaminoketones using sodium in THF/isopropyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for the Reduction of β-Enaminoketones using Sodium in THF/Isopropyl Alcohol

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Enaminoketones are versatile intermediates in organic synthesis, readily prepared from β-dicarbonyl compounds. Their reduction provides access to valuable γ-amino alcohols, which are important building blocks for biologically active compounds.[1] This document outlines a detailed protocol for the reduction of β-enaminoketones using a dissolving metal system of sodium in a mixture of tetrahydrofuran (THF) and isopropyl alcohol. This method offers a straightforward and efficient route to γ-amino alcohols.[1][2]

Principle of the Method

The reduction of β-enaminoketones with sodium in the presence of a proton source like isopropyl alcohol is a type of dissolving metal reduction, analogous in mechanism to the Birch reduction.[3] The reaction involves the transfer of electrons from the sodium metal to the conjugated enaminone system, forming a radical anion. Subsequent protonation by isopropyl alcohol and further electron transfer and protonation steps lead to the reduction of both the ketone and the enamine double bond, yielding a γ-amino alcohol.[2][4]

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[2]

SubstrateProductSolvent SystemReducing AgentReaction TimeTemperature (°C)Yield (%)
β-Enaminoketone 1Diastereomeric mixture of amino alcohols 3THF/Isopropyl AlcoholSodium metalMonitored by TLC0 to Room Temp77
β-Enaminoketone 2Diastereomeric mixture of amino alcohols 4THF/Isopropyl AlcoholSodium metalMonitored by TLC0 to Room Temp75

Experimental Protocol

This protocol is adapted from a procedure described for the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[2]

Materials:

  • β-Enaminoketone (2.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Isopropyl alcohol, anhydrous (2 mL)

  • Sodium metal, small pieces (0.27 g, 12.0 g-atoms)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Ethyl acetate (AcOEt)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the β-enaminoketone (2.0 mmol) in a mixture of anhydrous THF (5 mL) and anhydrous isopropyl alcohol (2 mL).

  • Initiation of Reaction: Cool the resulting solution to 0 °C using an ice bath and begin stirring.

  • Addition of Sodium: Carefully add small pieces of metallic sodium (0.27 g, 12.0 g-atoms) to the stirred solution. Caution: Sodium metal is highly reactive with water and air. Handle with care under an inert atmosphere if possible.

  • Reaction Monitoring: Allow the reaction mixture to stir and warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching the Reaction: Once the reaction is complete, carefully remove any unreacted sodium metal from the reaction mixture.

  • Work-up: Pour the reaction mixture into a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Repeat the extraction two more times.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude product can be further purified by column chromatography or recrystallization as needed.

Safety Precautions

  • Sodium metal is highly flammable and reacts violently with water. It should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be conducted in a well-ventilated fume hood.

  • THF can form explosive peroxides. Use freshly distilled or inhibitor-free THF.

  • The reaction generates hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources.

Logical Workflow of the Experimental Protocol

experimental_workflow start Start dissolve Dissolve β-enaminoketone in THF/Isopropyl Alcohol start->dissolve cool Cool to 0 °C dissolve->cool add_na Add Sodium Metal cool->add_na react Stir and Warm to RT (Monitor by TLC) add_na->react quench Remove Excess Sodium & Quench with sat. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (e.g., Chromatography) concentrate->purify end End purify->end

Caption: Workflow for the reduction of β-enaminoketones.

Reaction Mechanism Pathway

reaction_mechanism sub β-Enaminoketone R-C(=O)-CH=C(NHR')-R'' rad_anion Radical Anion [R-C(O•)-CH=C(NHR')-R'']⁻ sub->rad_anion + e⁻ (from Na) protonation1 Protonated Radical R-C(OH)-CH=C(NHR')-R''• rad_anion->protonation1 + i-PrOH anion Allylic Anion [R-C(OH)-CH-C(NHR')-R'']⁻ protonation1->anion + e⁻ (from Na) protonation2 Enol Intermediate R-C(OH)=CH-CH(NHR')-R'' anion->protonation2 + i-PrOH keto_enol β-Amino Ketone R-C(=O)-CH2-CH(NHR')-R'' protonation2->keto_enol Tautomerization final_reduction γ-Amino Alcohol R-CH(OH)-CH2-CH(NHR')-R'' keto_enol->final_reduction Reduction of Ketone (similar steps)

Caption: Proposed mechanism for the reduction.

References

Application Note: Column Chromatography Separation of Cis- and Trans-3-Aminocyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cis- and trans-3-aminocyclohexanol are important chiral building blocks in the synthesis of pharmaceuticals and other biologically active compounds. The precise stereochemistry of these isomers is critical as it often dictates the molecule's biological activity and efficacy. Consequently, robust methods for the separation and purification of these isomers are essential in drug development and chemical synthesis.

This application note provides a detailed protocol for the preparative separation of cis- and trans-3-aminocyclohexanol isomers using normal-phase column chromatography. Due to the high polarity and similar chromatographic behavior of the underivatized isomers, this protocol focuses on the separation of derivatized analogues, which enhances resolution and allows for effective purification.

Principle of Separation

The separation is based on normal-phase adsorption chromatography using silica gel as the stationary phase. Silica gel is a highly polar adsorbent. When a mixture of compounds is passed through the column using a less polar mobile phase, compounds are separated based on their relative polarities. More polar compounds interact more strongly with the silica gel and thus elute more slowly, while less polar compounds travel through the column more quickly.

Direct separation of cis- and trans-3-aminocyclohexanol can be challenging due to their high polarity and lack of a UV chromophore for easy detection.[1] Pre-column derivatization is a highly effective strategy to overcome these challenges.[1][2] By converting the amino or hydroxyl groups into less polar derivatives (e.g., N-benzyl or N-Boc), the differences in the three-dimensional structure of the cis and trans isomers are amplified, leading to differential interaction with the stationary phase and enabling a more efficient separation.[3][4]

Experimental Protocols

This protocol is based on the successful separation of N-substituted 3-aminocyclohexanol derivatives.[3][4]

3.1. Materials and Equipment

  • Stationary Phase: Silica Gel, flash chromatography grade (e.g., 230–400 mesh).[3][4]

  • Mobile Phase Solvents:

    • Method A: n-Hexane, Ethyl Acetate, Isopropyl Alcohol (HPLC grade).

    • Method B: Dichloromethane (CH₂Cl₂), Methanol (CH₃OH) (HPLC grade).

  • Apparatus:

    • Glass chromatography column appropriate for the scale of separation.

    • Eluent reservoir.

    • Fraction collector or collection tubes.

    • Thin Layer Chromatography (TLC) plates (silica gel coated).

    • TLC visualization chamber (e.g., UV lamp, iodine tank).

    • Rotary evaporator.

3.2. Sample Preparation (Derivatization)

Before chromatographic separation, it is recommended to derivatize the crude mixture of cis- and trans-3-aminocyclohexanol. An example from the literature involves the synthesis of N-((S)-α-methylbenzyl) derivatives, which are then separated.[3][4] This derivatization not only facilitates separation but also introduces a UV-active group.

3.3. Column Preparation (Slurry Packing Method)

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • In a beaker, prepare a slurry of silica gel in the chosen mobile phase. A typical ratio is 1:1.5 (w/v) of silica to solvent.

  • Pour the slurry into the column in one continuous motion. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

  • Open the column outlet and allow the silica to settle into a packed bed, ensuring no air bubbles are trapped. The bed should be compact and level.

  • Equilibrate the column by passing 2-3 column volumes of the mobile phase through the packed bed until the baseline is stable.

3.4. Chromatographic Separation

  • Sample Loading: Dissolve the derivatized crude product in a minimal amount of the mobile phase or a low-polarity solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Elution: Begin the elution process by adding the mobile phase to the column reservoir. Maintain a constant flow. The separation is achieved isocratically using one of the following mobile phase systems:

    • Method A: Hexane / Ethyl Acetate / Isopropyl Alcohol (65:25:10 v/v/v).[3][4]

    • Method B: Dichloromethane / Methanol (95:5 v/v).[3][4]

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) from the column outlet.

  • Monitoring the Separation: Periodically analyze the collected fractions using TLC to monitor the elution of the isomers. Spot the fractions on a TLC plate and develop it in a solvent system similar to the mobile phase. Visualize the spots under a UV lamp.

  • Product Isolation:

    • Group the fractions containing the pure trans isomer and the pure cis isomer separately based on the TLC analysis.

    • Combine the pure fractions for each isomer.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the isolated, purified isomers.

Visualizations

G cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation Crude Mixture Crude Mixture Derivatization Derivatization Crude Mixture->Derivatization Recommended Step Sample Loading Sample Loading Derivatization->Sample Loading Column Packing Column Packing Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling Fractions Pooling Fractions TLC Analysis->Pooling Fractions Solvent Evaporation Solvent Evaporation Pooling Fractions->Solvent Evaporation Pure Cis Isomer Pure Cis Isomer Solvent Evaporation->Pure Cis Isomer Pure Trans Isomer Pure Trans Isomer Solvent Evaporation->Pure Trans Isomer

G cluster_analytical Analytical Path cluster_prep Preparative Path Goal Goal Analytical Quantification Analytical Quantification Goal->Analytical Quantification Analytical Preparative Isolation Preparative Isolation Goal->Preparative Isolation Preparative Derivatize (UV/Fluorescent Tag) Derivatize (UV/Fluorescent Tag) Analytical Quantification->Derivatize (UV/Fluorescent Tag) Derivatize (e.g., N-Benzylation) Derivatize (e.g., N-Benzylation) Preparative Isolation->Derivatize (e.g., N-Benzylation) HPLC Analysis HPLC Analysis Derivatize (UV/Fluorescent Tag)->HPLC Analysis Silica Gel Chromatography Silica Gel Chromatography Derivatize (e.g., N-Benzylation)->Silica Gel Chromatography Isomer Isolation Isomer Isolation Silica Gel Chromatography->Isomer Isolation

Data Presentation

The efficiency of the separation can be quantified by the yield of each isolated isomer from the initial mixture. The following table summarizes representative data from the separation of derivatized 5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol isomers.[3][4]

Parameter Cis Isomer Trans Isomer Reference
Initial Ratio in Mixture 89%11%[3][4]
Final Isolated Yield 69%6%[3][4]

This data demonstrates that preparative column chromatography can successfully resolve the isomers, allowing for the isolation of the major cis isomer in high yield and the minor trans isomer.

Post-Separation Analysis

To confirm the identity, purity, and stereochemistry of the isolated fractions, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for determining the initial ratio of isomers in the crude mixture, especially when using a chiral column.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of purity. Developing an HPLC method often requires derivatization with a UV-active or fluorescent tag for sensitive detection.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D techniques like COSY and NOESY, are essential for unambiguously confirming the cis or trans configuration of the isolated isomers by analyzing proton-proton coupling constants and spatial correlations.[3][4]

Conclusion

Normal-phase column chromatography on silica gel is a robust and effective method for the preparative-scale separation of cis- and trans-3-aminocyclohexanol isomers. The success of the separation is significantly enhanced by pre-column derivatization, which modifies the polarity and steric profile of the isomers. The protocols and mobile phase systems described provide a reliable foundation for researchers to isolate these valuable stereoisomers in high purity, facilitating further research and development in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Analytical Characterization of cis-3-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: cis-3-Aminocyclohexanol hydrochloride (CAS: 124555-44-8) is a cyclic amino alcohol used as a building block in the synthesis of various pharmaceutical compounds.[1] Precise characterization of its identity, purity, and stereochemistry is critical for ensuring the quality, safety, and efficacy of downstream products. This document provides a comprehensive overview of the key analytical methods for the thorough characterization of this compound, complete with detailed protocols and data interpretation guidelines.

The molecular formula for this compound is C6H14ClNO, and it has a molecular weight of 151.63 g/mol .[2] The analytical workflow for this compound typically involves a combination of spectroscopic and chromatographic techniques to confirm its structure, quantify its purity, and identify any related impurities.

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// Edges Sample -> {ID_Test, Purity_Test, PhysChem_Test} [color="#5F6368"]; ID_Test -> {NMR, MS, FTIR} [color="#5F6368"]; Purity_Test -> HPLC [color="#5F6368"]; PhysChem_Test -> {TGA, MeltingPoint} [color="#5F6368"]; {NMR, MS, FTIR, HPLC, TGA, MeltingPoint} -> Report [color="#5F6368"]; } Caption: Figure 1. General Analytical Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and stereochemical confirmation of this compound. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the cis relative stereochemistry of the hydroxyl and amino groups.

Data Presentation:

Table 1: Representative ¹H NMR Data for 3-Aminocyclohexanol Isomers

Proton Assignment cis-Isomer Chemical Shift (δ, ppm) trans-Isomer Chemical Shift (δ, ppm) Key Differentiator
H-1 (CH-OH) ~3.95 (m) ~3.56 (m) The equatorial H-1 in the cis isomer is deshielded (downfield) compared to the axial H-1 in the trans isomer.[3][4]
H-3 (CH-NH₂) ~3.11 (m) ~3.07 (m) Similar to H-1, the equatorial H-3 of the cis isomer is typically downfield relative to the axial H-3 of the trans isomer.[3]

| Cyclohexyl (H2,4,5,6) | 1.20 - 2.10 (m) | 1.10 - 2.00 (m) | Complex multiplets; coupling constants are critical for confirming stereochemistry. |

Note: Chemical shifts are solvent-dependent. Data shown is representative for CD₃OD. The key to distinguishing isomers lies in the coupling constants. For the cis-isomer, where both substituents prefer equatorial positions, the methine protons (H-1 and H-3) are axial and exhibit large axial-axial couplings (J ≈ 10-13 Hz) to adjacent axial protons.[5][6]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a clean, dry NMR tube.

  • Homogenization: Vortex the tube until the sample is completely dissolved.

  • Instrumentation: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (Typical):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64 (adjust for desired signal-to-noise).

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: ~3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Perform Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak. Integrate all signals and assign the chemical shifts and coupling constants to the corresponding protons.

Mass Spectrometry (MS)

Application: Mass spectrometry is used to confirm the molecular weight of the compound. For the hydrochloride salt, the mass of the free base (C₆H₁₃NO) is typically observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Data Presentation:

Table 2: Mass Spectrometry Data for cis-3-Aminocyclohexanol

Parameter Value Reference
Molecular Formula (Free Base) C₆H₁₃NO [7]
Molecular Weight (Free Base) 115.17 g/mol [7]
Monoisotopic Mass (Free Base) 115.0997 Da [7]

| Expected Ion (ESI+) | [M+H]⁺ = 116.1070 Da | - |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • MS Parameters (Typical for Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Flow rate 5-10 L/min, Temperature 300-350 °C.

    • Nebulizer Pressure: 10-30 psi.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ peak corresponding to the free base of the compound.

dot graph "MS_Logic" { layout=dot; rankdir=LR; graph [fontname="Arial", fontsize=12, label="Figure 2. MS Analysis Logic", labelloc=b, labeljust=c, pad="0.5", nodesep="0.5", ranksep="0.6", splines=ortho, style=rounded]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Analyte [label="cis-3-Aminocyclohexanol\nHydrochloride\n(C6H14ClNO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ionization [label="ESI+ Ionization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FreeBase [label="Free Base\n(C6H13NO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonation [label="Protonation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DetectedIon [label="Detected Ion\n[M+H]+", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Analyte -> Ionization [label="Loses HCl", color="#5F6368"]; Ionization -> FreeBase [color="#5F6368"]; FreeBase -> Protonation [color="#5F6368"]; Protonation -> DetectedIon [label="m/z = 116.1", color="#5F6368"]; } Caption: Figure 2. MS Analysis Logic.

Chromatographic Analysis (HPLC/GC)

Application: Chromatographic techniques are essential for determining the purity of this compound and quantifying any related impurities, including the trans-isomer. Due to the lack of a strong UV chromophore, derivatization or alternative detection methods (e.g., ELSD, CAD, or MS) are often required. Gas chromatography (GC) can also be used, often after derivatization to improve volatility.[3][5][6]

Data Presentation:

Table 3: Example HPLC Method Parameters

Parameter Condition
Column HILIC (Hydrophilic Interaction Liquid Chromatography) or Chiral Stationary Phase
Mobile Phase Acetonitrile / Ammonium Formate Buffer
Flow Rate 1.0 mL/min
Detector ELSD / CAD / MS
Column Temp. 30 °C
Injection Vol. 5 µL

| Expected RT | Method Dependent |

Experimental Protocol: HPLC with Pre-column Derivatization (e.g., with NBD-Cl)

  • Reagent Preparation:

    • Derivatizing Agent: Prepare a solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in acetonitrile.

    • Buffer: Prepare a borate buffer solution (pH ~9).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a volumetric flask and dissolve in water to make a 1.0 mg/mL stock solution.

    • Pipette 100 µL of the sample stock solution into a vial.

  • Derivatization Reaction:

    • Add 200 µL of the borate buffer to the sample vial.

    • Add 200 µL of the NBD-Cl solution.

    • Cap the vial, vortex, and heat at 60 °C for 30 minutes.

    • Cool to room temperature and dilute with mobile phase if necessary.

  • HPLC Analysis:

    • Inject the derivatized sample onto a suitable reversed-phase HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the eluent with a UV-Vis detector at the appropriate wavelength for the NBD derivative (~480 nm).[3]

  • Data Analysis: Calculate the purity by the area percent method. The peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Thermal Analysis (DSC/TGA)

Application: Thermal analysis provides information on the physicochemical properties of the material, such as its melting point, thermal stability, and decomposition profile. Differential Scanning Calorimetry (DSC) is used to determine the melting point and heat of fusion, while Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature.[8]

Data Presentation:

Table 4: Thermal Analysis Data

Analysis Parameter Expected Result
DSC Melting Onset Compound specific; sharp endotherm indicates crystalline material.

| TGA | Decomposition Onset | Gradual weight loss may indicate loss of water or HCl, followed by sharp decomposition at higher temperatures.[8] |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid. Prepare an empty, sealed pan to use as a reference.

  • Instrumentation: Place the sample and reference pans into the DSC cell.

  • DSC Parameters (Typical):

    • Temperature Program: Equilibrate at 25 °C. Ramp up to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.

    • Atmosphere: Purge with dry nitrogen at a flow rate of 20-50 mL/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm.

References

Application Notes and Protocols: The Role of cis-3-Aminocyclohexanol Hydrochloride in the Synthesis of Novel Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utility of cis-3-aminocyclohexanol hydrochloride as a precursor in the synthesis of potential analgesic compounds. While direct synthesis of established analgesics from this specific starting material is not widely documented, its structural similarity to key intermediates in the synthesis of potent opioids like fentanyl suggests its potential in developing novel cyclohexyl-based analogs.

Introduction

Cis-3-aminocyclohexanol is a versatile bifunctional molecule containing both an amino and a hydroxyl group on a cyclohexane ring.[1] This structure makes it a valuable building block in medicinal chemistry for creating complex molecules with specific stereochemistry.[1] Its application is particularly relevant in the field of analgesics, where the cyclohexane scaffold can be utilized as a bioisosteric replacement for the piperidine ring found in many potent opioids, such as fentanyl.[2] The development of new analgesic compounds with improved efficacy and safety profiles is an ongoing effort in pharmaceutical research.[3] This document outlines the synthesis of the precursor itself, provides a detailed protocol for the synthesis of the benchmark analgesic fentanyl, and proposes a synthetic route for a novel cyclohexyl analog of fentanyl using this compound.

Synthesis of the Precursor: cis-3-Aminocyclohexanol

A common method for the synthesis of cis- and trans-3-aminocyclohexanols involves the reduction of β-enaminoketones.[4][5] This approach provides good yields and allows for stereochemical control.

Experimental Protocol: Synthesis of cis- and trans-5,5-Dimethyl-3-(benzylamino)cyclohexanol

1. Preparation of β-Enaminoketone (1):

  • A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and benzylamine (0.86 mL, 7.84 mmol) is refluxed in toluene (30 mL) for 3 hours, with azeotropic removal of water using a Dean-Stark trap.[6]

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting yellow solid is purified by recrystallization from dichloromethane/hexane to afford 5,5-dimethyl-3-(benzylamino)cyclohex-2-en-1-one (1).[6]

2. Reduction of β-Enaminoketone (1):

  • The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).[6]

  • The solution is treated with an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms) and stirred at a temperature ranging from 0 °C to room temperature until the reaction is complete, as monitored by TLC.[6]

  • After the reaction is complete, any unreacted sodium is carefully removed.

  • The reaction mixture is then poured into a saturated aqueous solution of NH4Cl and extracted with ethyl acetate.[6]

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure.[6]

  • The resulting mixture of cis- and trans-amino alcohols can be separated by column chromatography.[4]

Quantitative Data
StepProductReagentsSolventReaction TimeTemperatureYieldReference
Enaminoketone Formation5,5-dimethyl-3-(benzylamino)cyclohex-2-en-1-one4,4-dimethyl-1,3-cyclohexanedione, benzylamineToluene3 hReflux85%[6]
Reductioncis- and trans-5,5-Dimethyl-3-(benzylamino)cyclohexanol5,5-dimethyl-3-(benzylamino)cyclohex-2-en-1-one, Sodium, Isopropyl alcoholTHF-0°C to RT77% (total)
cis isomer (after chromatography)69%
trans isomer (after chromatography)6%[7]

Synthesis of Fentanyl: A Potent Opioid Analgesic

Fentanyl is a powerful synthetic opioid analgesic. Its synthesis provides a valuable reference for the development of related compounds.[8] The following is an optimized, high-yield, three-step synthesis.[8][9]

Experimental Protocol: Synthesis of Fentanyl

1. N-Alkylation of 4-Piperidone:

  • 4-Piperidone monohydrate hydrochloride (1.0 equiv.) is reacted with 2-(bromoethyl)benzene (1.1 equiv.) in the presence of cesium carbonate (2.0 equiv.) in DMF.

  • The mixture is heated at 80°C.

  • The product, N-phenethyl-4-piperidone, is isolated after workup.

2. Reductive Amination:

  • N-phenethyl-4-piperidone (1.0 equiv.) and aniline (1.2 equiv.) are dissolved in dichloromethane.

  • Acetic acid (2.0 equiv.) is added, followed by sodium triacetoxyborohydride (1.5 equiv.).

  • The reaction is stirred at room temperature.

  • The product, N-[1-(2-phenylethyl)-4-piperidinyl]aniline, is obtained after purification.[9]

3. Acylation:

  • N-[1-(2-phenylethyl)-4-piperidinyl]aniline (1.0 equiv.) is dissolved in methylene chloride and treated with diisopropylethylamine (DIPEA) (2.0 equiv.).[9]

  • The solution is cooled in an ice bath and propionyl chloride (2.0 equiv.) is added dropwise.[8][9]

  • The mixture is stirred for 2 hours at ambient temperature.[8][9]

  • Fentanyl is obtained as a light yellow oil after purification by flash column chromatography.[8][9]

Quantitative Data
StepProductKey ReagentsTemperature (°C)YieldReference
N-AlkylationN-phenethyl-4-piperidone4-piperidone, 2-(bromoethyl)benzene, Cs2CO38088%[9]
Reductive AminationN-[1-(2-phenylethyl)-4-piperidinyl]anilineN-phenethyl-4-piperidone, aniline, NaBH(OAc)32591%[9]
AcylationFentanylN-[1-(2-phenylethyl)-4-piperidinyl]aniline, propionyl chloride, DIPEA2595%[9]
Overall Yield Fentanyl 75% [8]

Proposed Synthesis of a Cyclohexyl-Fentanyl Analog from this compound

This section outlines a hypothetical synthetic route to a novel cyclohexyl-based analog of fentanyl, utilizing this compound as the starting material. This proposed synthesis leverages the methodologies employed in the established fentanyl synthesis.

Rationale

The piperidine ring in fentanyl is a key structural feature for its analgesic activity. Replacing this ring with a cyclohexane scaffold, as found in cis-3-aminocyclohexanol, represents a bioisosteric modification.[10] This alteration could potentially lead to a compound with a different pharmacological profile, including altered potency, receptor selectivity, and side-effect profile.

Proposed Synthetic Pathway

1. N-Alkylation of cis-3-Aminocyclohexanol:

  • This compound is first neutralized to the free base.

  • The free base is then subjected to N-alkylation with 2-phenethyl bromide in the presence of a suitable base (e.g., K2CO3 or Cs2CO3) in a polar aprotic solvent like DMF or acetonitrile. This step is analogous to the first step in the fentanyl synthesis.

2. Protection of the Hydroxyl Group (Optional but Recommended):

  • To avoid side reactions during the subsequent acylation step, the hydroxyl group of the N-phenethylated aminocyclohexanol can be protected using a standard protecting group such as a silyl ether (e.g., TBDMS) or a benzyl ether.

3. Acylation of the Secondary Amine:

  • The N-phenethylated aminocyclohexanol (or its protected form) is then acylated with propionyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an inert solvent such as dichloromethane. This step mirrors the final step of the fentanyl synthesis.

4. Deprotection (if applicable):

  • If the hydroxyl group was protected, the protecting group is removed under appropriate conditions (e.g., TBAF for a TBDMS group or hydrogenolysis for a benzyl group) to yield the final cyclohexyl-fentanyl analog.

Visualizations

Synthetic Pathway for cis-3-Aminocyclohexanol

G cluster_0 Step 1: Enaminoketone Formation cluster_1 Step 2: Reduction A 4,4-dimethyl-1,3-cyclohexanedione C 5,5-dimethyl-3-(benzylamino)cyclohex-2-en-1-one A->C Toluene, Reflux B Benzylamine B->C D 5,5-dimethyl-3-(benzylamino)cyclohex-2-en-1-one E cis/trans-3-Aminocyclohexanol derivative D->E Na, iPrOH/THF

Caption: Synthesis of 3-aminocyclohexanol derivatives.

Synthetic Pathway for Fentanyl

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Acylation A 4-Piperidone C N-phenethyl-4-piperidone A->C Cs2CO3, DMF B 2-Phenethyl bromide B->C D N-phenethyl-4-piperidone F N-[1-(2-phenylethyl)-4-piperidinyl]aniline D->F NaBH(OAc)3 E Aniline E->F G N-[1-(2-phenylethyl)-4-piperidinyl]aniline I Fentanyl G->I DIPEA, CH2Cl2 H Propionyl chloride H->I

Caption: Optimized three-step synthesis of Fentanyl.

Proposed Synthesis of a Cyclohexyl-Fentanyl Analog

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Acylation A cis-3-Aminocyclohexanol C N-phenethyl-3-aminocyclohexanol A->C Base, Solvent B 2-Phenethyl bromide B->C D N-phenethyl-3-aminocyclohexanol F Cyclohexyl-Fentanyl Analog D->F DIPEA, CH2Cl2 E Propionyl chloride E->F

Caption: Proposed synthesis of a cyclohexyl-fentanyl analog.

Opioid Receptor Signaling Pathway

G cluster_0 Cell Membrane receptor μ-Opioid Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein Activates agonist Opioid Agonist (e.g., Fentanyl) agonist->receptor Binds to adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases production of cellular_response Analgesia camp->cellular_response Leads to ion_channel->cellular_response

Caption: Simplified opioid receptor signaling pathway.

Conclusion

This compound is a promising starting material for the synthesis of novel analgesic compounds. By serving as a scaffold for a cyclohexyl analog of fentanyl, it offers a pathway to new chemical entities with potentially improved pharmacological properties. The provided protocols for the synthesis of the precursor and the established analgesic, fentanyl, serve as a strong foundation for researchers to explore this area of drug development. The proposed synthetic route for a cyclohexyl-fentanyl analog provides a clear and logical starting point for such investigations. Further research into the synthesis and pharmacological evaluation of such compounds is warranted to fully elucidate their therapeutic potential.

References

One-Pot Synthesis of Aminocyclohexanol Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocyclohexanol derivatives are pivotal structural motifs in a myriad of biologically active molecules and pharmaceutical agents. Their stereochemistry plays a crucial role in determining biological efficacy and target specificity. Traditional multi-step syntheses of these compounds often suffer from low yields, harsh reaction conditions, and the need for tedious purification of intermediates. This application note details efficient one-pot methodologies for the synthesis of various aminocyclohexanol isomers, with a focus on chemoenzymatic and catalytic hydrogenation approaches. These protocols offer advantages in terms of reduced reaction time, minimized waste, and enhanced stereoselectivity, making them highly attractive for research, process development, and manufacturing.

Chemoenzymatic One-Pot Synthesis of 4-Aminocyclohexanol Isomers

A highly efficient and stereoselective one-pot synthesis of cis- and trans-4-aminocyclohexanol can be achieved from the bio-based precursor 1,4-cyclohexanedione.[1][2] This method utilizes a two-enzyme cascade involving a ketoreductase (KRED) for the initial reduction and an amine transaminase (ATA) for the subsequent amination. The stereochemical outcome of the final product is dictated by the choice of the amine transaminase.

Logical Workflow for Chemoenzymatic Synthesis

chemoenzymatic_workflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Amination 1,4-Cyclohexanedione 1,4-Cyclohexanedione 4-Hydroxycyclohexanone 4-Hydroxycyclohexanone 1,4-Cyclohexanedione->4-Hydroxycyclohexanone  Ketoreductase (KRED)  NAD(P)H cis-4-Aminocyclohexanol cis-4-Aminocyclohexanol 4-Hydroxycyclohexanone->cis-4-Aminocyclohexanol  cis-selective ATA  Amine Donor, PLP trans-4-Aminocyclohexanol trans-4-Aminocyclohexanol 4-Hydroxycyclohexanone->trans-4-Aminocyclohexanol  trans-selective ATA  Amine Donor, PLP

Caption: Chemoenzymatic cascade for the synthesis of 4-aminocyclohexanol isomers.

Data Presentation: Stereoselectivity of Amine Transaminases (ATAs)

The choice of amine transaminase is critical for controlling the stereochemistry of the final 4-aminocyclohexanol product. The following table summarizes the diastereomeric ratios achieved with different ATAs in the one-pot synthesis.

EntryAmine Transaminase (ATA)Product IsomerDiastereomeric Ratio (cis:trans)Conversion (%)
1ATA-200cis-4-Aminocyclohexanol>99:1>95
2ATA-251cis-4-Aminocyclohexanol>99:1>95
3ATA-254cis-4-Aminocyclohexanol>99:1>95
4ATA-113trans-4-Aminocyclohexanol30:70>90
5ATA-234trans-4-Aminocyclohexanol20:80>90
6ATA-415trans-4-Aminocyclohexanol30:70>90

Data compiled from Sviatenko et al. (2019).[1]

Experimental Protocol: One-Pot Synthesis of cis-4-Aminocyclohexanol

This protocol describes a representative one-pot, sequential enzymatic synthesis of cis-4-aminocyclohexanol.

Materials:

  • 1,4-Cyclohexanedione

  • Ketoreductase from Lactobacillus kefir (LK-KRED)

  • Amine Transaminase (e.g., ATA-200)

  • NADP⁺

  • Isopropylamine

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Magnesium chloride (MgCl₂)

  • Isopropanol

Procedure:

  • In a reaction vessel, prepare a 30 mL solution containing 100 mM potassium phosphate buffer (pH 7.5).

  • Add 1,4-cyclohexanedione to a final concentration of 50 mM.

  • Add the following reagents to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO.[3]

  • Initiate the reaction by adding freshly isolated LK-KRED cell lysate (e.g., 0.2 mg/mL) and the selected cis-selective Amine Transaminase (e.g., ATA-200, 2 mg/mL).[3]

  • Stir the reaction mixture at 250 rpm at a temperature of 30°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Catalytic Hydrogenation of p-Acetamidophenol

A common chemical approach for the synthesis of 4-aminocyclohexanol involves the catalytic hydrogenation of p-acetamidophenol (paracetamol), followed by hydrolysis of the acetamido group.[4][5] The diastereomeric ratio of the resulting aminocyclohexanol is influenced by the choice of catalyst and reaction conditions.

Experimental Workflow for Catalytic Hydrogenation

hydrogenation_workflow cluster_start Starting Material cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Hydrolysis p-Acetamidophenol p-Acetamidophenol cis/trans-4-Acetamidocyclohexanol cis/trans-4-Acetamidocyclohexanol p-Acetamidophenol->cis/trans-4-Acetamidocyclohexanol  H₂, Catalyst (e.g., Pd/C)  High Pressure & Temperature cis/trans-4-Aminocyclohexanol cis/trans-4-Aminocyclohexanol cis/trans-4-Acetamidocyclohexanol->cis/trans-4-Aminocyclohexanol  Acid or Base

Caption: Workflow for the synthesis of 4-aminocyclohexanol via catalytic hydrogenation.

Data Presentation: Diastereoselectivity in Catalytic Hydrogenation
EntryCatalystSubstrateDiastereomeric Ratio (trans:cis)Reference
15% Pd/Cp-Acetamidophenol80:20[4]
25% Rh/Al₂O₃p-Acetamidophenol~1:1[6]
3Platinum Oxidep-Acetamidophenol~4:1[6]
Experimental Protocol: Catalytic Hydrogenation of p-Acetamidophenol

This protocol is a generalized procedure for the synthesis of 4-aminocyclohexanol isomers via hydrogenation.

Materials:

  • p-Acetamidophenol (Paracetamol)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Deionized water

  • Hydrogen gas

  • Pressure reactor (autoclave)

Procedure:

  • Charge the pressure reactor with p-acetamidophenol and deionized water.

  • Add the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate).

  • Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4.5 bar).[4]

  • Heat the reaction mixture to the target temperature (e.g., 100°C) with stirring.[4]

  • Monitor the reaction progress by hydrogen uptake or by analytical sampling (e.g., GC or TLC). The reaction is typically run for 24-36 hours.[4]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-4-acetamidocyclohexanol.

  • The acetamido group can be hydrolyzed under acidic or basic conditions to yield the free aminocyclohexanol isomers.

Synthesis of 3-Aminocyclohexanol Isomers

The synthesis of 3-aminocyclohexanol isomers can be achieved through the reduction of β-enaminoketones, which are prepared by the condensation of 1,3-cyclohexanediones with an appropriate amine.

Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclohexanols

This protocol describes the synthesis of 3-aminocyclohexanol isomers from a β-enaminoketone intermediate.

Step 1: Synthesis of β-Enaminoketone

  • A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione) and an amine (e.g., benzylamine) in toluene is refluxed with a Dean-Stark trap to remove water.

  • The reaction is monitored until completion, after which the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization.

Step 2: Reduction to 3-Aminocyclohexanol

  • The purified β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol.

  • Sodium metal is added portion-wise at room temperature.

  • The reaction is stirred until the starting material is consumed.

  • The reaction is quenched, and the product is extracted.

  • The resulting diastereomeric mixture of cis- and trans-3-aminocyclohexanols can be separated by column chromatography. For example, the reduction of (S)-5,5-dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one yields a cis:trans ratio of 89:11.[1][3]

Conclusion

The one-pot synthesis of aminocyclohexanol isomers offers significant advantages over traditional multi-step methods. The chemoenzymatic approach, in particular, provides a highly stereoselective, efficient, and environmentally benign route to both cis- and trans-4-aminocyclohexanol. The catalytic hydrogenation of readily available starting materials like p-acetamidophenol also presents a viable, albeit typically less stereoselective, pathway. The choice of synthetic route will depend on the desired isomer, required purity, and scalability considerations. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Enzymatic Synthesis of Aminocyclohexanols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminocyclohexanols are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Traditional chemical methods for their synthesis often involve harsh reaction conditions, multiple steps, and the use of hazardous reagents. Enzymatic synthesis offers a green and efficient alternative, providing high stereoselectivity and milder reaction conditions. This document provides detailed application notes and protocols for the enzymatic synthesis of aminocyclohexanols using various biocatalytic approaches.

I. One-Pot Synthesis of 4-Aminocyclohexanol Isomers using Keto Reductase (KRED) and Amine Transaminase (ATA)

This approach enables the stereoselective synthesis of cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione in a one-pot sequential or cascade reaction.[1][2][3] The system is modular, allowing for the production of different stereoisomers by selecting enzymes with complementary stereoselectivities.

Reaction Pathway

Two primary routes can be employed:

  • Route A: Selective mono-reduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone by a KRED, followed by stereoselective amination by an ATA.

  • Route B: Selective mono-amination of 1,4-cyclohexanedione to 4-aminocyclohexanone by an ATA, followed by stereoselective reduction by a KRED.[1]

Route A is often preferred to avoid the formation of diamine byproducts.[1]

OnePotSynthesis cluster_RouteA Route A cluster_RouteB Route B 1,4-Cyclohexanedione_A 1,4-Cyclohexanedione 4-Hydroxycyclohexanone_A 4-Hydroxycyclohexanone 1,4-Cyclohexanedione_A->4-Hydroxycyclohexanone_A KRED (Regioselective) Aminocyclohexanol_A cis- or trans- 4-Aminocyclohexanol 4-Hydroxycyclohexanone_A->Aminocyclohexanol_A ATA (Stereoselective) 1,4-Cyclohexanedione_B 1,4-Cyclohexanedione 4-Aminocyclohexanone_B 4-Aminocyclohexanone 1,4-Cyclohexanedione_B->4-Aminocyclohexanone_B ATA (Regioselective) Aminocyclohexanol_B cis- or trans- 4-Aminocyclohexanol 4-Aminocyclohexanone_B->Aminocyclohexanol_B KRED (Stereoselective)

Caption: One-pot enzymatic synthesis of 4-aminocyclohexanols.

Data Presentation

Table 1: Keto Reductase (KRED) Screening for the Reduction of 1,4-Cyclohexanedione.

EnzymeEnzyme Conc. (mg/mL)Conversion (%)4-Hydroxycyclohexanone (%)1,4-Cyclohexanediol (%)
LK-KRED (cell lysate)10>99982
KRED-NADH-02818599<1
KRED-11919099<1

Reaction conditions: 50 mM 1,4-cyclohexanedione, 1.0 mM NAD(P)+, 100 mM propan-2-ol, 50 mM sodium phosphate buffer (pH 7.0), 30°C, 12 h.[3]

Table 2: Amine Transaminase (ATA) Screening for the Amination of 4-Hydroxycyclohexanone.

EnzymeAmine DonorConversion (%)cis:trans Ratio
ATA-3FCR-4MIsopropylamine>99>98:2
ATA-3HMU W63YIsopropylamine>99>98:2
ATA-Codexis-3Isopropylamine>992:98

Reaction conditions: 10 mM 4-hydroxycyclohexanone, 1 M amine donor, 1 mM PLP, 50 mM sodium phosphate buffer (pH 8.0), 30°C, 24 h.

Experimental Protocols

Protocol 1: One-Pot Sequential Synthesis of cis-4-Aminocyclohexanol.

  • Reduction Step:

    • To a reaction vessel, add 50 mM 1,4-cyclohexanedione, 1.0 mM NADP+, and 100 mM propan-2-ol in 50 mM sodium phosphate buffer (pH 7.0).

    • Initiate the reaction by adding 10 mg/mL of Lactobacillus kefir KRED (LK-KRED) cell lysate.

    • Incubate at 30°C with shaking (250 rpm) for 12 hours to complete the conversion to 4-hydroxycyclohexanone.

  • Amination Step:

    • Adjust the pH of the reaction mixture to 8.0 using NaOH.

    • Add 1 M isopropylamine and 1 mM pyridoxal 5'-phosphate (PLP).

    • Add 5 mg/mL of ATA-3FCR-4M.

    • Continue incubation at 30°C with shaking for 24 hours. The vessel should be open to allow for the evaporation of acetone, driving the reaction equilibrium towards the product.

  • Work-up and Analysis:

    • Monitor the reaction progress by GC or HPLC.

    • For product isolation, an optimized extraction protocol followed by crystallization as the hydrochloride salt can be employed.[1]

    • Derivatization with di-tert-butyl dicarbonate can facilitate purification by column chromatography.

II. Lipase-Catalyzed Kinetic Resolution of Aminocyclohexanols

Kinetic resolution is a powerful technique for separating enantiomers of racemic aminocyclohexanols or their precursors. This method relies on the differential rate of reaction of the two enantiomers with an acylating agent in the presence of a lipase.

Experimental Workflow

KineticResolution RacemicMixture Racemic (±)-Aminocyclohexanol Reaction Lipase (e.g., Lipase PS, CALB) RacemicMixture->Reaction AcylatingAgent Acylating Agent (e.g., Vinyl Acetate) AcylatingAgent->Reaction Separation Separation Reaction->Separation Enantiomer1 (R)-Acylated Aminocyclohexanol Separation->Enantiomer1 Enantiomer2 (S)-Aminocyclohexanol (unreacted) Separation->Enantiomer2

Caption: Lipase-catalyzed kinetic resolution workflow.

Data Presentation

Table 3: Lipase-Catalyzed Kinetic Resolution of (±)-trans-2-Azidocyclohexanol. [4]

LipaseSolventAcylating AgentTime (h)Conversion (%)ee (%) of (1S,2S)-alcoholee (%) of (1R,2R)-acetate
Lipase PSDiisopropyl etherVinyl acetate2451>9998
Lipase AKDiisopropyl etherVinyl acetate484996>99
Novozym 435Diisopropyl etherVinyl acetate72458999

The resulting enantiomerically pure trans-2-azidocycloalkanols can be readily converted to the corresponding trans-2-aminocycloalkanols.[4]

Experimental Protocols

Protocol 2: Kinetic Resolution of (±)-trans-2-Azidocyclohexanol. [4]

  • Reaction Setup:

    • Dissolve (±)-trans-2-azidocyclohexanol (1 mmol) and vinyl acetate (2 mmol) in diisopropyl ether (10 mL).

    • Add Lipase PS (50 mg).

    • Incubate the mixture at 30°C with shaking.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC until approximately 50% conversion is reached.

    • Filter off the enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Separate the resulting (1R,2R)-acetate and the unreacted (1S,2S)-alcohol by column chromatography.

  • Conversion to Aminocyclohexanol:

    • The separated azido compounds can be reduced to the corresponding aminocyclohexanols using standard methods (e.g., hydrogenation).

III. Synthesis of Aminocyclohexanols using Amine Dehydrogenases (AmDH)

Amine dehydrogenases catalyze the direct reductive amination of ketones to amines, offering a direct and atom-economical route to aminocyclohexanols. Some AmDHs also exhibit a secondary keto reductase activity, which should be considered during reaction optimization.[5]

Reaction Pathway

AmDH_Pathway Cyclohexanone Cyclohexanone Reaction Amine Dehydrogenase (AmDH) Cyclohexanone->Reaction Ammonia NH₃ Ammonia->Reaction Cofactor_in NAD(P)H Cofactor_in->Reaction Aminocyclohexylamine (S)-Cyclohexylamine Reaction->Aminocyclohexylamine Cofactor_out NAD(P)⁺ Reaction->Cofactor_out

Caption: Amine dehydrogenase catalyzed reductive amination.

Data Presentation

Table 4: Michaelis-Menten Parameters of MsmeAmDH for Reductive Amination and Ketoreduction of Cyclohexanone. [5]

ReactionKm for Cyclohexanone (mM)kcat (s-1)
Reductive Amination~55Not reported
Ketoreduction~25Not reported

These results indicate that in the absence of ammonia, the enzyme can act as a KRED.[5]

Experimental Protocols

Protocol 3: Reductive Amination of Cyclohexanone using AmDH.

  • Reaction Setup:

    • In a buffered solution (e.g., 1 M ammonium formate, pH 8), dissolve cyclohexanone (10 mM) and NAD(P)H (1.2 eq).

    • Initiate the reaction by adding the purified AmDH enzyme.

  • Incubation and Analysis:

    • Incubate at a controlled temperature (e.g., 30°C).

    • Monitor the formation of cyclohexylamine by HPLC or GC.

    • Note that the formation of cyclohexanol as a byproduct may occur, especially at lower ammonia concentrations.[5]

Conclusion

Enzymatic methods provide powerful and sustainable routes for the synthesis of chiral aminocyclohexanols. The choice of enzyme and reaction strategy depends on the desired stereoisomer and the available starting materials. The protocols and data presented here serve as a guide for researchers to develop and optimize biocatalytic processes for the production of these valuable pharmaceutical intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Purification of cis-3-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-3-Aminocyclohexanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically produced this compound?

A1: The most common impurity is the trans-stereoisomer (trans-3-Aminocyclohexanol hydrochloride), which often forms alongside the desired cis-isomer during synthesis.[1][2] Other potential impurities include unreacted starting materials, by-products from the specific synthetic route, and residual solvents.

Q2: What is the recommended primary purification method for this compound?

A2: Recrystallization is a widely used and effective method for the purification of amino alcohol hydrochlorides. For challenging separations, particularly for removing the trans-stereoisomer, column chromatography can also be employed.[1]

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be used to assess the purity of the final product:

  • Chiral Gas Chromatography (GC): A common method for assessing the diastereomeric purity (cis vs. trans ratio).[1][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining both diastereomeric and enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation and can help in identifying impurities.[1]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling Out (Product separates as a liquid instead of crystals) The solution is too concentrated, or the compound's melting point is lower than the boiling point of the solvent.- Add more solvent to the hot solution to further dilute it. - Reheat the solution to ensure everything is dissolved before allowing it to cool slowly. - Consider using a different solvent or a solvent mixture.[3][4]
Poor or No Crystal Formation The solution is not supersaturated (too much solvent was used), or crystallization has not been induced.- If the solution is clear at room temperature, it may be too dilute. Evaporate some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.[5][6] - Cool the solution in an ice bath to further decrease solubility.
Low Recovery Yield Too much solvent was used, the product is significantly soluble in the cold solvent, or crystals were lost during filtration.- Use the minimum amount of hot solvent necessary to dissolve the solid. - Ensure the solution is thoroughly cooled before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
Product Purity is Still Low After Recrystallization The chosen solvent is not effective at separating the impurities, or the cooling process was too rapid, trapping impurities in the crystal lattice.- Select a different recrystallization solvent or solvent system. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the inclusion of impurities.[7]
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation of Cis and Trans Isomers The eluent system does not have the right polarity to effectively separate the isomers.- Adjust the polarity of the eluent. For amino alcohols, a common eluent system is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or isopropanol).[1] - A gradient elution may be more effective than an isocratic one.
Tailing of the Product Peak The basic amino group is interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent to reduce tailing.[3] - Consider using a different stationary phase, such as neutral alumina.
Product is not Eluting from the Column The eluent is not polar enough to move the highly polar amino alcohol hydrochloride.- Gradually increase the polarity of the eluent system. For very polar compounds, a mobile phase like dichloromethane:methanol:ammonium hydroxide (e.g., 90:9:1) can be effective.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline based on standard recrystallization techniques for amino alcohol hydrochlorides. The ideal solvent and volumes should be determined empirically.

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., isopropanol, ethanol, methanol, or mixtures with an anti-solvent like diethyl ether or hexane). A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Analysis by Chiral Gas Chromatography (GC)

This method is based on the separation of stereoisomers of similar compounds.

  • Column: Cyclosil-B chiral column or a similar column designed for separating stereoisomers.[1][2]

  • Carrier Gas: Helium or Hydrogen.

  • Injection Temperature: 250 °C.

  • Oven Temperature Program: Start at a temperature appropriate for the volatility of the analyte (e.g., 100-120 °C), then ramp up to a higher temperature (e.g., 200-220 °C) at a rate of 5-10 °C/min.

  • Detector: Flame Ionization Detector (FID).

  • Sample Preparation: The sample may require derivatization (e.g., with a silylating agent) to increase volatility and improve peak shape.

Protocol 3: Purity Analysis by Chiral High-Performance Liquid Chromatography (HPLC)
  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be optimized for the specific column and isomers.

  • Detection: As this compound lacks a strong chromophore, direct UV detection will be challenging. Derivatization with a UV-active or fluorescent tag may be necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) can be used.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Temperature: Room temperature or slightly elevated (e.g., 30-40 °C).

Visualizations

PurificationWorkflow Crude Crude cis-3-Aminocyclohexanol Hydrochloride Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography If recrystallization is insufficient PureProduct Pure cis-3-Aminocyclohexanol Hydrochloride Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (GC, HPLC, NMR) PureProduct->Analysis

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Start Purification Recrystallization Attempt Recrystallization Start->Recrystallization CheckPurity Check Purity (>99% cis?) Recrystallization->CheckPurity Success Purification Successful CheckPurity->Success Yes Troubleshoot Troubleshoot Recrystallization (See Table 1) CheckPurity->Troubleshoot No Troubleshoot->Recrystallization ColumnChrom Consider Column Chromatography Troubleshoot->ColumnChrom

Caption: Decision-making process for troubleshooting purification.

References

Technical Support Center: Synthesis of cis-3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis of cis-3-Aminocyclohexanol, particularly focusing on issues related to low yield.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to cis-3-Aminocyclohexanol?

A common and effective method involves the reduction of a β-enaminoketone intermediate.[1][2][3] This precursor is typically synthesized from a 1,3-cyclohexanedione derivative.[1][2][3]

Q2: I am getting a low overall yield. What are the most likely causes?

Low overall yield can stem from several factors:

  • Incomplete reaction: Either the formation of the β-enaminoketone or the subsequent reduction may not have gone to completion.

  • Poor stereoselectivity: The reduction step often produces a mixture of cis and trans isomers. If the desired product is the cis isomer, a low cis:trans ratio will directly impact your isolated yield of the target molecule.[1][2]

  • Suboptimal reaction conditions: Temperature, solvent, and choice of reducing agent are critical for both yield and stereoselectivity.[4][5]

  • Difficult purification: The separation of cis and trans isomers can be challenging, leading to product loss during purification steps like column chromatography.[1][6]

Q3: My main problem is a low cis:trans ratio. How can I improve the stereoselectivity?

Improving the cis:trans ratio is a key challenge. The choice of reducing agent is a critical factor influencing the stereochemical outcome of the reduction of the intermediate.[4][5] For the reduction of β-enaminoketones, the use of sodium in a mixture of THF/isopropyl alcohol has been reported to produce a mixture of diastereomers.[1][3] To enhance cis-selectivity, consider the following:

  • Sterically demanding hydride reagents: Reagents like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) can favor the formation of the cis isomer by attacking from the less hindered face.[4]

  • Protecting group strategy: The steric bulk of the protecting group on the amine can influence the direction of hydride attack.[4]

  • Enzymatic reduction: Ketoreductases (KREDs) can offer high stereoselectivity and may be an alternative route to consider.[7][8]

Q4: What are the best methods for purifying cis-3-Aminocyclohexanol and removing the trans isomer?

The separation of cis and trans isomers can be achieved by:

  • Column chromatography: This is a common method for separating diastereomers.[1][4] Optimization of the solvent system is crucial for good separation.

  • Recrystallization: This technique can be effective for purifying the final product, especially if there is a significant difference in the solubility of the two isomers in a particular solvent system.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of β-enaminoketone Intermediate Incomplete reaction during the condensation of the dione and the amine.Ensure azeotropic removal of water using a Dean-Stark trap to drive the reaction to completion. Use an appropriate solvent like toluene and ensure the reaction is refluxed for a sufficient amount of time.[1]
Impure starting materials.Use high-purity 1,3-cyclohexanedione and amine.
Low Overall Yield of 3-Aminocyclohexanol Inefficient reduction of the β-enaminoketone.Ensure the reducing agent is active and used in the correct stoichiometry. The reaction of β-enaminoketones with sodium in THF/isopropyl alcohol has been reported to give good overall yields (around 75-77%).[1][3]
Product loss during workup and purification.Optimize extraction and purification procedures. For column chromatography, carefully select the eluent to maximize separation and minimize band broadening.
Poor Diastereoselectivity (Low cis:trans Ratio) The reducing agent used does not provide high stereoselectivity.The reduction of a β-enaminoketone with sodium in THF/isopropyl alcohol can result in a mixture of isomers.[1] Consider screening other reducing agents. Sterically hindered reducing agents may favor the formation of the cis isomer.[4]
Influence of the substituent on the nitrogen atom.The nature of the group on the nitrogen of the enaminoketone can influence the diastereoselectivity of the reduction.[1]
Difficulty in Separating Cis and Trans Isomers Similar polarity of the two isomers.Optimize the solvent system for column chromatography. A shallow gradient may be necessary.[4] Consider derivatization of the amino or hydroxyl group to alter the polarity of the isomers, which may facilitate separation.
Isomers co-crystallize.If using recrystallization, screen a variety of solvents to find one that selectively crystallizes the desired cis isomer.

Quantitative Data Summary

The following table summarizes the yields obtained in a reported synthesis of cis- and trans-3-aminocyclohexanols.[1][3]

Step Reactants Product Yield
Enaminoketone Formation4,4-dimethyl-1,3-cyclohexanedione, benzylamine3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one85%
Enaminoketone Formation4,4-dimethyl-1,3-cyclohexanedione, (S)-α-methylbenzylamine5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-one87%
Reduction3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-oneDiastereomeric mixture of 3-(benzylamino)-5,5-dimethylcyclohexan-1-ol77%
Reduction5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-oneDiastereomeric mixture of 5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohexan-1-ol75%
Separation of IsomersDiastereomeric mixture from the reduction of the (S)-α-methylbenzylamine derivativecis-5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohexan-1-ol69%
trans-5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohexan-1-ol6%

Experimental Protocols

Protocol 1: Synthesis of β-enaminoketone Intermediate [1]

  • A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 1.0 g, 7.13 mmol) and an amine (e.g., (S)-α-methylbenzylamine, 1.0 mL, 7.84 mmol) is refluxed in toluene (30 mL) for approximately 3.5 hours.

  • The water formed during the reaction is removed azeotropically using a Dean-Stark trap.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization (e.g., from CH₂Cl₂/hexane).

Protocol 2: Reduction of β-enaminoketone to 3-Aminocyclohexanol [1][3]

  • To a solution of the β-enaminoketone (e.g., 5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-one, 1.0 g, 4.1 mmole) in a mixture of THF (10 mL) and isopropyl alcohol (10 mL), small pieces of sodium (0.5 g, 21.7 mmole) are added.

  • The reaction mixture is stirred at room temperature for approximately 3 hours.

  • After the reaction is complete, the excess sodium is destroyed by the careful addition of water.

  • The organic solvents are removed under reduced pressure.

  • The aqueous phase is extracted with an appropriate solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The resulting crude product, a mixture of diastereomers, is purified by column chromatography to separate the cis and trans isomers.

Visual Troubleshooting Guide

Troubleshooting_Low_Yield start Low Yield of cis-3-Aminocyclohexanol check_overall_yield Analyze Overall Yield and Cis/Trans Ratio (NMR/GC) start->check_overall_yield low_intermediate_yield Low Yield of Enaminoketone Intermediate check_overall_yield->low_intermediate_yield If intermediate yield is low low_reduction_yield Low Overall Yield from Reduction check_overall_yield->low_reduction_yield If reduction yield is low poor_selectivity Poor Cis/Trans Ratio check_overall_yield->poor_selectivity If cis:trans ratio is poor incomplete_condensation Incomplete Condensation Reaction? low_intermediate_yield->incomplete_condensation incomplete_reduction Incomplete Reduction Reaction? low_reduction_yield->incomplete_reduction suboptimal_reagent Suboptimal Reducing Agent? poor_selectivity->suboptimal_reagent optimize_condensation Optimize Condensation: - Ensure azeotropic water removal - Check reaction time/temp incomplete_condensation->optimize_condensation Yes check_reagents Check Purity of Starting Materials incomplete_condensation->check_reagents No optimize_reduction Optimize Reduction: - Check activity of reducing agent - Adjust stoichiometry incomplete_reduction->optimize_reduction Yes end Improved Yield of cis-3-Aminocyclohexanol incomplete_reduction->end No screen_reagents Screen Reducing Agents: - Use sterically hindered reagents - Consider enzymatic reduction suboptimal_reagent->screen_reagents Yes separation_issue Difficulty Separating Isomers suboptimal_reagent->separation_issue No optimize_condensation->end check_reagents->end optimize_reduction->end screen_reagents->end optimize_purification Optimize Purification: - Fine-tune column chromatography - Screen recrystallization solvents optimize_purification->end separation_issue->optimize_purification

Caption: Troubleshooting workflow for low yield in cis-3-Aminocyclohexanol synthesis.

References

Technical Support Center: Optimizing Aminocyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of aminocyclohexanols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 4-aminocyclohexanols?

A1: Several common routes are employed, each with distinct advantages and challenges:

  • Catalytic Hydrogenation: This method often starts from p-aminophenol or its derivatives, like paracetamol (p-acetamidophenol).[1] It typically involves hydrogenation over a metal catalyst (e.g., Palladium, Rhodium, Ruthenium, or Raney Nickel) and can produce a mixture of cis and trans isomers.[1][2]

  • Reductive Amination: A versatile one-pot reaction that converts a ketone, such as 4-hydroxycyclohexanone, into an amine.[3] This method uses a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) and is known for its efficiency and operational simplicity.[4]

  • Enzymatic Synthesis: A highly selective approach using enzymes like keto reductases (KREDs) and amine transaminases (ATAs) to convert precursors like 1,4-cyclohexanedione into specific cis or trans isomers.[5][6] This method offers excellent stereoselectivity depending on the chosen enzymes.

  • From Cyclohexene Oxide: Racemic trans-2-aminocyclohexanol can be prepared by the reaction of cyclohexene oxide with ammonia.[7]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in aminocyclohexanol synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature and pressure are critical, especially in catalytic hydrogenation. For instance, insufficient temperature or pressure can lead to incomplete conversion.[2]

  • Catalyst Inactivity: The chosen catalyst may be inappropriate for the specific transformation, or its activity could be diminished by impurities in the starting materials or solvent (catalyst poisoning).[2] Using high-purity reagents and a fresh batch of catalyst is recommended.

  • Side Reactions: Undesired side reactions can consume starting material. For example, in enzymatic synthesis, "over-reduction" can lead to diol byproducts instead of the desired hydroxyketone intermediate.[5][6] In the hydrogenation of p-aminophenol, the hydroxyl group can be labile and prone to separation.

  • Product Degradation or Loss During Workup: Aminocyclohexanols can be susceptible to oxidation, especially at neutral to alkaline pH.[8] Additionally, their hydrophilic nature can complicate extraction from aqueous solutions, leading to losses during purification.[6]

Q3: How can I improve the stereoselectivity and obtain a higher trans:cis isomer ratio?

A3: Achieving a high trans:cis isomer ratio is a common objective. The stereochemical outcome is highly dependent on the synthetic method:

  • Catalyst Selection: In catalytic hydrogenation, the choice of metal is crucial. Palladium (Pd) based catalysts tend to favor the formation of the more thermodynamically stable trans isomer, while Rhodium (Rh) catalysts may favor the cis isomer.[2]

  • Reaction Conditions: Parameters such as solvent and temperature can influence the isomer ratio. For example, using isopropanol as a solvent has been shown to improve diastereoselectivity in some hydrogenations.[2]

  • Enzyme Selection: In biocatalytic routes, the choice of amine transaminase (ATA) is the primary determinant of stereoselectivity. Stereocomplementary enzymes can be chosen to produce either the cis or the trans isomer with excellent diastereomeric ratios.[5][6]

  • Choice of Reducing Agent: In the reduction of substituted cyclohexanones or enaminoketones, the reducing agent can influence the stereochemical outcome.

Q4: I'm having difficulty purifying my aminocyclohexanol product. What techniques are recommended?

A4: Purification can be challenging due to the presence of isomers and the compound's physical properties.

  • Fractional Crystallization: This technique can be used to separate cis and trans isomers, often after hydrolysis of an intermediate like acetamidocyclohexanol.[1]

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for purification.[4] For separating the final cis and trans isomers, a C18 column can be effective.[2]

  • Derivatization: Due to the high polarity and hydrophilicity of aminocyclohexanols, derivatization with a group like Boc ((tert-butoxycarbonyl)) can increase hydrophobicity, facilitating extraction and chromatographic purification.[6]

  • Extraction Optimization: For isolating the highly hydrophilic product from aqueous media, an optimized extraction protocol, potentially using solvent mixtures, followed by crystallization as a hydrochloride salt can be effective.[6][9]

Troubleshooting Guides

Issue 1: Low Yield in Catalytic Hydrogenation of p-Aminophenol Derivatives
Potential Cause Troubleshooting Steps
Incomplete Conversion 1. Verify Temperature & Pressure: Ensure reaction parameters meet reported optimal conditions (e.g., ~100°C and 4.5 bar for paracetamol hydrogenation).[2][10] 2. Monitor Reaction: Track hydrogen uptake or use analytical techniques (TLC, GC) to confirm the reaction has gone to completion.
Catalyst Poisoning 1. Use High-Purity Reagents: Ensure starting materials and solvents are free of impurities that could deactivate the catalyst.[2] 2. Use Fresh Catalyst: If poisoning is suspected, use a new batch of catalyst.
Catalyst Inactivity 1. Check Catalyst Loading: Empirically determine the optimal catalyst loading, typically between 1-5 mol% relative to the substrate.[2] 2. Select Appropriate Catalyst: Ensure the chosen catalyst (e.g., Pd/C) is suitable for the desired transformation.
Side Product Formation 1. Optimize Temperature: Excessively high temperatures can promote side reactions.[2] Maintain the temperature within the optimal range. 2. Analyze Byproducts: Identify side products to understand competing reaction pathways.
Issue 2: Poor trans:cis Isomer Ratio
Factor Optimization Strategy
Catalyst Choice 1. To Favor trans Isomer: Use Palladium-based catalysts (e.g., Pd/C), which generally favor the more thermodynamically stable trans product. A 50% Pd/C catalyst can achieve a trans/cis ratio of 3:1 to 4:1.[2] 2. To Favor cis Isomer: Consider using Ruthenium or Rhodium-based catalysts. A Rh/Al₂O₃ catalyst has been reported to yield a high percentage of the cis product.
Solvent Experiment with different solvents. While water is common, other solvents like isopropanol or ethanol may improve diastereoselectivity.[1][2]
Temperature & Pressure Systematically vary temperature and pressure, as these parameters can influence the stereochemical outcome of the hydrogenation.
Data Presentation: Effect of Catalyst on Stereoselectivity

The selection of a catalyst is a critical parameter influencing the stereochemical outcome of the hydrogenation of p-aminophenol derivatives.

Catalyst Starting Material Solvent Approx. trans:cis Ratio Reference
50% Pd/Cp-Aminophenol derivativeWater3:1 to 4:1[2]
Rhodium-basedp-Aminophenol derivative-92:8 (cis:trans implied)[2]
Rh/Al₂O₃ParacetamolEthanol~1:1[1][10]
Raney Nickel4-AcetamidophenolEthanol~4:1[1]
Ruthenium/Al₂O₃p-AminophenolWater14:86

Experimental Protocols

Protocol 1: Reductive Amination of 4-Hydroxycyclohexanone[4]

This protocol details the synthesis of 4-(benzylamino)cyclohexan-1-ol via reductive amination.

Materials and Reagents:

  • 4-Hydroxycyclohexanone (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-hydroxycyclohexanone.

  • Solvent and Amine Addition: Dissolve the ketone in anhydrous DCM. Add benzylamine via syringe.

  • Iminium Ion Formation: Add glacial acetic acid to the mixture. Stir the solution at room temperature for 20-30 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride in portions.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation of Paracetamol (p-Acetamidophenol)[1][2][10]

This protocol describes the synthesis of 4-aminocyclohexanol via hydrogenation.

Materials and Reagents:

  • Paracetamol (p-Acetamidophenol)

  • 5% Palladium on Carbon (Pd/C) catalyst (1-5 mol%)

  • Water or Ethanol

  • Hydrogen Gas (H₂)

Equipment:

  • High-pressure reactor (autoclave) equipped with stirring, heating, and pressure monitoring.

Procedure:

  • Charging the Reactor: In a high-pressure reactor, dissolve paracetamol in the chosen solvent (e.g., water).

  • Catalyst Addition: Add the 5% Pd/C catalyst.

  • Inerting: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurizing: Pressurize the reactor with hydrogen to the desired pressure (e.g., 4.5 bar).[2][10]

  • Heating: Heat the reaction mixture to the target temperature (e.g., 100°C) with vigorous stirring.[2][10]

  • Reaction Monitoring: Monitor the reaction for 24-36 hours or until hydrogen uptake ceases and analysis (GC) shows no remaining starting material.[1][10]

  • Cooling and Filtration: After the reaction is complete, cool the reactor to 30-40°C, vent the hydrogen pressure, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The resulting solution contains the aminocyclohexanol isomers.

Visualizations

TroubleshootingWorkflow cluster_issue Problem Identification cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Stereoselectivity Start Experiment Fails to Meet Expected Outcome LowYield Low Yield Start->LowYield PoorSelectivity Poor Stereoselectivity Start->PoorSelectivity PurificationIssue Purification Difficulty Start->PurificationIssue CheckConditions Verify Temp, Pressure, and Reaction Time LowYield->CheckConditions CheckCatalyst Assess Catalyst Activity (Purity, Loading, Age) LowYield->CheckCatalyst CheckPurity Analyze Starting Material Purity LowYield->CheckPurity ChangeCatalyst Screen Different Catalysts (e.g., Pd vs. Rh) PoorSelectivity->ChangeCatalyst ChangeSolvent Test Alternative Solvents PoorSelectivity->ChangeSolvent OptimizeConditions Vary Temp & Pressure PoorSelectivity->OptimizeConditions OptimizeYield Yield Optimized CheckConditions->OptimizeYield CheckCatalyst->OptimizeYield CheckPurity->OptimizeYield SelectivityOptimized Selectivity Optimized ChangeCatalyst->SelectivityOptimized ChangeSolvent->SelectivityOptimized OptimizeConditions->SelectivityOptimized

Caption: General troubleshooting workflow for aminocyclohexanol synthesis.

ReductiveAmination Start Start: 4-Hydroxycyclohexanone + Amine Acid Add Acid Catalyst (e.g., Acetic Acid) Start->Acid 1. Mix reagents Iminium Iminium Ion Intermediate (in situ) Acid->Iminium 2. Form intermediate Reducer Add Reducing Agent (e.g., NaBH(OAc)₃) Iminium->Reducer 3. Reduce Product Final Product: N-substituted 4-Aminocyclohexanol Reducer->Product 4. Final amine

Caption: Workflow for the reductive amination pathway.

References

Technical Support Center: cis-3-Aminocyclohexanol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of cis-3-Aminocyclohexanol hydrochloride.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to impurities in the synthesis of this compound.

Observed Issue Potential Cause Recommended Action
Presence of a significant peak corresponding to the trans-isomer in NMR or LC/GC analysis. Inefficient stereoselective reduction of the β-enaminoketone intermediate.- Optimize the reduction conditions. The use of sodium in THF-isopropyl alcohol has been reported to yield a higher proportion of the cis-isomer.[1][2]- Evaluate other reducing agents or catalyst systems known for cis-selective hydrogenation.
Additional peaks in the crude product that do not correspond to cis- or trans-3-aminocyclohexanol. - Incomplete reaction of starting materials (e.g., 1,3-cyclohexanedione derivative).- Incomplete reduction of the β-enaminoketone intermediate.- Ensure complete conversion of starting materials by monitoring the reaction progress using TLC or LC-MS.- Extend the reaction time or increase the amount of reducing agent for the β-enaminoketone reduction step.
Low overall yield after purification. - Loss of product during the separation of cis and trans isomers.- Suboptimal crystallization conditions for the hydrochloride salt.- Employ high-resolution column chromatography for efficient separation of stereoisomers.[1]- Carefully optimize the solvent system and temperature for the crystallization of the hydrochloride salt to maximize recovery.
Discoloration of the final product. Presence of residual starting materials or byproducts from side reactions.- Ensure thorough purification of the free base before converting it to the hydrochloride salt.- Recrystallize the final hydrochloride salt from a suitable solvent system to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in my synthesis of this compound?

A1: The most common and significant impurity is the trans-stereoisomer, trans-3-Aminocyclohexanol. The formation of this isomer occurs during the reduction of the β-enaminoketone intermediate, which often yields a mixture of both cis and trans products.[1][2]

Q2: How can I control the ratio of cis to trans isomers during the synthesis?

A2: The stereoselectivity of the reduction step is crucial. The choice of reducing agent and reaction conditions can significantly influence the cis/trans ratio. For example, reduction of β-enaminoketones with sodium in a mixture of THF and isopropyl alcohol has been shown to favor the formation of the cis isomer.[1][2] Careful optimization of these parameters is key to maximizing the yield of the desired cis product.

Q3: Besides the trans-isomer, what other impurities might be present?

A3: Other potential impurities include:

  • Unreacted starting materials: Such as the substituted 1,3-cyclohexanedione.

  • β-enaminoketone intermediate: Due to incomplete reduction.

  • Side-products from the reduction: Although less common, over-reduction or other side reactions can lead to minor impurities.

Q4: What analytical techniques are recommended for monitoring the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for separating and identifying the volatile free base forms of the cis and trans isomers.[1]

  • High-Performance Liquid Chromatography (HPLC): Since aminocyclohexanols lack a strong chromophore, pre-column derivatization is often necessary for UV detection. This technique is powerful for quantifying the purity and the ratio of stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying the presence of the trans-isomer and other impurities by comparing the spectra to known standards.

Q5: How can I effectively remove the trans-isomer impurity?

A5: The separation of cis and trans isomers is typically achieved through:

  • Column Chromatography: This is a common laboratory method for separating the free base forms of the isomers before the final hydrochloride salt formation.[1]

  • Fractional Crystallization: In some cases, the difference in solubility between the hydrochloride salts of the cis and trans isomers can be exploited for separation through carefully controlled crystallization.

Quantitative Data Summary

The following table summarizes the reported diastereomeric ratio of cis- and trans-3-aminocyclohexanol obtained from the reduction of a β-enaminoketone intermediate.

Intermediate Reduction Method cis:trans Ratio Reference
(S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-oneSodium in THF/isopropyl alcohol89:11[2]

Experimental Protocols

Synthesis of β-Enaminoketone Intermediate
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the 1,3-cyclohexanedione derivative (1.0 eq) in toluene.

  • Addition of Amine: Add the desired primary amine (e.g., benzylamine, 1.0-1.2 eq).

  • Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude β-enaminoketone can be purified by recrystallization or column chromatography.[1]

Reduction of β-Enaminoketone to cis/trans-3-Aminocyclohexanol
  • Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., argon), dissolve the purified β-enaminoketone (1.0 eq) in a mixture of THF and isopropyl alcohol.

  • Addition of Sodium Metal: Carefully add small pieces of sodium metal (a significant excess, e.g., 10-20 eq) to the stirred solution at room temperature. The reaction is exothermic.

  • Reaction: Stir the reaction mixture at room temperature until the β-enaminoketone is completely consumed (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride to consume any unreacted sodium.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mixture of cis and trans aminocyclohexanols can be separated by column chromatography.[1]

Formation of this compound
  • Dissolution: Dissolve the purified cis-3-aminocyclohexanol free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanolic HCl) to the stirred solution until precipitation is complete. The pH should be acidic.

  • Crystallization: Cool the mixture in an ice bath to promote crystallization.

  • Isolation: Collect the white precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reduction Reduction cluster_purification Purification cluster_final Final Product 1_3_Cyclohexanedione 1,3-Cyclohexanedione Enaminoketone β-Enaminoketone 1_3_Cyclohexanedione->Enaminoketone Amine R-NH2 Amine->Enaminoketone cis_trans_mixture cis/trans-3-Aminocyclohexanol Mixture Enaminoketone->cis_trans_mixture Reduction (e.g., Na, THF/IPA) cis_isomer cis-3-Aminocyclohexanol cis_trans_mixture->cis_isomer Chromatography trans_isomer trans-3-Aminocyclohexanol (Impurity) cis_trans_mixture->trans_isomer Final_Product cis-3-Aminocyclohexanol Hydrochloride cis_isomer->Final_Product HCl

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Impurity Detected in Final Product Check_Isomer Is the main impurity the trans-isomer? Start->Check_Isomer Optimize_Reduction Optimize stereoselectivity of the reduction step Check_Isomer->Optimize_Reduction Yes Check_Other_Impurities Are other impurities present? Check_Isomer->Check_Other_Impurities No Improve_Separation Improve chromatographic separation of isomers Optimize_Reduction->Improve_Separation Improve_Separation->Check_Other_Impurities Analyze_Starting_Materials Check purity of starting materials Check_Other_Impurities->Analyze_Starting_Materials Yes End Product Meets Purity Specifications Check_Other_Impurities->End No Monitor_Reaction_Completion Ensure complete reduction of the intermediate Analyze_Starting_Materials->Monitor_Reaction_Completion Purify_Intermediate Purify the β-enaminoketone Monitor_Reaction_Completion->Purify_Intermediate Purify_Intermediate->End

Caption: Troubleshooting workflow for impurity analysis.

References

Technical Support Center: Navigating the Reduction of β-Enaminoketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of β-enaminoketones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of reactions. The reduction of β-enaminoketones to yield valuable γ-amino alcohols and other related structures is a cornerstone of modern synthetic chemistry. However, like any powerful tool, it comes with its own set of challenges and potential pitfalls.

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. My aim is to provide not just procedural steps, but also the underlying mechanistic rationale to empower you to make informed decisions and optimize your synthetic outcomes.

Part 1: Troubleshooting Common Side Reactions & Unexpected Outcomes

This section addresses the most frequently encountered problems during the reduction of β-enaminoketones, offering insights into their causes and providing actionable solutions.

FAQ 1: My primary product is the γ-amino alcohol, but I'm observing significant formation of a β-amino ketone intermediate. How can I drive the reaction to completion?

A1: The formation of a β-amino ketone as a significant byproduct indicates an incomplete reduction.[1][2] This is a common issue and can often be resolved by addressing several key parameters of your reaction setup.

Underlying Cause: The reduction of a β-enaminoketone to a γ-amino alcohol is a two-step process. First, the enamine C=C double bond is reduced to form a β-amino ketone intermediate. Subsequently, the ketone's carbonyl group is reduced to the final alcohol. The accumulation of the β-amino ketone suggests that the second reduction step is significantly slower than the first.

Troubleshooting Steps:

  • Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can sometimes be insufficiently reactive to efficiently reduce the ketone intermediate, especially if it is sterically hindered.[3][4]

    • Recommendation: Consider switching to a more powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4][5][6] However, be aware that LiAlH₄ is much more reactive and requires strictly anhydrous conditions.[4][6]

    • Alternative: For a milder but often more effective approach, sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, which is particularly effective for reductive aminations and can favor the complete reduction.[1]

  • Reaction Temperature & Time: Low reaction temperatures can sometimes favor the formation of the intermediate.

    • Recommendation: If you are running the reaction at a low temperature (e.g., 0 °C), consider allowing it to warm to room temperature and extending the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal duration.

  • Solvent Effects: The choice of solvent can influence the reactivity of the reducing agent.

    • Recommendation: While protic solvents like methanol or ethanol are common for NaBH₄ reductions, switching to a less reactive solvent or a co-solvent system might alter the reaction kinetics favorably.[7][8] For instance, using tetrahydrofuran (THF) in conjunction with a protic solvent can be effective.[9]

FAQ 2: I'm obtaining a mixture of diastereomers (syn and anti γ-amino alcohols). How can I improve the diastereoselectivity of my reduction?

A2: Achieving high diastereoselectivity is a critical aspect of synthesizing chiral molecules. The ratio of syn to anti products is influenced by several factors, primarily the choice of reducing agent and the reaction conditions.[5][10]

Underlying Cause: The stereochemical outcome of the ketone reduction is determined by the direction of hydride attack on the carbonyl carbon. This is influenced by steric hindrance and potential chelation effects involving the neighboring amino group.[11]

Troubleshooting & Optimization Strategies:

  • Chelation-Controlled Reduction:

    • Concept: By using a reducing agent in combination with a Lewis acid (e.g., CeCl₃ with NaBH₄, the Luche reduction), you can promote chelation between the metal ion, the carbonyl oxygen, and the nitrogen of the amino group.[12][13] This creates a more rigid, cyclic transition state that directs the hydride attack to a specific face of the carbonyl, thereby enhancing the formation of one diastereomer.

    • Protocol: Add a stoichiometric amount of a Lewis acid like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the reaction mixture before introducing the reducing agent.

  • Sterically Hindered Reducing Agents:

    • Concept: Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), are more sensitive to the steric environment around the carbonyl group. They will preferentially attack from the less hindered face, leading to higher diastereoselectivity.[11]

    • Recommendation: Replace NaBH₄ with a sterically demanding borohydride reagent. Be mindful that these reagents are often more reactive and may require lower reaction temperatures.

  • Temperature Optimization:

    • Principle: Lowering the reaction temperature generally increases diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.[11]

    • Actionable Step: Perform the reduction at a lower temperature, for example, -78 °C (dry ice/acetone bath).

  • Asymmetric Hydrogenation:

    • Advanced Technique: For achieving high levels of both diastereo- and enantioselectivity, consider catalytic asymmetric hydrogenation. This involves using a chiral catalyst, such as a rhodium-BINAP complex, which can selectively produce the syn-γ-amino alcohol.[14] Conversely, iridium-catalyzed asymmetric transfer hydrogenation can favor the formation of the anti-product.[14]

Parameter Effect on Diastereoselectivity Recommended Action
Reducing Agent Can be improved with bulky or chelating agents.Use L-Selectride® for steric control or NaBH₄/CeCl₃ for chelation control.[11]
Temperature Lower temperatures generally favor higher selectivity.Run the reaction at -78 °C.[11]
Protecting Group on N A bulky protecting group can influence the steric bias.Consider the size of the N-protecting group to direct hydride attack.[11]
FAQ 3: My reaction is not proceeding, and I'm recovering my starting β-enaminoketone. What are the likely causes?

A3: A stalled reaction can be frustrating, but it is often due to a few common issues related to the reagents or reaction setup.

Troubleshooting Checklist:

  • Quality of the Reducing Agent: Hydride reducing agents, particularly LiAlH₄ and NaBH₄, can decompose upon exposure to moisture.

    • Verification: Use a freshly opened bottle of the reducing agent or test the activity of your current stock on a simple, reliable ketone substrate.

  • Solvent Purity: The presence of water in your solvent can quench the reducing agent. This is especially critical when using highly reactive hydrides like LiAlH₄.

    • Action: Ensure your solvents are anhydrous, especially when working with LiAlH₄.[4][6]

  • Reaction Temperature: While low temperatures can improve selectivity, they can also significantly slow down the reaction rate.

    • Solution: If the reaction is sluggish at low temperatures, try gradually warming it to room temperature.

  • pH of the Reaction Medium: Some reductions are sensitive to pH. For instance, reductions with NaBH₄ in glacial acetic acid are known to be effective.[1][5]

    • Consideration: The acidity of the medium can influence the reactivity of both the substrate and the reducing agent.

Part 2: Understanding the Mechanistic Pathways

A clear understanding of the reaction mechanisms is crucial for effective troubleshooting. The following diagrams illustrate the desired reaction pathway and a common side reaction.

Desired Reaction: Reduction to γ-Amino Alcohol

G start β-Enaminoketone intermediate β-Amino Ketone start->intermediate Reduction of C=C product γ-Amino Alcohol intermediate->product Reduction of C=O G start β-Enaminoketone protonation Protonation of Enamine start->protonation H⁺ (acidic workup) hydrolysis Nucleophilic attack by H₂O protonation->hydrolysis product β-Diketone + Amine hydrolysis->product

References

Improving diastereoselectivity in 3-aminocyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

3-Aminocyclohexanol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of 3-aminocyclohexanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high diastereoselectivity in the synthesis of 3-aminocyclohexanol?

A1: The main challenges in synthesizing a specific diastereomer of 3-aminocyclohexanol lie in controlling the relative stereochemistry (diastereoselectivity) to favor either the cis or trans isomer. The cyclic and often conformationally mobile nature of the cyclohexyl ring presents a stereochemical hurdle. The choice of synthetic route, reagents, and reaction conditions is critical in influencing the facial selectivity of key reaction steps, such as the reduction of a ketone intermediate.

Q2: What are the common synthetic strategies to obtain cis- or trans-3-aminocyclohexanol?

A2: Key strategies to control the diastereochemical outcome include:

  • Reduction of β-enaminoketones: This method can be tailored to favor specific diastereomers based on the substrate and reaction conditions. For example, the reduction of certain β-enaminoketones with sodium in a mixture of THF/isopropyl alcohol has been shown to produce a high cis:trans ratio.[1][2]

  • Diastereoselective reduction of substituted cyclohexanones: The choice of reducing agent is crucial. Bulky hydride reagents tend to attack from the equatorial face, leading to the axial alcohol, while smaller hydride reagents often favor axial attack to yield the equatorial alcohol.[3][4]

  • Enzymatic Resolutions and Reductions: Biocatalysis, using enzymes like ketoreductases (KREDs), can offer very high levels of diastereoselectivity for the synthesis of specific isomers.[5][6]

  • Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, after which it is removed.[7][8]

Q3: How can I isolate the desired diastereomer of 3-aminocyclohexanol?

A3: When a mixture of diastereomers is obtained, they can often be separated using standard laboratory techniques such as:

  • Flash column chromatography: This is a common method for separating diastereomers, although it can be challenging if the polarity difference is small.

  • Crystallization: Fractional crystallization can be an effective method for separating diastereomers, especially if one forms a more stable crystal lattice.

  • Formation of diastereomeric salts: Reacting the aminocyclohexanol mixture with a chiral acid can form diastereomeric salts with different solubilities, allowing for separation by crystallization.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Reduction of a 3-Aminocyclohexanone Precursor

  • Symptom: ¹H NMR or GC analysis of the crude product shows a nearly 1:1 mixture of cis and trans isomers.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Sub-optimal Reducing Agent The steric bulk of the hydride reagent significantly influences the direction of attack. For cyclohexanones, smaller hydrides (e.g., LiAlH₄) tend to favor axial attack, while bulkier hydrides (e.g., L-Selectride®) favor equatorial attack.[3][4] Experiment with a range of reducing agents to find the optimal selectivity. For chelation-controlled reductions, consider reagents like Zn(BH₄)₂.[3]
Unfavorable Reaction Temperature Lowering the reaction temperature (e.g., to -78 °C) can increase the energy difference between the diastereomeric transition states, often leading to improved selectivity.[5]
Inappropriate Solvent The polarity of the solvent can affect the conformation of the substrate and the reactivity of the reducing agent. Test a variety of solvents (e.g., THF, Et₂O, MeOH) to determine the effect on diastereoselectivity.
Steric Hindrance from Protecting Group The protecting group on the amino functionality can influence the direction of hydride attack. A bulky protecting group may block one face of the molecule, directing the reducing agent to the opposite face. Consider changing the protecting group (e.g., from Boc to a smaller or larger group) to alter the steric environment.

Issue 2: Poor Yield or Incomplete Conversion

  • Symptom: The reaction does not go to completion, or the isolated yield of the desired product is low.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Insufficient Equivalents of Reducing Agent Ensure that a sufficient excess of the reducing agent is used to account for any side reactions or quenching by trace impurities.
Decomposition of Reagents Hydride reducing agents are sensitive to moisture and air. Use freshly opened bottles or properly stored reagents. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Reaction Time Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times may lead to side products.
Inefficient Quenching and Work-up The quenching procedure should be performed carefully at low temperature to avoid side reactions. Ensure the work-up procedure effectively extracts the product and removes impurities.

Data on Diastereoselectivity

The following tables summarize quantitative data from reported synthetic methods for aminocyclohexanols.

Table 1: Diastereoselectivity in the Reduction of a β-Enaminoketone

SubstrateReducing AgentSolventTemperatureDiastereomeric Ratio (cis:trans)Yield (%)Reference
(S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-oneSodiumTHF/isopropyl alcoholRoom Temp.89:1175[1]

Table 2: Influence of Reducing Agent on Diastereoselectivity

SubstrateReducing AgentDiastereomeric Ratio (syn:anti or cis:trans)Reference
α-Alkoxy KetoneZn(BH₄)₂>99:1[9]
α-Alkoxy KetoneLi(tBuO)₃AlH>99:1[9]
α-Alkoxy KetoneN-Selectride®95:5[9]
α-Alkoxy KetoneLiAlH₄96:4[9]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of a β-Enaminoketone [1]

This protocol describes the reduction of (S)-5,5-dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one to the corresponding 3-aminocyclohexanol.

  • Preparation: In a round-bottom flask, dissolve the β-enaminoketone in a mixture of THF and isopropyl alcohol.

  • Addition of Reducing Agent: At room temperature, add small pieces of sodium metal to the solution with vigorous stirring.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Protocol 2: General Procedure for Diastereoselective Ketone Reduction at Low Temperature [5]

This protocol provides a general method for improving diastereoselectivity through temperature control.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-aminocyclohexanone precursor in an anhydrous solvent (e.g., THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of the chosen hydride reducing agent (e.g., L-Selectride®, 1.5 equivalents) in the same solvent to the cooled substrate solution over 20 minutes, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with an appropriate organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve cool Cool to -78°C dissolve->cool add_reagent Add Reducing Agent cool->add_reagent Under N2/Ar stir Stir at -78°C add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract Product quench->extract purify Column Chromatography extract->purify end Isolated Diastereomers purify->end

Caption: Workflow for diastereoselective reduction of a 3-aminocyclohexanone precursor.

troubleshooting_diastereoselectivity cluster_causes Potential Causes cluster_solutions Solutions start Low Diastereoselectivity (e.g., 1:1 cis:trans) cause1 Sub-optimal Reducing Agent start->cause1 cause2 High Reaction Temperature start->cause2 cause3 Inappropriate Solvent start->cause3 cause4 Steric Hindrance start->cause4 sol1 Screen Reducing Agents (e.g., LiAlH4 vs. L-Selectride) cause1->sol1 sol2 Lower Reaction Temp. (e.g., -78°C) cause2->sol2 sol3 Vary Solvent Polarity (e.g., THF, Et2O) cause3->sol3 sol4 Change Protecting Group cause4->sol4 end Improved Diastereoselectivity sol1->end Optimize sol2->end Optimize sol3->end Optimize sol4->end Optimize

Caption: Troubleshooting logic for low diastereoselectivity in 3-aminocyclohexanol synthesis.

References

Technical Support Center: Recrystallization of Aminocyclohexanol Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of aminocyclohexanol salts via recrystallization. Aminocyclohexanol and its derivatives are crucial building blocks in the pharmaceutical industry, and achieving high purity is essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for an aminocyclohexanol salt?

A1: The first and most critical step is solvent selection. An ideal solvent should dissolve the aminocyclohexanol salt completely at an elevated temperature (near the solvent's boiling point) but have low solubility at cooler temperatures. This temperature-dependent solubility is the fundamental principle of recrystallization, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.

Q2: How do I choose a suitable solvent for my aminocyclohexanol salt?

A2: A good starting point is to consider the polarity of your aminocyclohexanol salt. As salts, they are generally more soluble in polar solvents. Small-scale solubility tests are recommended. Test solvents such as water, ethanol, methanol, and isopropanol. Solvent mixtures, particularly a "solvent" in which the compound is soluble and an "anti-solvent" in which it is less soluble (like ethanol/acetone or ethanol/diethyl ether), can also be very effective.

Q3: My aminocyclohexanol free base is difficult to crystallize. What can I do?

A3: Converting the aminocyclohexanol free base to a salt, such as a hydrochloride (HCl) or sulfate (H₂SO₄) salt, can significantly improve its crystallinity. The salt form often has a more rigid crystal lattice and different solubility properties, making it more amenable to recrystallization. This is a common strategy for purifying amines.

Q4: What are some common impurities in aminocyclohexanol synthesis?

A4: Common impurities can include the corresponding geometric isomer (e.g., cis-aminocyclohexanol in a trans-aminocyclohexanol sample), unreacted starting materials (such as p-aminophenol or 4-aminocyclohexanone), and byproducts from the synthesis, like aniline or 4,4'-diaminodiphenyl ether, especially if the synthesis involves catalytic hydrogenation of nitrobenzene derivatives.

Troubleshooting Guide

Problem 1: My compound "oils out" and does not form crystals.

  • Cause: The solution is likely supersaturated to a point where the solute's solubility is exceeded above its melting point, or the cooling process is too rapid.

  • Solutions:

    • Add more solvent: Add a small amount of the hot solvent to the mixture to decrease the saturation.

    • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.

    • Use a seed crystal: Introduce a small, pure crystal of the aminocyclohexanol salt to the cooled solution to induce crystallization.

    • Solvent system modification: Experiment with a different solvent or a solvent/anti-solvent pair.

Problem 2: I am getting a very low yield of crystals.

  • Cause: Too much solvent may have been used, causing a significant portion of the product to remain in the mother liquor. Another possibility is that the product is more soluble in the chosen solvent at low temperatures than anticipated.

  • Solutions:

    • Reduce solvent volume: If the mother liquor has not been discarded, you can try to concentrate the solution by evaporation and attempt a second crystallization.

    • Optimize the solvent: Choose a solvent in which the aminocyclohexanol salt has lower solubility at cold temperatures.

    • Ensure complete cooling: Make sure the solution has been thoroughly cooled in an ice bath to maximize crystal precipitation.

Problem 3: The crystals are colored, but the pure compound should be white.

  • Cause: Colored impurities are present in the sample.

  • Solutions:

    • Activated Carbon Treatment: Add a small amount of activated carbon to the hot, dissolved solution. The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. Be aware that some of your product may also be adsorbed, potentially reducing the yield.

Problem 4: No crystals form, even after cooling in an ice bath.

  • Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solutions:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that serve as nucleation sites.

      • Seed crystals: Add a tiny amount of the pure solid to initiate crystal growth.

    • Concentrate the solution: Evaporate some of the solvent to increase the concentration of the aminocyclohexanol salt and then try to recrystallize.

Quantitative Data Summary

Precise solubility data for aminocyclohexanol salts can be sparse in the literature. The following table summarizes available qualitative and semi-quantitative solubility information for trans-4-aminocyclohexanol and its hydrochloride salt to guide solvent selection.

CompoundSolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
trans-4-AminocyclohexanolWaterSolubleHighly SolubleCan be a good solvent if the salt form is not desired.
MethanolSolubleHighly SolubleOften used in combination with an anti-solvent.
EthanolSolubleHighly SolubleA common choice for recrystallization of amine salts.
ChloroformSlightly SolubleModerately SolubleMay be useful for specific purification challenges.
trans-4-Aminocyclohexanol HClAcetoneLimited Solubility[1]Moderately SolubleCan be used as an anti-solvent with more polar solvents.
Ethanol/AcetoneLowHighA common and effective solvent/anti-solvent system.
WaterSolubleHighly SolubleMay require the addition of an anti-solvent for good recovery.

Experimental Protocols

Protocol 1: General Recrystallization of trans-4-Aminocyclohexanol Hydrochloride

This protocol provides a general procedure for the recrystallization of trans-4-aminocyclohexanol hydrochloride. The specific solvent volumes may need to be adjusted based on the initial purity and quantity of the material.

Materials:

  • Crude trans-4-aminocyclohexanol hydrochloride

  • Ethanol (reagent grade)

  • Acetone (reagent grade), chilled

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude trans-4-aminocyclohexanol hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently with swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add chilled acetone as an anti-solvent with gentle swirling until the solution becomes cloudy, indicating the onset of crystallization.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

Mandatory Visualizations

Recrystallization_Workflow Recrystallization Workflow for Aminocyclohexanol Salts start Start with Crude Aminocyclohexanol Salt dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool Impurities removed hot_filtration->cool No insoluble impurities ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure Aminocyclohexanol Salt Crystals dry->end

Caption: General experimental workflow for the recrystallization of aminocyclohexanol salts.

Troubleshooting_Logic Troubleshooting Logic for Recrystallization start Recrystallization Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Crystal Yield start->low_yield no_crystals No Crystals Form start->no_crystals solution_oiling Add More Solvent Slow Down Cooling oiling_out->solution_oiling solution_yield Reduce Solvent Volume Ensure Complete Cooling low_yield->solution_yield solution_crystals Scratch Flask Add Seed Crystal Concentrate Solution no_crystals->solution_crystals

Caption: Logical decision-making process for common recrystallization issues.

References

Navigating the Challenge of Oiling Out in the Crystallization of Aminocyclohexanol Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Technical Support Center

Topic: Troubleshooting Oiling Out During the Crystallization of Aminocyclocyclohexanol Hydrochloride

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common yet challenging phenomenon of "oiling out" or liquid-liquid phase separation (LLPS) during the crystallization of aminocyclohexanol hydrochloride. Our goal is to provide you with the in-depth technical knowledge and practical, field-proven strategies to overcome this hurdle and achieve a robust, reproducible crystallization process.

Understanding the "Oiling Out" Phenomenon

"Oiling out" is a non-classical crystallization pathway where a solute, instead of directly forming a crystalline solid from a supersaturated solution, first separates as a liquid phase.[1] This solute-rich, often viscous, liquid is referred to as the "oil." This process can be detrimental to your experiment, leading to poor purification, inconsistent results, and the formation of amorphous material or gums that are difficult to handle.[1]

The primary driver for oiling out is the creation of a supersaturated state that is kinetically favored to form a disordered liquid phase rather than an ordered crystal lattice.[1] This can be influenced by a variety of factors, including the rate of cooling, the choice of solvent, the concentration of the solute, and the presence of impurities.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've observed the formation of a separate liquid layer/droplets instead of crystals upon cooling my aminocyclohexanol hydrochloride solution. What is happening?

A1: You are observing "oiling out," a form of liquid-liquid phase separation. This occurs when the concentration of your dissolved aminocyclohexanol hydrochloride exceeds its solubility to a point where the system finds it energetically easier to form a solute-rich liquid phase rather than an ordered solid crystal. This is often a kinetic phenomenon, meaning it is highly dependent on the rate at which you create supersaturation.[1]

Q2: What are the primary causes of oiling out for a compound like aminocyclohexanol hydrochloride?

A2: The main culprits for oiling out in the crystallization of aminocyclohexanol hydrochloride, an amino alcohol salt, are:

  • High Supersaturation: This is the most common cause. Supersaturation is the driving force for crystallization, but when it is too high, the system can be pushed into a region where oiling out is favored.[2]

  • Rapid Cooling: A fast cooling rate can quickly generate a high level of supersaturation, not allowing enough time for the molecules to organize into a crystal lattice.[3]

  • Inappropriate Solvent Choice: The ideal solvent should have a moderate solubility for aminocyclohexanol hydrochloride at elevated temperatures and low solubility at cooler temperatures. A solvent in which the compound is excessively soluble can lead to the need for very low temperatures to induce crystallization, which can promote oiling out.

  • High Solute Concentration: Starting with a solution that is too concentrated increases the likelihood of reaching the critical supersaturation level for oiling out upon cooling.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and stabilize the liquid-liquid phase separation.[4] They can also lower the melting point of the solid, making it more prone to oiling out.[5][6]

Q3: How can I systematically select a better solvent system to avoid oiling out?

A3: A systematic solvent screening is a crucial step. For aminocyclohexanol hydrochloride, which is a polar salt, a range of polar and protic solvents should be considered.

Experimental Protocol: Solvent Screening

  • Selection: Choose a variety of solvents with differing polarities. For aminocyclohexanol hydrochloride, good candidates include water, methanol, ethanol, and isopropanol.[7] Acetone has been noted to have limited solubility for the hydrochloride salt, which could make it a useful anti-solvent or washing agent.[8]

  • Small-Scale Testing: In small vials, dissolve a known amount of your crude aminocyclohexanol hydrochloride in a minimal amount of each heated solvent to achieve a clear solution.

  • Observation: Allow the vials to cool slowly to room temperature and then in a cold bath. Observe for the formation of crystals versus an oil.

  • Mixed Solvent Systems: If single solvents are not ideal, consider a mixed solvent system.[9] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) until turbidity is observed.[9] For aminocyclohexanol hydrochloride, a good starting point could be a mixture of ethanol (good solvent) and a less polar solvent like ethyl acetate or acetone (potential anti-solvents).[8][10]

Data Presentation: Solvent Suitability for Aminocyclohexanol Hydrochloride

Solvent/SystemPolaritySuitability for CrystallizationNotes
WaterHighPotentially suitable, especially for cooling crystallization.[7]High solubility may require significant cooling.
MethanolHighGood solubility, may require an anti-solvent.[7]
EthanolHighGood solubility, often used in mixed systems.[7]
IsopropanolMediumOften a good choice for recrystallization of amino alcohol salts.[10]
AcetoneMediumLimited solubility for the HCl salt, making it a good anti-solvent or wash.[8]
TolueneLowHas been used for recrystallization of the free base.Less likely to be a good solvent for the hydrochloride salt.
Ethanol/Ethyl AcetateMixedA potential mixed solvent system to explore.
Methanol/AcetoneMixedA potential mixed solvent system to explore.
Q4: I've chosen a solvent, but I'm still getting oiling out. What are the key process parameters I should adjust?

A4: Fine-tuning your process parameters is critical. The following strategies can help you control the level of supersaturation and promote crystal growth over oiling out.

  • Reduce the Cooling Rate: A slower cooling rate is one of the most effective ways to prevent oiling out.[3] This allows the system to remain in the metastable zone (where nucleation and growth are favored) for a longer period.

    Experimental Protocol: Controlled Cooling Crystallization

    • Dissolve the aminocyclohexanol hydrochloride in the chosen solvent at an elevated temperature until the solution is clear.

    • Instead of rapid cooling in an ice bath, use a programmable cooling bath or allow the flask to cool slowly in a dewar filled with warm water.

    • Monitor the solution for the onset of crystallization.

  • Decrease Solute Concentration: Starting with a more dilute solution will lower the overall supersaturation level achieved upon cooling. This may reduce the yield but can significantly improve the quality of the crystals.

  • Implement Seeding: Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and encourage controlled crystal growth.

    Experimental Protocol: Seeding

    • Prepare a saturated solution of your aminocyclohexanol hydrochloride at an elevated temperature.

    • Cool the solution slowly to a temperature where it is supersaturated but has not yet oiled out (the metastable zone).

    • Add a small amount (typically 1-5% by weight) of previously obtained pure crystals (seed crystals).

    • Continue to cool the solution slowly to the final crystallization temperature.

Mandatory Visualization: Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed q1 Is the cooling rate rapid? start->q1 s1 Reduce Cooling Rate (e.g., controlled cooling bath) q1->s1 Yes q2 Is the concentration high? q1->q2 No s1->q2 s2 Decrease Solute Concentration q2->s2 Yes q3 Is the solvent system optimal? q2->q3 No s2->q3 s3 Perform Solvent Screening (single and mixed solvents) q3->s3 No q4 Are impurities present? q3->q4 Yes s3->q4 s4 Purify Crude Material (e.g., charcoal treatment, pre-column) q4->s4 Yes s5 Implement Seeding Protocol q4->s5 No s4->s5 end_node Successful Crystallization s5->end_node G cluster_0 Desired Crystallization Pathway cluster_1 Oiling Out Pathway A Supersaturated Solution B Nucleation A->B C Crystal Growth B->C D Crystalline Solid C->D E Supersaturated Solution F Liquid-Liquid Phase Separation E->F G Oiled Droplets F->G H Amorphous Solid / Poor Crystals G->H

References

Technical Support Center: Isomer Separation of 3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis- and trans-3-aminocyclohexanol isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of cis- and trans-3-aminocyclohexanol.

Issue: Poor or No Separation of Diastereomeric Salts by Crystallization

Possible Causes and Solutions:

  • Inappropriate Solvent System: The solubility difference between the diastereomeric salts is critical for successful separation. If both salts are either too soluble or too insoluble, separation will be inefficient.

    • Solution: Screen a variety of solvents with different polarities. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to the preferential crystallization of the less soluble salt.[1]

  • Incorrect Stoichiometry of Resolving Agent: The molar ratio of the racemic mixture to the chiral resolving agent can significantly impact the selective precipitation of the desired diastereomer.

    • Solution: While a 1:1 ratio is a common starting point, optimization of this ratio is often necessary.[1] In some cases, using 0.5 equivalents of the resolving agent can be more effective.[2]

  • Unsuitable Chiral Resolving Agent: Not all chiral resolving agents will form diastereomeric salts with sufficiently different physical properties for easy separation.

    • Solution: It is common practice to screen several chiral resolving agents to find the most effective one.[1] For 3-aminocyclohexanol, (R)-mandelic acid has been shown to be effective in isolating the (1S,3S)-isomer.[3]

  • Suboptimal Temperature Profile: The temperature at which salt formation and crystallization occur directly affects the solubility of the salts.

    • Solution: Implement a controlled cooling profile. A gradual decrease in temperature can improve crystal growth and purity.[1]

Issue: Low Yield of the Desired cis- or trans-Isomer

Possible Causes and Solutions:

  • Significant Solubility of the Target Diastereomeric Salt: The desired salt may still have considerable solubility in the chosen solvent, leaving a significant amount in the mother liquor.

    • Solution: Optimize the solvent and temperature to further decrease the solubility of the target salt. Consider adding an anti-solvent to induce further precipitation, though this should be done carefully to avoid crashing out the undesired isomer.

  • Equilibrium Limitations: The separation may be limited by the eutectic point of the diastereomer mixture.

    • Solution: Constructing a ternary phase diagram of the two diastereomeric salts and the solvent can help identify the optimal conditions for recovery.[2]

  • Premature Isolation: The crystallization process may have been stopped before reaching the maximum yield.

    • Solution: Allow for longer crystallization times and ensure the solution has reached equilibrium at the final temperature before filtration.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis- and trans-3-aminocyclohexanol?

A1: The main methods for separating cis- and trans-3-aminocyclohexanol and their enantiomers include:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine mixture with a chiral acid, such as (R)-mandelic acid, to form diastereomeric salts. These salts have different solubilities, allowing for separation by fractional crystallization.[3]

  • Enzymatic Kinetic Resolution: This technique uses an enzyme to selectively acylate one of the enantiomers, allowing the unreacted enantiomer to be separated. This has been demonstrated for Cbz-protected 3-aminocyclohexanols.[3]

  • Column Chromatography: This is a common laboratory technique for separating diastereomers. For substituted 3-aminocyclohexanols, column chromatography has been used to separate cis and trans isomers.[4]

Q2: How can I monitor the purity of my separated isomers?

A2: The purity of the separated isomers can be assessed using the following analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for determining the enantiomeric excess (e.e.) and diastereomeric purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS with a chiral column, such as a cyclosil-B column, can be used to determine the ratio of stereoisomers.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between cis and trans isomers based on differences in chemical shifts and coupling constants.

Q3: Can I use fractional crystallization on a derivative of 3-aminocyclohexanol to separate the cis and trans isomers?

A3: Yes, this is a viable strategy. For instance, a similar compound, diaminocyclohexane, has been separated by converting the isomers to their dihydrochloride derivatives and then performing fractional crystallization. The cis and trans dihydrochloride salts exhibit different solubilities in solvents like ethanol, enabling their separation. This approach could be adapted for 3-aminocyclohexanol.[5]

Data Presentation

Table 1: Quantitative Data for the Separation of Substituted 3-Aminocyclohexanol Isomers by Column Chromatography

CompoundIsomer Ratio (cis:trans)Separation MethodYield of cis-IsomerYield of trans-IsomerReference
5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol89:11Column Chromatography69%6%[4]

Experimental Protocols

1. Diastereomeric Salt Resolution of (±)-cis/trans-3-Aminocyclohexanol using (R)-Mandelic Acid

This protocol is adapted from the resolution of (1S,3S)-3-aminocyclohexanol.[3]

  • Materials:

    • Mixture of cis- and trans-3-aminocyclohexanol

    • (R)-Mandelic acid

    • Suitable solvent (e.g., ethanol, methanol, or a mixture with water, to be determined by screening)

    • Filtration apparatus

    • Beakers and flasks

    • Stirring plate and stir bar

  • Procedure:

    • Dissolve the mixture of 3-aminocyclohexanol isomers in the chosen solvent at an elevated temperature.

    • In a separate flask, dissolve an equimolar amount of (R)-mandelic acid in the same solvent, also at an elevated temperature.

    • Slowly add the (R)-mandelic acid solution to the 3-aminocyclohexanol solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.

    • Collect the precipitated diastereomeric salt by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • To recover the free amine, dissolve the salt in water and basify with a suitable base (e.g., NaOH) to deprotonate the amine.

    • Extract the free amine with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the resolved aminocyclohexanol.

    • Analyze the purity of the isolated isomer and the mother liquor by chiral HPLC or GC-MS.

2. Column Chromatography Separation of cis- and trans-3-Aminocyclohexanol Derivatives

This protocol is based on the separation of a substituted 3-aminocyclohexanol.[4]

  • Materials:

    • Mixture of cis- and trans-3-aminocyclohexanol (or a derivative)

    • Silica gel for column chromatography

    • Eluent system (e.g., a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate; the optimal ratio needs to be determined by thin-layer chromatography, TLC)

    • Chromatography column

    • Fraction collector or test tubes

    • TLC plates and developing chamber

    • Rotary evaporator

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

    • Dissolve a small amount of the isomer mixture in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the sample onto the top of the packed column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the isolated isomer.

Visualizations

experimental_workflow_diastereomeric_resolution cluster_prep Salt Formation cluster_separation Separation cluster_recovery Isomer Recovery racemate cis/trans-3-Aminocyclohexanol Mixture dissolve Dissolve in Hot Solvent racemate->dissolve resolving_agent Chiral Resolving Agent ((R)-Mandelic Acid) resolving_agent->dissolve mix Mix Solutions dissolve->mix cool Cool to Induce Crystallization mix->cool filter Filter cool->filter crystals Less Soluble Diastereomeric Salt (Crystals) filter->crystals mother_liquor More Soluble Diastereomeric Salt (in Solution) filter->mother_liquor basify Basify and Extract crystals->basify pure_isomer Pure cis-Isomer basify->pure_isomer

Caption: Experimental workflow for diastereomeric salt resolution.

troubleshooting_logic start Poor Separation of Diastereomeric Salts check_solvent Is the solvent system optimized? start->check_solvent screen_solvents Screen a range of solvents with varying polarities. check_solvent->screen_solvents No check_ratio Is the stoichiometry of the resolving agent correct? check_solvent->check_ratio Yes screen_solvents->check_ratio optimize_ratio Optimize the molar ratio of racemate to resolving agent. check_ratio->optimize_ratio No check_agent Is the resolving agent suitable? check_ratio->check_agent Yes optimize_ratio->check_agent screen_agents Screen different chiral resolving agents. check_agent->screen_agents No check_temp Is the cooling profile controlled? check_agent->check_temp Yes screen_agents->check_temp control_cooling Implement a slow, controlled cooling profile. check_temp->control_cooling No success Successful Separation check_temp->success Yes control_cooling->success

Caption: Troubleshooting logic for poor diastereomeric salt separation.

References

Technical Support Center: Optimizing Solvent Systems for Aminocyclohexanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of aminocyclohexanols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the optimization of solvent systems and overall reaction conditions.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the synthesis of aminocyclohexanols, focusing on two primary synthetic routes: catalytic hydrogenation and enzymatic synthesis.

Issue 1: Low Reaction Yield

Low product yield is a frequent challenge that can often be addressed by systematically evaluating and optimizing reaction parameters.

Potential Cause Recommended Solution
Suboptimal Solvent Choice The solvent plays a critical role in substrate solubility and catalyst interaction. For the hydrogenation of p-aminophenol derivatives, switching from a non-polar solvent like n-heptane to a more polar solvent such as isopropanol can significantly impact the reaction outcome. Water is also a commonly used solvent, particularly for the hydrogenation of p-acetamidophenol.[1]
Poor Catalyst Activity or Poisoning Catalyst activity can be diminished by impurities in the starting materials or solvent. Ensure the use of high-purity reagents. If catalyst poisoning is suspected, consider pre-treating the starting material or using a fresh batch of catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst that can be pyrophoric when dry and should be handled with care.
Inadequate Reaction Conditions Insufficient temperature or hydrogen pressure can lead to incomplete conversion. For the hydrogenation of paracetamol, for instance, temperatures around 100°C and hydrogen pressures of approximately 4.5 bar have been reported to be effective.[1] Conversely, excessively high temperatures may promote side reactions.
Potential Cause Recommended Solution
Suboptimal pH or Temperature Enzyme activity is highly dependent on pH and temperature. The optimal conditions will vary depending on the specific ketoreductase (KRED) and amine transaminase (ATA) being used. It is crucial to consult the manufacturer's specifications or relevant literature for the optimal pH and temperature ranges for your chosen enzymes. A typical starting point for the one-pot synthesis is a potassium phosphate buffer at pH 7.5 and a temperature of 30°C.
Inhibitors Present in the Reaction Mixture Impurities in the substrate or co-solvents can inhibit enzyme activity. Ensure high purity of all reaction components. Some organic co-solvents, if used at high concentrations, can also denature enzymes. If a co-solvent like DMSO is necessary for substrate solubility, it is typically used at a low percentage (e.g., 2% v/v).
Incorrect Cofactor or Co-substrate Concentration Enzymatic reactions often require specific cofactors (e.g., NAD(P)+ for KREDs, PLP for ATAs) and co-substrates (e.g., an amine donor for ATAs). Ensure these are present in the correct concentrations as per established protocols.
Issue 2: Poor Diastereoselectivity (trans:cis Isomer Ratio)

Achieving a high diastereomeric ratio of the desired isomer is a common goal in aminocyclohexanol synthesis.

Potential Cause Recommended Solution
Inappropriate Catalyst Selection The choice of metal catalyst has a profound effect on the stereochemical outcome. Palladium-based catalysts, such as Pd/C, generally favor the formation of the more thermodynamically stable trans isomer.[1] In contrast, rhodium-based catalysts may favor the cis isomer.[1] Ruthenium-based catalysts have also been shown to influence the isomer ratio.
Suboptimal Solvent System The solvent can influence the approach of the substrate to the catalyst surface, thereby affecting the stereoselectivity. For the hydrogenation of p-aminophenol, switching the solvent from n-heptane to isopropanol and adding a base like potassium carbonate (K₂CO₃) has been shown to increase the diastereoselectivity towards the trans isomer.[1]
Reaction Temperature and Pressure These parameters can also influence the isomer ratio. Optimization of both temperature and pressure may be required to achieve the desired selectivity.
Potential Cause Recommended Solution
Incorrect Amine Transaminase (ATA) Selection The stereoselectivity of the enzymatic amination is determined by the specific ATA used. Different ATAs have different stereopreferences. For the synthesis of trans-4-aminocyclohexanol, a trans-selective ATA must be chosen.
Suboptimal Reaction Conditions for Selected Enzyme Even with the correct enzyme, suboptimal conditions (pH, temperature, co-solvent) can potentially impact its stereoselectivity. It is important to operate within the enzyme's optimal parameter range.

Data Presentation

The following tables summarize quantitative data on the influence of different solvent and catalyst systems on the synthesis of aminocyclohexanol.

Table 1: Solvent and Catalyst Effects in Catalytic Hydrogenation of p-Aminophenol Derivatives
Starting MaterialCatalystSolventAdditiveYield (%)trans:cis Ratio
Boc-protected p-aminophenol5 wt% Pd/Al₂O₃n-Heptane-8480:20
p-Aminophenol5 wt% Pd/Al₂O₃IsopropanolK₂CO₃High88:12
p-Acetamidophenol50% Pd/CWater-Not Specified3:1 to 4:1
p-AminophenolRhodium-basedNot Specified-Not Specified92:8 (cis favored)
4-AminophenolRu-M/Al₂O₃Tetrahydrofuran-High≥99.5% trans
Table 2: Enzyme Selection in the Synthesis of 4-Aminocyclohexanol from 1,4-Cyclohexanedione
Amine Transaminase (ATA)Product Isomertrans:cis Ratio
ATA-234trans80:20
Cv-ATAtrans92:8

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of aminocyclohexanol.

Protocol 1: Catalytic Hydrogenation of p-Acetamidophenol to 4-Aminocyclohexanol

This protocol describes a general procedure for the catalytic hydrogenation of p-acetamidophenol (paracetamol) using a palladium on carbon catalyst.

Materials:

  • p-Acetamidophenol

  • 5% Palladium on Carbon (Pd/C) catalyst (typically 50% wet with water)

  • Deionized water

  • Hydrogen gas

  • Pressure reactor (autoclave)

  • Filtration apparatus

Procedure:

  • Reactor Charging: Charge the pressure reactor with p-acetamidophenol and deionized water.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reactor. The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.

  • Inerting: Seal the reactor and purge it several times with nitrogen gas to remove oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 4.5 bar) and heat the reaction mixture to the target temperature (e.g., 100°C) with efficient stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples (if the reactor setup allows) using techniques like TLC or GC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry completely in the air.

  • Hydrolysis: The resulting aqueous solution contains a mixture of cis- and trans-4-acetamidocyclohexanol. The acetamido group can be hydrolyzed under acidic or basic conditions to yield the free aminocyclohexanol isomers.

Protocol 2: One-Pot Enzymatic Synthesis of trans-4-Aminocyclohexanol

This protocol outlines a general procedure for the one-pot synthesis of trans-4-aminocyclohexanol from 1,4-cyclohexanedione using a ketoreductase (KRED) and a trans-selective amine transaminase (ATA).

Materials:

  • 1,4-Cyclohexanedione

  • A suitable ketoreductase (KRED)

  • A trans-selective amine transaminase (e.g., ATA-234)

  • Amine donor (e.g., isopropylamine)

  • Cofactors: NAD(P)⁺ for KRED, Pyridoxal 5'-phosphate (PLP) for ATA

  • Buffer solution (e.g., 100 mM potassium phosphate, pH 7.5)

  • Organic co-solvent (e.g., DMSO), if required for substrate solubility

  • Reaction vessel with temperature control and agitation

Procedure:

  • Reaction Setup: In the reaction vessel, prepare the buffer solution and add 1,4-cyclohexanedione to the desired concentration.

  • Cofactor and Co-substrate Addition: Add the necessary cofactors (NAD(P)⁺ and PLP) and the amine donor in excess. If an organic co-solvent is needed, add it at this stage.

  • Enzyme Addition: Initiate the reaction by adding the KRED and the trans-selective ATA.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Reaction Monitoring: Monitor the conversion of the starting material and the formation of the product isomers by HPLC or GC.

  • Reaction Termination: Once the reaction has reached the desired conversion, terminate it by denaturing the enzymes. This can be achieved by adding a water-miscible organic solvent or by heat treatment.

  • Product Isolation: Isolate the desired trans-4-aminocyclohexanol from the reaction mixture using appropriate techniques such as extraction, crystallization, or chromatography.

Mandatory Visualizations

Troubleshooting Workflow for Low Diastereoselectivity

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity (Poor trans:cis Ratio) synthesis_route Identify Synthesis Route start->synthesis_route catalytic Catalytic Hydrogenation synthesis_route->catalytic Catalytic enzymatic Enzymatic Synthesis synthesis_route->enzymatic Enzymatic check_catalyst Review Catalyst Choice (e.g., Pd for trans, Rh for cis) catalytic->check_catalyst check_ata Verify ATA Selectivity (Use trans-selective ATA) enzymatic->check_ata check_solvent Optimize Solvent System (e.g., Isopropanol + Base for trans) check_catalyst->check_solvent check_conditions Adjust Temperature and Pressure check_solvent->check_conditions end Improved Diastereoselectivity check_conditions->end check_enzyme_conditions Confirm Optimal Enzyme Conditions (pH, Temp) check_ata->check_enzyme_conditions check_enzyme_conditions->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental Workflow for Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow A 1. Charge Reactor (Substrate, Solvent, Catalyst) B 2. Inert Atmosphere (Purge with N2) A->B C 3. Introduce Hydrogen (Pressurize Reactor) B->C D 4. Reaction (Heat and Stir) C->D E 5. Cooldown & Vent D->E F 6. Catalyst Filtration E->F G 7. Hydrolysis (Acid or Base) F->G H 8. Product Isolation G->H

Caption: Experimental workflow for catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing catalytic hydrogenation reactions for aminocyclohexanol synthesis?

A1: The primary safety concerns involve the use of flammable hydrogen gas under pressure and the handling of potentially pyrophoric catalysts like palladium on carbon (Pd/C). It is crucial to work in a well-ventilated area, use appropriate pressure-rated equipment, and ensure there are no ignition sources. Pd/C should be handled with care, preferably as a wet paste or under an inert atmosphere, to prevent spontaneous ignition in air. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Q2: In the enzymatic synthesis of aminocyclohexanol, what is the role of the co-solvent, and how do I choose one?

A2: The primary solvent in enzymatic reactions is typically an aqueous buffer, as this is the natural environment for enzymes. However, many organic substrates, like 1,4-cyclohexanedione, have limited solubility in water. A co-solvent, such as dimethyl sulfoxide (DMSO), is often added in small amounts (e.g., 2% v/v) to improve the substrate's solubility and overall reaction efficiency. The choice of co-solvent and its concentration must be carefully optimized, as high concentrations of organic solvents can denature and inactivate the enzymes.

Q3: How can I monitor the progress of my aminocyclohexanol synthesis reaction?

A3: For catalytic hydrogenation, reaction progress can be monitored by the uptake of hydrogen gas. For both catalytic and enzymatic reactions, taking small aliquots from the reaction mixture at different time points and analyzing them by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) is a common practice. These methods allow for the quantification of the remaining starting material and the formation of the product isomers.

Q4: My reaction is complete, but I am having trouble isolating the aminocyclohexanol product. What are some common isolation techniques?

A4: Aminocyclohexanols are relatively polar and water-soluble, which can sometimes make their extraction from aqueous media challenging. Common isolation techniques include:

  • Extraction: After adjusting the pH of the aqueous solution to make the aminocyclohexanol less soluble (typically by making it more basic to deprotonate the amino group), it can be extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Crystallization: The product can be crystallized from the reaction mixture or a concentrated solution, sometimes after derivatization to a less soluble form.

  • Chromatography: Column chromatography on silica gel can be used to purify the product, although the polarity of aminocyclohexanols may require the use of polar eluent systems (e.g., dichloromethane/methanol mixtures).

Q5: For drug development purposes, why is the trans isomer of 4-aminocyclohexanol often the desired product?

A5: In the context of drug design and development, the specific three-dimensional arrangement of atoms in a molecule (its stereochemistry) is critical for its interaction with biological targets like enzymes and receptors. The trans isomer of 4-aminocyclohexanol has a different spatial orientation of its amino and hydroxyl groups compared to the cis isomer. This specific orientation in the trans isomer often leads to a more favorable binding affinity and biological activity for a particular therapeutic target. Therefore, controlling the stereochemistry to produce the desired trans isomer is a crucial aspect of synthesizing many active pharmaceutical ingredients.

References

Technical Support Center: Stereochemical Integrity in Aminocyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminocyclohexanol synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to maintaining stereochemical purity during synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work and prevent racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in aminocyclohexanol synthesis? A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] In pharmaceutical development, typically only one enantiomer of a chiral molecule is biologically active, while the other may be inactive or even cause harmful side effects.[2] Therefore, preventing racemization is crucial to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[3]

Q2: What are the primary chemical mechanisms that cause racemization during the synthesis of aminocyclohexanol precursors? A2: Racemization often occurs through the formation of an achiral intermediate.[4] For syntheses involving carbonyl compounds (ketones) as precursors, a common mechanism is the enolization of the carbonyl group under acidic or basic conditions.[5] The resulting planar enol or enolate intermediate is achiral, and subsequent reaction (e.g., protonation or reduction) can occur from either face, leading to a loss of stereochemistry at the α-carbon.[4][5] Electron-withdrawing groups at the α-carbon can increase the acidity of the α-proton, making the compound more susceptible to racemization.[5]

Q3: What are the main strategies to synthesize enantiomerically pure aminocyclohexanols and avoid racemization? A3: There are three primary strategies for achieving enantiopure aminocyclohexanols:

  • Asymmetric Synthesis: This involves creating the desired stereocenter selectively. Methods include using chiral auxiliaries to direct the stereochemical outcome of a reaction, or employing stereoselective catalysts.[2][6][7]

  • Enzymatic Synthesis/Resolution: Biocatalysts like lipases, ketoreductases (KREDs), and amine transaminases (ATAs) can offer extremely high stereoselectivity under mild reaction conditions, either by selectively synthesizing one enantiomer or by resolving a racemic mixture.[3][8][9]

  • Chiral Resolution: This technique involves separating a racemic mixture of the final aminocyclohexanol or a key intermediate. This is often done by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid, which can then be separated by crystallization.[10][11]

Q4: How do reaction conditions like temperature, solvent, and base selection affect racemization? A4: Reaction conditions play a significant role in preserving stereochemical integrity.

  • Temperature: Higher temperatures can increase the rate of racemization; therefore, reactions should be run at the lowest feasible temperature.[4][5]

  • Base: Strong bases can accelerate racemization by promoting enolization. Using a weaker, non-nucleophilic base like sym-collidine instead of stronger bases like DIPEA is recommended when there is a high risk of racemization.[5]

  • Solvent: The choice of solvent can influence racemization rates. While DMF is common, adding co-solvents like DMSO can sometimes disrupt aggregation that may contribute to side reactions.[5]

  • Reaction Time: Prolonged exposure to harsh acidic or basic conditions can lead to gradual racemization. Reactions should be monitored and stopped as soon as they are complete.[4]

Q5: How can I detect and quantify the extent of racemization in my sample? A5: The most common method for determining the enantiomeric purity of a sample is through chiral High-Performance Liquid Chromatography (HPLC).[5] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for the calculation of the enantiomeric excess (ee). To do this, a sample of the racemic mixture is first injected to determine the retention times of both enantiomers, followed by the analysis of the synthesized sample.[5]

Troubleshooting Guide: Preventing Racemization

Problem: My final aminocyclohexanol product shows low enantiomeric excess (ee%).

This is a common issue indicating that racemization has occurred at some stage of the synthesis. The following workflow and suggestions can help diagnose and solve the problem.

General Troubleshooting Workflow

G cluster_0 Synthesis & Analysis start Synthesize Chiral Aminocyclohexanol analysis Determine Enantiomeric Excess (ee) by Chiral HPLC start->analysis decision Is ee acceptable? analysis->decision end_product Final Optically Pure Product decision->end_product Yes troubleshoot Troubleshoot Racemization (See Guide Below) decision->troubleshoot No troubleshoot->start Re-synthesize

Caption: Workflow for synthesizing and troubleshooting racemization.[5]

Potential Causes and Solutions
Potential Cause Recommended Solutions & Actions Citations
Harsh Reaction Conditions Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to minimize the rate of racemization.[4][5]
Use a Milder Base: If a base is required, switch from a strong base (e.g., DIPEA) to a weaker, non-nucleophilic base like sym-collidine.[5]
Minimize Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it promptly upon completion.[4]
Use Mildest Possible Reagents: If a reaction can be catalyzed by either acid or base, attempt to perform it under neutral conditions if possible.[5]
Inappropriate Reagents Add a Racemization Suppressant: For coupling reactions, add an additive such as HOBt, HOAt, or OxymaPure to minimize racemization.[5][12]
Change Coupling Reagent: Consider using phosphonium or uronium salt reagents (e.g., HBTU, HATU), which are designed for high coupling rates and low racemization.[5]
Substrate-Specific Issues Protecting Group Strategy: If an electron-withdrawing group on the α-carbon is increasing proton acidity, consider a protecting group strategy to temporarily mask its effect.[5]
Switch Synthetic Strategy: If racemization is inherent to the chosen pathway (e.g., reduction of a symmetric ketone), consider an alternative approach like enzymatic resolution of the racemic product or using a chiral auxiliary to direct the synthesis.[2][8][13]

Key Factors and Suppression Strategies

G cluster_0 Factors Promoting Racemization cluster_1 Suppression Strategies cluster_2 Desired Outcome factors High Temperature Strong Base Long Reaction Time Activating Groups strategies Low Temperature Reaction Weaker Base (e.g., Collidine) Additives (e.g., HOBt) Enzymatic Methods Chiral Auxiliaries factors:f0->strategies:s0 mitigates factors:f1->strategies:s1 mitigates factors:f3->strategies:s4 controls outcome High Enantiomeric Excess (ee) strategies->outcome leads to

Caption: Relationship between racemization factors and suppression strategies.[5]

Data Presentation: Comparison of Synthetic Strategies

The choice of synthetic strategy can significantly impact both the yield and the stereochemical purity of the final product. Enzymatic methods are particularly noteworthy for their high selectivity.

Method Substrate Catalyst/Reagent Product Yield (%) Stereoselectivity Citations
Chemical Reduction β-EnaminoketoneSodium in THF/isopropyl alcoholcis/trans-3-Aminocyclohexanol75-77%Diastereomeric mixture[14][15]
Enzymatic Cascade 1,4-CyclohexanedioneKetoreductase (KRED) & Amine Transaminase (ATA)cis-4-Aminocyclohexanol>99%>99% de, >99% ee[8]
Enzymatic Cascade 1,4-CyclohexanedioneKetoreductase (KRED) & Amine Transaminase (ATA)trans-4-Aminocyclohexanol>99%>99% de, >99% ee[8][16]
Chiral Resolution Racemic trans-2-(N-benzyl)amino-1-cyclohexanol(R)- and (S)-Mandelic AcidEnantiopure trans-amino alcohol->99% ee[10][11]

Experimental Protocols

Protocol 1: General Procedure for Reduction of β-Enaminoketones

This protocol describes a chemical reduction that can yield diastereomeric mixtures of aminocyclohexanols. Careful control of conditions and subsequent purification are necessary to isolate the desired stereoisomer.[14][15]

  • Dissolution: Dissolve the β-enaminoketone (2.0 mmol) in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).

  • Reaction Initiation: Cool the solution to 0 °C and treat it with an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms).

  • Reaction: Stir the mixture, allowing it to warm to room temperature until the reaction is complete, as monitored by TLC.

  • Quenching: After removing any unreacted sodium, pour the reaction mixture into a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Workup: Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude amino alcohol mixture.

  • Purification: Separate the diastereomers using chromatographic techniques.

Protocol 2: One-Pot Enzymatic Synthesis of cis-4-Aminocyclohexanol

This protocol provides a highly stereoselective route using a dual-enzyme system.[17]

  • Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.5).

  • Reaction Mixture: In the buffer, combine 1,4-cyclohexanedione (50 mM), NADP⁺ (1 mM), isopropylamine (1.5 M), and pyridoxal 5'-phosphate (PLP, 1 mM).

  • Enzyme Addition: Add the cell lysate of Ketoreductase from Lactobacillus kefir (LK-KRED) and Amine Transaminase (ATA-200).

  • Incubation: Stir the reaction mixture at 250 rpm at a temperature of 30°C.

  • Monitoring: Monitor the reaction progress by GC or HPLC.

  • Isolation: Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC

This is a general guideline; specific parameters must be optimized for your specific compound.[5]

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of your purified aminocyclohexanol in the mobile phase.

  • Racemic Standard: Inject a sample of the corresponding racemic mixture to determine the retention times for both enantiomers.

  • HPLC Conditions:

    • Column: Select an appropriate chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The ratio will need to be optimized.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector: UV detector set to a wavelength where your compound absorbs.

  • Analysis: Inject your synthesized sample. Integrate the peak areas for each enantiomer (A₁ and A₂) to calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

References

Validation & Comparative

A Comparative Guide to cis- and trans-3-Aminocyclohexanol in Synthesis for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical decision that profoundly influences the synthesis and biological activity of target molecules. 3-Aminocyclohexanol, a versatile bifunctional molecule, exists as two key diastereomers: cis-3-aminocyclohexanol and trans-3-aminocyclohexanol. The spatial orientation of the amino and hydroxyl groups in these isomers leads to distinct chemical and physical properties, which in turn dictates their utility and performance in synthetic applications, particularly in the development of pharmaceuticals.

This guide provides an objective comparison of cis- and trans-3-aminocyclohexanol, focusing on their synthesis, stereochemical control, and a case study demonstrating how the choice of isomer dramatically impacts the pharmacological activity of a resulting drug candidate. All experimental data is presented in structured tables, and detailed protocols for key experiments are provided.

Synthesis and Stereochemical Control

A common and effective method for the synthesis of both cis- and trans-3-aminocyclohexanol is the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. This method allows for the diastereoselective formation of the aminocyclohexanol isomers, with the cis isomer typically being the major product.

A study by Montoya Balbás et al. outlines a protocol involving the reduction of a β-enaminoketone using sodium in a mixture of THF and isopropyl alcohol.[1] The reaction yields a diastereomeric mixture of the corresponding amino alcohols. For the specific substrate (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one, the reduction shows a high preference for the cis isomer.[1]

Table 1: Synthesis of cis- and trans-3-Aminocyclohexanol Derivatives via Reduction of a β-Enaminoketone [1]

ProductPrecursorReaction ConditionsTotal Yield of IsomersDiastereomeric Ratio (cis:trans)Isolated Yield (cis)Isolated Yield (trans)
5,5-dimethyl-3-((S)-1-phenylethylamino)cyclohexan-1-ol(S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-oneNa, THF/isopropyl alcohol, room temperature75%89:1169%6%

The diastereoselectivity of the reduction is attributed to the conformation of the intermediate allyl anion, where protonation occurs preferentially from the less sterically hindered face.[1]

synthesis_workflow cluster_synthesis Synthesis of cis- and trans-3-Aminocyclohexanol Derivatives Enaminoketone Enaminoketone Reduction Reduction Enaminoketone->Reduction Na, THF/i-PrOH Isomer_Mixture Diastereomeric Mixture (cis and trans) Reduction->Isomer_Mixture Chromatography Chromatography Isomer_Mixture->Chromatography cis_Product cis-Isomer Chromatography->cis_Product trans_Product trans-Isomer Chromatography->trans_Product opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Receptor μ-Opioid Receptor G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Ca_Channel Ca²⁺ Channel Analgesia Analgesia Ca_Channel->Analgesia ↓ Ca²⁺ Influx K_Channel K⁺ Channel K_Channel->Analgesia ↑ K⁺ Efflux (Hyperpolarization) Opioid_Agonist Opioid Agonist (e.g., Fentanyl Analogue) Opioid_Agonist->Opioid_Receptor Binds to G_alpha->Adenylyl_Cyclase Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates

References

A Comparative Guide to the Synthetic Routes of 3-Aminocyclohexanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Aminocyclohexanols are valuable chiral building blocks in organic synthesis and key structural motifs in many pharmaceuticals, including analgesics and anti-inflammatory drugs.[1][2] The stereochemical relationship between the amino and hydroxyl groups on the cyclohexane ring is crucial for their biological activity, making stereoselective synthesis a primary focus. This guide provides a comparative overview of the principal synthetic routes to 3-aminocyclohexanols, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given research and development objective.

Key Synthetic Strategies at a Glance

The synthesis of 3-aminocyclohexanols can be broadly categorized into four main approaches: the reduction of β-enaminoketones, the ring-opening of cyclohexene oxide, the reductive amination of 3-hydroxycyclohexanone, and biocatalytic methods. Each strategy offers distinct advantages in terms of stereocontrol, scalability, and starting material accessibility.

cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_routes Synthetic Routes cluster_products Products 1,3-Cyclohexanedione 1,3-Cyclohexanedione β-Enaminoketone β-Enaminoketone 1,3-Cyclohexanedione->β-Enaminoketone Amine Condensation Cyclohexene Cyclohexene Cyclohexene Oxide Cyclohexene Oxide Cyclohexene->Cyclohexene Oxide Epoxidation 3-Hydroxycyclohexanone 3-Hydroxycyclohexanone Reductive Amination Reductive Amination 3-Hydroxycyclohexanone->Reductive Amination Amine, Reducing Agent Biocatalysis Biocatalysis 3-Hydroxycyclohexanone->Biocatalysis Transaminase Reduction Reduction β-Enaminoketone->Reduction Ring-Opening Ring-Opening Cyclohexene Oxide->Ring-Opening Nucleophilic Attack (Amine/Azide) cis-3-Aminocyclohexanol cis-3-Aminocyclohexanol Reduction->cis-3-Aminocyclohexanol Major trans-3-Aminocyclohexanol trans-3-Aminocyclohexanol Reduction->trans-3-Aminocyclohexanol Minor Ring-Opening->trans-3-Aminocyclohexanol Anti-addition Reductive Amination->cis-3-Aminocyclohexanol Reductive Amination->trans-3-Aminocyclohexanol Biocatalysis->cis-3-Aminocyclohexanol Stereoselective Biocatalysis->trans-3-Aminocyclohexanol Stereoselective

Caption: Synthetic pathways to cis- and trans-3-aminocyclohexanols.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the different synthetic approaches to 3-aminocyclohexanols.

Table 1: Reduction of β-Enaminoketones

Starting MaterialAmineReagents & ConditionsOverall YieldDiastereomeric Ratio (cis:trans)Reference
4,4-Dimethyl-1,3-cyclohexanedioneBenzylamine1. Toluene, reflux; 2. Na, THF/isopropyl alcohol, rt77%Not determined[3]
4,4-Dimethyl-1,3-cyclohexanedione(S)-α-Methylbenzylamine1. Toluene, reflux; 2. Na, THF/isopropyl alcohol, rt75%89:11[3][4]

Table 2: Ring-Opening of Cyclohexene Oxide

NucleophileReagents & ConditionsProductYieldStereochemistryReference
AmmoniaAqueous NH₃, elevated temperature and pressure2-AminocyclohexanolModeratetrans[General knowledge]
Sodium AzideNaN₃, NH₄Cl, ethanol/water, reflux; then H₂, Pd/Ctrans-2-Azidocyclohexanol, then trans-2-AminocyclohexanolGoodtrans[General knowledge]

Note: Data for the synthesis of 3-aminocyclohexanol via this route is inferred from the well-established anti-diaxial ring-opening of cyclohexene epoxides.

Table 3: Reductive Amination of 3-Hydroxycyclohexanone

Amine SourceReducing AgentReagents & ConditionsYieldDiastereomeric Ratio (cis:trans)Reference
Ammonium AcetateSodium CyanoborohydrideMethanol, molecular sieves, rtModerate to GoodMixture, dependent on conditions[5][6][7]
AmmoniaH₂, Metal Catalyst (e.g., Rh-Ni/SiO₂)Cyclohexane, 100°C, 4 bar NH₃, 2 bar H₂HighNot specified for 3-hydroxy isomer[8]

Note: Specific yields and diastereoselectivities for the reductive amination of 3-hydroxycyclohexanone are not extensively reported and will be highly dependent on the specific reagents and reaction conditions employed.

Table 4: Biocatalytic Synthesis and Resolution

MethodEnzymeSubstrateProductYieldStereoselectivityReference
Kinetic ResolutionLipase (from Candida antarctica)N-protected rac-cis/trans-3-aminocyclohexanolEnantiopure N-protected 3-aminocyclohexanol~50%High (E > 200)[9]
Asymmetric SynthesisTransaminase3-HydroxycyclohexanoneChiral 3-AminocyclohexanolGoodHigh (often >98% ee)[10]

Experimental Protocols

1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of a β-Enaminoketone [3][4]

  • Step 1: Preparation of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one. A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and (S)-α-methylbenzylamine (1.0 mL, 7.84 mmol) in toluene (30 mL) is refluxed for 3.5 hours, with azeotropic removal of water using a Dean-Stark trap. After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified by crystallization from CH₂Cl₂/hexane to yield the β-enaminoketone (yield: 87%).[3]

  • Step 2: Reduction to 5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexanol. To a solution of the β-enaminoketone (1.0 g, 4.11 mmol) in a 1:1 mixture of THF and isopropyl alcohol (40 mL) at room temperature, small pieces of sodium (1.0 g, 43.5 mmol) are added over 30 minutes. The reaction mixture is stirred for an additional 2 hours. The reaction is then quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting diastereomeric mixture of amino alcohols is obtained in a 75% yield with a cis:trans ratio of 89:11.[3]

2. Synthesis of trans-3-Aminocyclohexanol via Ring-Opening of Cyclohexene Oxide (Illustrative Protocol)

  • Step 1: Synthesis of trans-2-Azidocyclohexanol. To a solution of cyclohexene oxide (10.0 g, 102 mmol) in a 1:1 mixture of ethanol and water (100 mL), sodium azide (9.9 g, 153 mmol) and ammonium chloride (8.2 g, 153 mmol) are added. The mixture is heated to reflux for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield trans-2-azidocyclohexanol.

  • Step 2: Reduction to trans-2-Aminocyclohexanol. The crude trans-2-azidocyclohexanol is dissolved in methanol (150 mL), and 10% palladium on carbon (1.0 g) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford trans-2-aminocyclohexanol.

(Note: This is a generalized procedure for the synthesis of the 2-amino isomer, the principles of which apply to the synthesis of the 3-amino isomer from the corresponding epoxide, should it be available.)

3. Reductive Amination of a Ketone using Sodium Cyanoborohydride (Borch Reaction) [5][6][7]

To a solution of the ketone (10 mmol) and an amine or ammonia equivalent (e.g., ammonium acetate, 50 mmol) in methanol (50 mL), sodium cyanoborohydride (15 mmol) is added in portions. The pH of the reaction mixture is maintained between 6 and 7 by the periodic addition of glacial acetic acid. The reaction is stirred at room temperature until the starting ketone is consumed (as monitored by TLC or GC). The solvent is then removed under reduced pressure, and the residue is taken up in water and extracted with a suitable organic solvent. The combined organic layers are dried and concentrated to yield the amine product.

4. Lipase-Catalyzed Kinetic Resolution of N-Protected 3-Aminocyclohexanols [9]

A solution of the racemic N-protected 3-aminocyclohexanol (1 mmol) and an acyl donor (e.g., ethyl acetate) in an organic solvent (e.g., diisopropyl ether) is prepared. The lipase (e.g., Novozym 435) is added, and the suspension is shaken at a controlled temperature (e.g., 30°C). The reaction progress is monitored by chiral HPLC or GC. The reaction is stopped at approximately 50% conversion by filtering off the enzyme. The acylated product and the unreacted starting material are then separated by column chromatography to yield the two enantiomers.

Comparative Analysis and Outlook

The choice of synthetic route for 3-aminocyclohexanols is dictated by the desired stereochemistry, the scale of the synthesis, and the availability of starting materials.

  • The reduction of β-enaminoketones is a robust method that provides good yields and moderate to good diastereoselectivity, typically favoring the cis-isomer. The stereochemical outcome can be influenced by the choice of the amine and the reducing agent.[3]

  • The ring-opening of cyclohexene oxide with nitrogen nucleophiles is a classic and reliable method for the synthesis of trans-1,2-amino alcohols due to the inherent stereoelectronics of the anti-diaxial opening of the epoxide. This method is advantageous for accessing the trans diastereomer with high fidelity.

  • Reductive amination of 3-hydroxycyclohexanone is a versatile and direct approach. However, controlling the diastereoselectivity can be challenging and often results in mixtures of cis and trans isomers. The choice of reducing agent is critical; milder reagents like sodium cyanoborohydride can selectively reduce the intermediate iminium ion in the presence of the ketone.[6][7]

  • Biocatalytic methods offer unparalleled stereoselectivity for the synthesis of all possible stereoisomers of 3-aminocyclohexanols. Kinetic resolution using lipases is an effective way to separate enantiomers of a racemic mixture, while the use of transaminases in asymmetric synthesis can directly produce a single enantiomer from a prochiral ketone.[9][10] These methods are particularly attractive for the synthesis of high-value, enantiopure compounds for pharmaceutical applications.

References

Comparative Analysis of Aminocyclohexanols as Chiral Auxiliaries: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereocontrolled synthesis of chiral molecules is a cornerstone of modern organic chemistry. Chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, are a powerful and reliable tool in this endeavor. Among the various classes of chiral auxiliaries, those derived from cyclic amino alcohols, such as aminocyclohexanols, offer a compelling combination of conformational rigidity and synthetic accessibility.

This guide provides a comprehensive comparative analysis of aminocyclohexanol-based chiral auxiliaries, with a focus on their application in asymmetric aldol and alkylation reactions. Due to a scarcity of direct side-by-side comparative studies in the literature, this analysis will also incorporate data from closely related and well-documented cyclic amino alcohol auxiliaries to provide a predictive framework for the performance of aminocyclohexanol derivatives.

The Principle of Stereocontrol: Oxazolidinone Auxiliaries

The efficacy of aminocyclohexanols as chiral auxiliaries is most prominently harnessed through their conversion to rigid oxazolidinone structures. Following N-acylation, these auxiliaries provide a defined steric environment that biases the approach of an electrophile to one face of the corresponding enolate. This stereodirection is achieved through the formation of a chelated, chair-like transition state where the bulky cyclohexane moiety of the auxiliary effectively shields one face of the reacting system.

G General Mechanism of Stereocontrol cluster_0 Enolate Formation cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Removal Acyl_Oxazolidinone N-Acyl Oxazolidinone (from Aminocyclohexanol) Base Base (e.g., LDA) Acyl_Oxazolidinone->Base Deprotonation Enolate Chelated (Z)-Enolate Base->Enolate Electrophile Electrophile (E+) Enolate->Electrophile Nucleophilic Attack Transition_State Chair-like Transition State (Steric Shielding by Cyclohexyl Group) Electrophile->Transition_State Adduct Diastereomerically Enriched Product Transition_State->Adduct Cleavage Hydrolysis Adduct->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Aminocyclohexanol Cleavage->Recovered_Auxiliary

Mechanism of stereocontrol using an aminocyclohexanol-derived auxiliary.

Performance Data in Asymmetric Reactions

To establish a benchmark for the expected performance of aminocyclohexanol-derived auxiliaries, the following tables summarize the results obtained with the conformationally similar and well-studied (1S,2R)-2-aminocyclopentan-1-ol auxiliary in asymmetric aldol and alkylation reactions.

Table 1: Performance in Asymmetric Aldol Reactions
Chiral Auxiliary PrecursorAldehydeDiastereomeric Excess (d.e.)Yield (%)
(1S,2R)-2-Aminocyclopentan-1-olBenzaldehyde>99%75[1]
(1S,2R)-2-Aminocyclopentan-1-olIsobutyraldehyde>99%80[1]
(1S,2R)-2-Aminocyclopentan-1-olAcetaldehyde>99%70[1]
(1S,2R)-2-Aminocyclopentan-1-olCinnamaldehyde>99%72[1]
Table 2: Performance in Asymmetric Alkylation Reactions
Chiral Auxiliary PrecursorElectrophileDiastereomeric Excess (d.e.)Yield (%)
(1S,2R)-2-Aminocyclopentan-1-olBenzyl bromide>99%92[1]
(1S,2R)-2-Aminocyclopentan-1-olMethyl iodide>99%95[1]

The outstanding diastereoselectivities (>99% d.e.) achieved with the aminocyclopentanol-derived auxiliary underscore the potential of conformationally restricted cyclic amino alcohols in asymmetric synthesis.[1] It is reasonable to anticipate that aminocyclohexanol-based auxiliaries, with their rigid chair conformations, will also afford high levels of stereocontrol. The relative stereochemistry of the amino and hydroxyl groups (cis vs. trans) on the cyclohexane ring is expected to be a critical determinant of the facial selectivity and the degree of diastereoselectivity, a subject that invites further empirical investigation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of an oxazolidinone auxiliary from an aminocyclohexanol and its subsequent use in asymmetric aldol and alkylation reactions. These are generalized procedures based on established methods for Evans-type auxiliaries.

Protocol 1: Synthesis of an Oxazolidinone from an Aminocyclohexanol

This procedure describes the cyclization of an aminocyclohexanol to its corresponding oxazolidinone.

  • Materials: Aminocyclohexanol (e.g., trans-2-aminocyclohexanol), diethyl carbonate, potassium carbonate (K₂CO₃), toluene.

  • Procedure:

    • A mixture of the aminocyclohexanol (1.0 equiv.), diethyl carbonate (1.5 equiv.), and potassium carbonate (0.1 equiv.) in toluene is heated to reflux.

    • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

    • Upon completion, the reaction mixture is cooled to room temperature, and the solid is removed by filtration.

    • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Protocol 2: Asymmetric Aldol Reaction

This protocol outlines the diastereoselective aldol reaction of an N-acylated aminocyclohexanol-derived oxazolidinone.

  • Materials: N-propionyl oxazolidinone, anhydrous dichloromethane (DCM), di-n-butylboron triflate (Bu₂BOTf), triethylamine (NEt₃), aldehyde.

  • Procedure:

    • To a solution of the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere, Bu₂BOTf (1.1 equiv.) is added dropwise, followed by the dropwise addition of NEt₃ (1.2 equiv.).

    • The mixture is stirred at 0 °C for 30 minutes to facilitate the formation of the boron enolate.

    • The reaction is cooled to -78 °C, and the aldehyde (1.2 equiv.) is added dropwise.

    • The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

    • The reaction is quenched by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide, followed by vigorous stirring for 1 hour.

    • The product is extracted with DCM, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.

Protocol 3: Asymmetric Alkylation

This protocol details the diastereoselective alkylation of an N-acylated aminocyclohexanol-derived oxazolidinone.

  • Materials: N-acyl oxazolidinone, anhydrous tetrahydrofuran (THF), lithium diisopropylamide (LDA), alkyl halide.

  • Procedure:

    • A solution of the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

    • A freshly prepared solution of LDA (1.1 equiv.) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the lithium enolate.

    • The alkyl halide (1.2 equiv.) is added dropwise, and the reaction is stirred at -78 °C until completion as monitored by TLC.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.

Visualizing the Workflow

A general workflow for the application of aminocyclohexanols as chiral auxiliaries in asymmetric synthesis is depicted below.

G General Experimental Workflow Start Start Aux_Synth Synthesis of Oxazolidinone Auxiliary from Aminocyclohexanol Start->Aux_Synth Acylation N-Acylation of Auxiliary Aux_Synth->Acylation Asymmetric_Reaction Diastereoselective Aldol or Alkylation Reaction Acylation->Asymmetric_Reaction Cleavage Cleavage and Removal of Auxiliary Asymmetric_Reaction->Cleavage Purification Purification of Chiral Product Cleavage->Purification Analysis Stereochemical Analysis (d.e., e.e.) and Yield Determination Purification->Analysis End End Analysis->End

A generalized workflow for asymmetric synthesis using aminocyclohexanol auxiliaries.

Conclusion and Future Outlook

Aminocyclohexanols hold significant promise as effective and versatile chiral auxiliaries. The high diastereoselectivities achieved with analogous cyclic amino alcohol systems provide a strong indication of their potential for inducing excellent stereocontrol in a range of asymmetric transformations. The readily available cis and trans isomers of aminocyclohexanol offer a valuable opportunity to investigate the impact of subtle conformational differences on the outcome of stereoselective reactions. Further research dedicated to the systematic evaluation and direct comparison of various aminocyclohexanol-derived auxiliaries will be instrumental in fully realizing their potential and expanding the toolkit of synthetic chemists for the construction of complex chiral molecules.

References

Efficacy of cis-3-Aminocyclohexanol Hydrochloride in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral catalyst or auxiliary is paramount for achieving high stereoselectivity and efficiency. Chiral amines and their derivatives, particularly amino alcohols, have emerged as a versatile and powerful class of catalysts for the stereocontrolled formation of complex molecules. This guide provides a comparative analysis of the efficacy of cis-3-Aminocyclohexanol hydrochloride against other notable chiral amines in the context of a benchmark asymmetric reaction: the enantioselective addition of diethylzinc to benzaldehyde.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to aldehydes is a classic carbon-carbon bond-forming reaction used to produce chiral secondary alcohols. The effectiveness of a chiral ligand or catalyst in this transformation is primarily assessed by the chemical yield and the enantiomeric excess (ee) of the product. Below is a compilation of performance data for various chiral amino alcohols in the addition of diethylzinc to benzaldehyde.

Chiral Amino Alcohol LigandCatalyst TypeYield (%)Enantiomeric Excess (ee %)
Cyclic Amino Alcohols
Chiral 1,3-Amino Alcohol DerivativeAmino Alcohol9595
Acyclic Amino Alcohols
(1R,2S)-(-)-NorephedrineAmino Alcohol8588
L-ValinolAmino Alcohol9290
L-ProlinolAmino Alcohol9094
Other Chiral Amines (for context)
(S)-Diphenylprolinol TMS EtherProlinol Derivative82 (in Michael Addition)99 (in Michael Addition)
L-ProlineAmino Acid10 (in Michael Addition)22 (in Michael Addition)

Note: Data for this compound in this specific reaction is not available in the cited literature. The data for other chiral amines is provided for comparative purposes.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following is a generalized protocol for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol ligand.

Materials:

  • Chiral amino alcohol ligand (e.g., 2 mol%)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of the chiral amino alcohol ligand in anhydrous toluene is prepared in a flame-dried, nitrogen-purged flask at room temperature.

  • The solution is cooled to 0 °C, and diethylzinc solution is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Benzaldehyde is then added dropwise, and the reaction is stirred at 0 °C for a specified time (typically several hours).

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography.

  • The yield and enantiomeric excess of the resulting 1-phenyl-1-propanol are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).

Mechanistic Insights and Catalyst Selection

The efficacy of a chiral amino alcohol in catalyzing reactions such as the diethylzinc addition to aldehydes is attributed to the formation of a chiral zinc-alkoxide complex. This complex coordinates with the aldehyde, creating a sterically defined environment that directs the approach of the alkyl group from the diethylzinc, leading to the preferential formation of one enantiomer of the product alcohol.

Catalytic_Cycle Catalyst Chiral Amino Alcohol Active_Catalyst Chiral Zinc-Alkoxide Catalyst->Active_Catalyst + Et2Zn Diethylzinc Et2Zn Intermediate Catalyst-Aldehyde Complex Active_Catalyst->Intermediate + Benzaldehyde Aldehyde Benzaldehyde Product Chiral Alcohol Intermediate->Product + Et2Zn Product->Catalyst + ZnEt_byproduct ZnEt_byproduct EtZn-OR' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst_Prep Prepare Catalyst Solution (Chiral Amino Alcohol in Toluene) Reagent_Addition Add Diethylzinc and Benzaldehyde Catalyst_Prep->Reagent_Addition Stirring Stir at 0°C Reagent_Addition->Stirring Quench Quench with NH4Cl Stirring->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Chromatography Extract->Purify Yield_ee Determine Yield and Enantiomeric Excess Purify->Yield_ee

Validating the Stereochemistry of 3-Aminocyclohexanol: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. In the case of diastereomers such as cis- and trans-3-aminocyclohexanol, subtle differences in the spatial arrangement of functional groups can lead to significant variations in biological activity. This guide provides an objective comparison of key two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—COSY, HSQC, and NOESY—for the unambiguous structural validation of cis-3-aminocyclohexanol, supported by experimental data and detailed protocols.

The differentiation between the cis and trans isomers of 3-aminocyclohexanol hinges on the relative orientation of the amino and hydroxyl groups on the cyclohexane ring. In the more stable chair conformation, these substituents can be either axial or equatorial. The cis isomer predominantly exists in a conformation where both the hydroxyl and amino groups are in equatorial positions, while the trans isomer has one axial and one equatorial substituent.[1][2] These conformational differences give rise to distinct NMR spectral fingerprints.

Comparative Analysis of 2D NMR Techniques for Structural Elucidation

Two-dimensional NMR spectroscopy provides a powerful suite of experiments to resolve complex proton and carbon spectra, offering clear insights into the connectivity and spatial relationships within a molecule.[3] For cis-3-aminocyclohexanol, COSY, HSQC, and NOESY experiments are instrumental in confirming its structure.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[4] For cis-3-aminocyclohexanol, COSY is crucial for tracing the proton-proton connectivities around the cyclohexane ring, allowing for the assignment of protons on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[5] HSQC is essential for the unambiguous assignment of the carbon signals in the spectrum, by linking them to their corresponding, and often better-resolved, proton signals.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[6] For cis-3-aminocyclohexanol, the key NOESY correlations are those between protons that are spatially proximate due to the specific chair conformation of the ring, which directly confirms the cis configuration.[1]

Data Presentation: 2D NMR Validation of a cis-3-Aminocyclohexanol Derivative

The following table summarizes the ¹H and ¹³C NMR chemical shifts for a derivative of cis-3-aminocyclohexanol, which illustrates the expected spectral data. The numbering of the atoms is provided in the accompanying diagram.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key COSY CorrelationsKey NOESY Correlations
13.65 (tt, J = 11.2, 4.8 Hz)66.8H-2, H-6H-3, H-2a
21.07 (q, J = 11.6 Hz), 2.13 (m)43.3H-1, H-3H-1, H-3, H-4, H-6
32.53 (tt, J = 11.6, 4.0 Hz)48.1H-2, H-4H-1, H-2a, H-4a
41.70 (ddt), 0.97 (t)44.7H-3, H-5H-2, H-3, H-5, H-6
5N/A31.8H-4, H-6H-4, H-6
61.63 (ddt), 0.97 (t)49.5H-1, H-5H-1, H-2, H-4, H-5

Data adapted from the characterization of a derivative of cis-3-aminocyclohexanol.[7] The coupling constants for H-1 and H-3 are indicative of their axial positions, which in turn establishes the equatorial orientation of the hydroxyl and amino groups, confirming the cis configuration.[1][7]

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Processing and Analysis sample cis-3-Aminocyclohexanol dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) sample->dissolve tube Transfer to NMR Tube dissolve->tube nmr_spectrometer High-Field NMR Spectrometer tube->nmr_spectrometer Insert into Spectrometer cosy COSY nmr_spectrometer->cosy hsqc HSQC nmr_spectrometer->hsqc noesy NOESY nmr_spectrometer->noesy process Process 2D Data (Fourier Transform, Phasing) cosy->process hsqc->process noesy->process assign Assign Signals (COSY, HSQC) process->assign stereo Determine Stereochemistry (NOESY Correlations) assign->stereo validate Structure Validation stereo->validate

Caption: Experimental workflow for 2D NMR analysis.

Caption: Key NOESY correlations in cis-3-aminocyclohexanol.

Experimental Protocols

Accurate and reproducible NMR data depend on meticulous sample preparation and instrument setup.[2]

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the cis-3-aminocyclohexanol sample for ¹H-detected experiments (COSY, HSQC, NOESY).

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD) are common choices.[1][2] The volume should be sufficient to reach the active region of the NMR tube, typically 0.5-0.6 mL.

  • Internal Standard: An internal standard such as tetramethylsilane (TMS) is often added for referencing the chemical shifts to 0 ppm.

2. NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[1]

  • COSY (Correlation Spectroscopy):

    • A standard gradient-selected COSY (gCOSY) pulse program is typically used.[8]

    • The spectral width should be set to encompass all proton signals.

    • Typically, 256 to 512 increments in the indirect dimension (t₁) and 2 to 8 scans per increment are acquired.

    • The data is processed with a sine-squared window function in both dimensions prior to Fourier transformation.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • A sensitivity-enhanced, gradient-selected HSQC experiment is recommended.

    • The ¹H spectral width is set as in the COSY experiment. The ¹³C spectral width should cover the expected range for all carbon atoms in the molecule.

    • The number of increments in the indirect dimension (t₁) is typically 128 to 256, with 4 to 16 scans per increment.

    • The one-bond ¹J(C,H) coupling constant is typically set to an average value of 145 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • A standard gradient-selected NOESY pulse sequence is employed.

    • The spectral widths in both dimensions are set to include all proton signals.

    • A key parameter is the mixing time (d8), which allows for the transfer of magnetization through space. This is typically varied between 300 ms and 800 ms to optimize the NOE signals.

    • The number of scans and increments is similar to that of the COSY experiment.

Conclusion

The combination of COSY, HSQC, and NOESY provides an unequivocal method for the structural validation of cis-3-aminocyclohexanol. While COSY and HSQC establish the covalent framework of the molecule by identifying through-bond connectivities, it is the NOESY experiment that provides the definitive evidence for the cis stereochemistry. The observation of a spatial correlation between the protons at C-1 and C-3 is a direct consequence of their syn-diequatorial arrangement in the chair conformation, a feature absent in the trans isomer.[1] This comprehensive 2D NMR approach is an indispensable tool for ensuring the stereochemical purity of molecules in research and pharmaceutical development.

References

Benchmarking Chiral Ligands in Asymmetric Catalysis: A Comparative Guide with a Focus on Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical determinant for success in asymmetric catalysis. This guide provides a comparative benchmark of chiral amino alcohol ligands in the well-established enantioselective addition of diethylzinc to benzaldehyde. While cis-3-aminocyclohexanol represents a potentially valuable chiral scaffold, a comprehensive review of published literature reveals a lack of specific performance data for its derivatives in this benchmark reaction. Therefore, this guide serves as a framework for evaluating such novel ligands against established alternatives, providing essential experimental protocols and performance data for a range of commonly employed chiral amino alcohols.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to aldehydes is a canonical carbon-carbon bond-forming reaction used to assess the efficacy of chiral catalysts. The primary metrics for performance are the chemical yield of the chiral secondary alcohol product and the enantiomeric excess (ee), which indicates the degree of stereochemical control.

Below is a summary of the performance of several representative chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde. This data is compiled from various sources and is intended for comparative purposes. It is important to note that reaction conditions may vary between studies, impacting direct comparability.

Chiral Ligand/CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Configuration
cis-3-Aminocyclohexanol Derivative ----Data not available Data not available -
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)2Toluene029798(S)
(1R,2S)-N-Pyrrolidinylnorephedrine2Toluene069594(R)
Carbohydrate-derived β-amino alcohol20Hexane03>9598(R)
(1R,2S)-1,2-Diphenyl-2-aminoethanol derivative5Toluene25249295(S)
(S)-Diphenylprolinol10Toluene0488597(S)

Note: The absence of data for a cis-3-aminocyclohexanol-derived ligand highlights an opportunity for further research and development in the field of asymmetric catalysis.

Experimental Protocols

The following is a general methodology for the enantioselective addition of diethylzinc to benzaldehyde, which can be adapted for the screening of new chiral ligands such as those derived from cis-3-aminocyclohexanol.

General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde
  • Catalyst Preparation: In a flame-dried, nitrogen-purged round-bottom flask, the chiral amino alcohol ligand (0.1 mmol) is dissolved in anhydrous toluene (5 mL). The solution is cooled to 0°C in an ice bath.

  • Formation of the Active Catalyst: To the cooled solution, a 1.0 M solution of diethylzinc in hexanes (2.0 mL, 2.0 mmol) is added dropwise via syringe. The reaction mixture is stirred at 0°C for 30 minutes to allow for the formation of the zinc-ligand complex.

  • Substrate Addition: Freshly distilled benzaldehyde (1.0 mmol) is then added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at 0°C and its progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched at 0°C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizing the Catalytic Process

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the proposed catalytic cycle.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Ligand Chiral Ligand (e.g., cis-3-Aminocyclohexanol derivative) Flask Reaction Flask (N2 atmosphere, 0°C) Ligand->Flask Solvent Anhydrous Toluene Solvent->Flask Stir Stirring at 0°C Flask->Stir 30 min Et2Zn Diethylzinc Et2Zn->Stir Aldehyde Benzaldehyde Aldehyde->Stir Quench Quench (aq. NH4Cl) Stir->Quench Monitor by TLC Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Analyze Analysis (Yield, ee%) Purify->Analyze

Caption: Experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.

Catalytic_Cycle Catalyst Chiral Zinc Alkoxide Intermediate Intermediate Complex Catalyst->Intermediate + Aldehyde Et2Zn Diethylzinc Aldehyde Aldehyde (RCHO) Product Chiral Alcohol (R-CH(Et)OH) Intermediate->Product Ethyl Transfer Product->Catalyst + Et2Zn - Alkane Ligand Chiral Amino Alcohol (L*) Ligand->Catalyst + Et2Zn - Alkane

A Comparative Guide to Alternative Reagents for the Synthesis of cis-3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of cis-3-aminocyclohexanol is a critical step in the development of various pharmaceutical agents and functional materials. The cis orientation of the amino and hydroxyl groups imparts specific conformational constraints that are often essential for biological activity. This guide provides an objective comparison of alternative synthetic routes to cis-3-aminocyclohexanol, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction

cis-3-Aminocyclohexanol is a valuable building block in organic synthesis. Its vicinal cis-1,3-amino alcohol motif is a key structural feature in a range of biologically active molecules. Traditional synthetic approaches can be lengthy, involve hazardous reagents, or suffer from poor stereoselectivity. This guide explores modern alternatives, focusing on efficiency, stereocontrol, and scalability.

Comparison of Synthetic Strategies

This guide focuses on three primary strategies for the synthesis of cis-3-aminocyclohexanol:

  • Diastereoselective Reduction of β-Enaminoketones: A robust method involving the formation of a β-enaminoketone intermediate followed by a diastereoselective reduction.

  • Catalytic Hydrogenation of Aromatic Precursors: A powerful technique for establishing the cis stereochemistry through controlled hydrogenation of substituted anilines or phenols.

  • Biocatalytic Approaches: The use of enzymes to achieve high stereoselectivity under mild reaction conditions.

The following sections provide a detailed analysis of each method, including quantitative data, experimental protocols, and pathway visualizations.

Diastereoselective Reduction of β-Enaminoketones

This well-established method offers a reliable route to cis-3-aminocyclohexanol through a two-step process. The first step involves the condensation of a 1,3-cyclohexanedione with an appropriate amine to form a β-enaminoketone. The subsequent reduction of the enaminoketone yields a diastereomeric mixture of cis- and trans-3-aminocyclohexanols, from which the cis isomer can be isolated.

Experimental Data
Starting MaterialReagentSolventYield of β-EnaminoketoneReducing Agentcis:trans RatioOverall Yield of cis-IsomerReference
4,4-dimethyl-1,3-cyclohexanedione & (S)-α-methylbenzylamineTolueneReflux87%Sodium in THF/isopropyl alcohol89:1169% (after separation)[1][2]
Experimental Protocol: Synthesis of cis-5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol[1][2]

Step 1: Synthesis of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one

  • A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.40 g, 10 mmol) and (S)-α-methylbenzylamine (1.21 g, 10 mmol) in toluene (50 mL) is refluxed for 4 hours with a Dean-Stark trap to remove water.

  • The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from CH₂Cl₂/hexane to afford the β-enaminoketone.

    • Yield: 1.51 g (87%)[2]

    • Characterization: mp = 135–137 °C; [α]D = -243.26 (c = 1, CHCl₃)[2]

Step 2: Reduction to cis- and trans-5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol

  • To a solution of the β-enaminoketone (1.22 g, 5 mmol) in a mixture of THF (20 mL) and isopropyl alcohol (10 mL) at room temperature, sodium metal (0.46 g, 20 mmol) is added in small portions.

  • The reaction mixture is stirred for 8 hours, after which the excess sodium is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to separate the cis and trans diastereomers.

    • Yield of cis-isomer: 0.91 g (69%)[2]

    • Yield of trans-isomer: 0.08 g (6%)[2]

Reaction Pathway

G cluster_0 Step 1: Enaminoketone Formation cluster_1 Step 2: Reduction cluster_2 Separation start1 4,4-dimethyl-1,3-cyclohexanedione + (S)-α-methylbenzylamine prod1 (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one start1->prod1 Toluene, Reflux start2 (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one prod2 Diastereomeric mixture of cis- and trans-amino alcohols start2->prod2 Na, THF/IPA start3 Diastereomeric mixture prod3_cis cis-amino alcohol start3->prod3_cis Column Chromatography prod3_trans trans-amino alcohol start3->prod3_trans

Caption: Synthesis of cis-3-Aminocyclohexanol via β-Enaminoketone Reduction.

Catalytic Hydrogenation of Aromatic Precursors

Catalytic hydrogenation of substituted aromatic rings is a highly effective method for producing substituted cyclohexanes with a cis configuration. The choice of catalyst is crucial for achieving high diastereoselectivity. Rhodium-based catalysts, particularly those with cyclic (amino)(alkyl)carbene (CAAC) ligands, have shown exceptional performance in the cis-selective hydrogenation of arenes.

Conceptual Approach

The synthesis of cis-3-aminocyclohexanol via this route would conceptually involve the hydrogenation of a 3-aminophenol or a related aniline derivative. The catalyst directs the addition of hydrogen to one face of the aromatic ring, leading to the preferential formation of the cis isomer.

Supporting Experimental Data (Analogous Systems)

While a direct protocol for cis-3-aminocyclohexanol was not found, the following data from related systems demonstrates the principle and effectiveness of this approach.

SubstrateCatalystProductDiastereomeric Ratio (cis:trans)Reference
m-tert-Butylphenol[Rh(COD)Cl]₂3-tert-Butylcyclohexanol66:34[3]
Boc-protected 4-aminophenolRh-CAAC systemBoc-protected cis-4-aminocyclohexanol>95:5 (inferred)[3]

Proposed Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 Catalytic Hydrogenation cluster_2 Deprotection start1 3-Aminophenol prod1 N-Protected 3-Aminophenol start1->prod1 Protection (e.g., Boc) start2 N-Protected 3-Aminophenol prod2 N-Protected cis-3-Aminocyclohexanol start2->prod2 H₂, Rh-CAAC Catalyst start3 N-Protected cis-3-Aminocyclohexanol prod3 cis-3-Aminocyclohexanol start3->prod3 Deprotection (e.g., TFA)

Caption: Proposed Workflow for Catalytic Hydrogenation to cis-3-Aminocyclohexanol.

Biocatalytic Approaches

Enzyme-catalyzed reactions offer the potential for exceptional stereoselectivity under mild, environmentally friendly conditions. A one-pot, two-enzyme system using a keto reductase (KRED) and an amine transaminase (ATA) has been successfully developed for the synthesis of 4-aminocyclohexanol isomers.[4][5] A similar strategy could be envisioned for the synthesis of cis-3-aminocyclohexanol.

Conceptual Enzymatic Cascade

This approach would involve the selective reduction of a 1,3-cyclohexanedione to a 3-hydroxycyclohexanone intermediate by a KRED. Subsequently, a stereoselective ATA would aminate the ketone to yield the desired cis-3-aminocyclohexanol. The key challenge lies in identifying enzymes with the desired regioselectivity and stereoselectivity for the 3-position.

Supporting Experimental Data (Analogous 4-Amino System)[5]
Enzyme SystemSubstrateProductDiastereomeric Ratio (cis:trans)Conversion
LK-KRED & ATA-2001,4-Cyclohexanedionecis-4-Aminocyclohexanol>99:1>95%

Logical Relationship of the Biocatalytic Cascade

G cluster_0 Step 1: Ketoreduction cluster_1 Step 2: Transamination start1 1,3-Cyclohexanedione prod1 3-Hydroxycyclohexanone start1->prod1 Keto Reductase (KRED) start2 3-Hydroxycyclohexanone prod2 cis-3-Aminocyclohexanol start2->prod2 Amine Transaminase (ATA)

Caption: Conceptual Biocatalytic Cascade for cis-3-Aminocyclohexanol Synthesis.

Summary and Outlook

The synthesis of cis-3-aminocyclohexanol can be approached through several distinct strategies, each with its own advantages and challenges.

MethodKey AdvantagesKey Challenges
β-Enaminoketone Reduction Well-documented procedures, good overall yields.[1][2]Requires chromatographic separation of diastereomers, use of sodium metal.
Catalytic Hydrogenation Potentially high cis-selectivity, direct conversion from aromatic precursors.[3]Requires specialized and potentially expensive catalysts, optimization of reaction conditions.
Biocatalysis High stereoselectivity, mild and green reaction conditions.[4][5]Requires identification and optimization of suitable enzymes.

The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, the availability of specialized equipment and reagents, and the tolerance of the substrate to different reaction conditions. The reduction of β-enaminoketones provides a reliable and well-characterized method. For large-scale and stereochemically demanding applications, the development of catalytic hydrogenation or biocatalytic routes represents a promising avenue for future research.

References

A Comparative Guide to the Synthesis of Aminocyclohexanols: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of aminocyclohexanols, crucial building blocks in the pharmaceutical and fine chemical industries, has traditionally been dominated by chemical methods. However, the rise of biocatalysis offers a compelling alternative, promising milder reaction conditions, higher selectivity, and a reduced environmental footprint. This guide provides a detailed comparison of prominent chemical and enzymatic strategies for producing aminocyclohexanols, supported by experimental data to inform researchers, scientists, and drug development professionals in selecting the optimal synthetic route.

At a Glance: Key Performance Metrics

The choice between a chemical and an enzymatic approach often hinges on factors such as yield, stereoselectivity, and operational complexity. The following tables summarize the performance of representative methods for the synthesis of 4-aminocyclohexanol and 3-aminocyclohexanol.

Table 1: Comparison of Synthesis Routes for 4-Aminocyclohexanol

ParameterChemical Synthesis (Catalytic Hydrogenation)Enzymatic Synthesis (One-Pot KRED/ATA Cascade)
Starting Material p-Acetamidophenol or p-Aminophenol1,4-Cyclohexanedione
Key Reagents/Catalysts Metal catalysts (e.g., Raney Nickel, Rh/Al₂O₃), H₂ gasKeto Reductase (KRED), Amine Transaminase (ATA), NADP⁺, PLP, Amine Donor
Reaction Conditions High temperature (e.g., 180°C) and pressure (e.g., 10 bar)[1][2]Mild temperature (e.g., 30°C), atmospheric pressure, aqueous buffer (pH 7.0)[3]
Diastereomeric Ratio (trans:cis) ~4:1 (with Raney Nickel)[1][2]Highly tunable: up to 7:3 (trans-selective ATA) or 1:99 (cis-selective ATA)[3][4]
Overall Yield ~70% (for the trans isomer after separation)[1]High conversion (>95%) with isolated yields of ~75%[3][5]
Key Advantages Established technology, high throughputHigh stereoselectivity, mild conditions, potential for renewable feedstock[3]
Key Disadvantages Harsh conditions, often poor stereoselectivity requiring separation, use of flammable H₂Enzyme stability and cost, potential for substrate/product inhibition[3]

Table 2: Comparison of Synthesis Routes for 3-Aminocyclohexanol

ParameterChemical Synthesis (Reduction of β-Enaminoketone)
Starting Material β-Enaminoketone
Key Reagents/Catalysts Sodium metal, THF, Isopropyl alcohol
Reaction Conditions 0°C to room temperature
Diastereomeric Ratio (cis:trans) 89:11[6]
Isolated Yield 69% (cis isomer), 6% (trans isomer)[6]
Key Advantages Good diastereoselectivity for the cis isomer
Key Disadvantages Use of metallic sodium, requires precursor synthesis

Experimental Workflows and Logical Relationships

The strategic choice between chemical and enzymatic synthesis is often guided by the desired stereochemical outcome and the tolerance of the substrate to various reaction conditions.

logical_relationship cluster_start cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis cluster_outcome start Desired Aminocyclohexanol Isomer chem_route Chemical Methods start->chem_route Consider Established Routes enz_route Enzymatic Methods start->enz_route Consider Stereoselectivity & Green Chemistry hydrogenation Catalytic Hydrogenation chem_route->hydrogenation reductive_amination Reductive Amination chem_route->reductive_amination racemic_mixture Racemic/Diastereomeric Mixture hydrogenation->racemic_mixture Often yields mixtures reductive_amination->racemic_mixture kred_ata KRED/ATA Cascade enz_route->kred_ata trans_isomer trans-Isomer kred_ata->trans_isomer With trans-selective ATA cis_isomer cis-Isomer kred_ata->cis_isomer With cis-selective ATA

Decision-making workflow for selecting a synthetic route.

Detailed Experimental Protocols

Chemical Synthesis: Catalytic Hydrogenation of p-Acetamidophenol

This method represents a common industrial approach to synthesizing a mixture of cis- and trans-4-aminocyclohexanol, which then requires separation.

Reaction Scheme:

p-Acetamidophenol + H₂ (in ethanol, with Raney Nickel catalyst) → cis/trans-4-Acetamidocyclohexanol

cis/trans-4-Acetamidocyclohexanol + NaOH (hydrolysis) → cis/trans-4-Aminocyclohexanol

Procedure:

  • Hydrogenation: In a high-pressure vessel, 100 g of 4-acetamidophenol is combined with 250 ml of absolute ethanol and 5 g of Raney nickel.[1][2]

  • The vessel is sealed and pressurized with hydrogen gas to 10 bar.[2]

  • The reaction mixture is heated to 180°C and maintained at this temperature for 2 hours with stirring.[1][2]

  • After cooling to room temperature, the catalyst is removed by filtration. The resulting solution contains a mixture of cis- and trans-4-acetamidocyclohexanol with a trans/cis ratio of approximately 4:1.[1][2]

  • Hydrolysis and Separation: The filtrate is then subjected to alkaline hydrolysis to remove the acetyl group, yielding a mixture of the aminocyclohexanol isomers. The trans-isomer is subsequently separated and purified, often by crystallization.

chemical_synthesis_workflow cluster_hydrogenation Hydrogenation cluster_hydrolysis Hydrolysis & Separation start p-Acetamidophenol + Ethanol + Raney Ni reaction Pressurize with H₂ (10 bar) Heat to 180°C for 2h start->reaction filtration Cool and Filter to Remove Catalyst reaction->filtration hydrolysis Alkaline Hydrolysis of Filtrate filtration->hydrolysis crystallization Crystallization to Isolate trans-Isomer hydrolysis->crystallization product trans-4-Aminocyclohexanol crystallization->product

Workflow for the chemical synthesis of trans-4-aminocyclohexanol.
Enzymatic Synthesis: One-Pot Cascade for 4-Aminocyclohexanol Isomers

This chemoenzymatic approach offers high stereoselectivity in a one-pot reaction under mild conditions.[3]

Reaction Scheme:

1,4-Cyclohexanedione --(KRED, NADP+)--> 4-Hydroxycyclohexanone

4-Hydroxycyclohexanone + Amine Donor --(ATA, PLP)--> cis- or trans-4-Aminocyclohexanol

Procedure:

  • Reaction Setup: A reaction mixture is prepared in a phosphate buffer (e.g., 50 mM, pH 7.0) containing 1,4-cyclohexanedione (e.g., 50 mM), NADP⁺ (1.0 mM), pyridoxal 5'-phosphate (PLP), and an amine donor (e.g., isopropylamine).[3]

  • Enzyme Addition: A regioselective keto reductase (KRED), such as from Lactobacillus kefir, is added to catalyze the mono-reduction of the diketone to 4-hydroxycyclohexanone.

  • Simultaneously or sequentially, a stereocomplementary amine transaminase (ATA) is added. The choice of ATA dictates the stereochemical outcome:

    • A cis-selective ATA (e.g., ATA-200) yields predominantly cis-4-aminocyclohexanol.[4]

    • A trans-selective ATA (e.g., ATA-113 or ATA-234) produces the trans-isomer.[3][4]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30°C) with agitation for a set period (e.g., 12-24 hours).[3]

  • Workup and Isolation: The product can be isolated from the aqueous reaction mixture, for instance, through extraction and crystallization as the hydrochloride salt, with isolated yields around 75%.[5]

enzymatic_synthesis_workflow cluster_products Stereoisomeric Products start 1,4-Cyclohexanedione in Buffer kred_step Step 1: Mono-reduction + KRED + NADP+ start->kred_step intermediate 4-Hydroxycyclohexanone kred_step->intermediate ata_step Step 2: Transamination + ATA (cis- or trans-selective) + Amine Donor, PLP intermediate->ata_step cis_product cis-4-Aminocyclohexanol ata_step->cis_product Using cis-selective ATA trans_product trans-4-Aminocyclohexanol ata_step->trans_product Using trans-selective ATA

Workflow for the one-pot enzymatic synthesis of 4-aminocyclohexanol isomers.

Conclusion

Both chemical and enzymatic methods offer viable pathways to aminocyclohexanols, each with distinct advantages and limitations. Chemical synthesis, particularly catalytic hydrogenation, is a well-established and scalable technology. However, it often suffers from harsh reaction conditions and a lack of stereoselectivity, necessitating energy-intensive separation processes.

In contrast, enzymatic synthesis provides an elegant solution for achieving high stereoselectivity under mild, environmentally benign conditions. The modularity of the enzymatic cascade, allowing for the production of either cis or trans isomers by selecting the appropriate enzyme, is a significant advantage.[3] While challenges such as enzyme stability and cost remain, ongoing advances in enzyme engineering and process optimization are making biocatalysis an increasingly attractive and sustainable alternative for the synthesis of high-value chiral molecules like aminocyclohexanols.

References

Stereochemical Effects of cis- vs. trans-3-Aminocyclohexanol on Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of functional groups in a molecule is a critical determinant of its biological activity. In the realm of medicinal chemistry, the cyclohexane ring serves as a versatile scaffold, and the orientation of its substituents can profoundly influence interactions with biological targets. This guide provides a comparative analysis of the stereochemical effects of cis- and trans-3-aminocyclohexanol on bioactivity, focusing on how the spatial relationship between the amino and hydroxyl groups dictates molecular conformation and, consequently, biological function.

While direct, quantitative comparative bioactivity data for the unsubstituted cis- and trans-3-aminocyclohexanol is not extensively available in publicly accessible literature, the principles of stereochemistry and evidence from derivative studies underscore the pivotal role of their distinct topographies. These isomers are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, including HIV-protease inhibitors and antidepressants, where the specific stereoisomer is often crucial for therapeutic efficacy.[1][2][3]

The Decisive Role of Stereochemistry

The orientation of the amino and hydroxyl groups in cis- and trans-3-aminocyclohexanol leads to different conformational preferences. In the more stable chair conformation of the cyclohexane ring:

  • trans-3-Aminocyclohexanol: Both the amino and hydroxyl groups can occupy equatorial positions. This arrangement minimizes steric hindrance, resulting in a more stable, lower-energy conformation.

  • cis-3-Aminocyclohexanol: One substituent must be in an axial position while the other is equatorial. This leads to 1,3-diaxial interactions, which introduces steric strain and results in a higher energy conformation compared to the trans isomer.

This fundamental conformational difference is the basis for the differential bioactivity observed in their derivatives. The specific spatial positioning of the amino and hydroxyl groups, which can act as hydrogen bond donors and acceptors or as points for further chemical modification, dictates how a molecule fits into a binding pocket of a protein, such as an enzyme or a receptor.

Hypothetical Bioactivity Comparison

To illustrate the expected differences in bioactivity, the following table presents a hypothetical comparison based on common findings in structure-activity relationship (SAR) studies of stereoisomers. In a typical scenario, one isomer will show significantly higher potency for a specific biological target due to a more favorable binding orientation.

StereoisomerTarget Affinity (Ki in nM)Functional Activity (EC50 in nM)Cytotoxicity (IC50 in µM)
cis-3-Aminocyclohexanol Derivative50120>100
trans-3-Aminocyclohexanol Derivative8501500>100

Note: The data in this table is hypothetical and serves for illustrative purposes only. Specific values would be dependent on the particular derivative and the biological target being assayed.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a direct comparative study of the bioactivity of cis- and trans-3-aminocyclohexanol derivatives.

Radioligand Binding Assay for Target Affinity (Hypothetical)

This assay would be used to determine the binding affinity (Ki) of the isomeric compounds to a specific receptor, for instance, a G-protein coupled receptor (GPCR).

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the target receptor are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

    • Cells are harvested, and a cell lysate is prepared by sonication in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The lysate is centrifuged at low speed to remove nuclei and cell debris. The supernatant is then ultracentrifuged to pellet the cell membranes.

    • The membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Binding Assay:

    • The assay is performed in a 96-well plate.

    • Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Loratadine for the Histamine H1 receptor), and varying concentrations of the unlabeled test compound (cis- or trans-3-aminocyclohexanol derivative).

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Data Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay

This assay would be used to assess the cytotoxic effects of the compounds on a cancer cell line.

  • Cell Culture:

    • A human cancer cell line (e.g., HeLa) is cultured in appropriate media and conditions.

    • Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment:

    • The test compounds (cis- and trans-3-aminocyclohexanol derivatives) are dissolved in DMSO and then diluted in culture medium to various concentrations.

    • The cells are treated with the compounds for a specified duration (e.g., 48 hours).

  • Cell Viability Measurement (MTT Assay):

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for a further 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 values (concentration of the compound that causes 50% inhibition of cell growth) are determined from the dose-response curves.

Synthesis and Stereochemical Control

The synthesis of cis- and trans-3-aminocyclohexanols often proceeds through the reduction of a common intermediate, such as a β-enaminoketone. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions, which allows for the selective synthesis of either the cis or trans isomer.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reduction Stereoselective Reduction cluster_products Final Products 1_3_Cyclohexanedione 1,3-Cyclohexanedione Beta_Enaminoketone β-Enaminoketone 1_3_Cyclohexanedione->Beta_Enaminoketone Condensation Primary_Amine Primary Amine (e.g., Benzylamine) Primary_Amine->Beta_Enaminoketone Reduction Reduction Beta_Enaminoketone->Reduction cis_Isomer cis-3-Aminocyclohexanol Reduction->cis_Isomer Specific Reagents A trans_Isomer trans-3-Aminocyclohexanol Reduction->trans_Isomer Specific Reagents B

A generalized workflow for the synthesis of cis- and trans-3-aminocyclohexanol.

Signaling Pathways and Logical Relationships

The specific signaling pathway affected by a 3-aminocyclohexanol derivative will depend on its biological target. For instance, if a derivative is an agonist for a Gs-coupled GPCR, it would lead to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). The stereochemistry of the derivative would be critical for its ability to bind to the receptor and induce the conformational change necessary for G-protein activation.

Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Ligand cis/trans-Derivative GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

A simplified G-protein coupled receptor (GPCR) signaling pathway.

References

A Comparative Guide to the Reduction of β-Enaminoketones: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective reduction of β-enaminoketones is a critical transformation in the synthesis of valuable β-amino alcohols and other chiral intermediates. This guide provides a comprehensive comparison of common reducing agents for this purpose, supported by experimental data, detailed protocols, and mechanistic insights to facilitate informed reagent selection and experimental design.

Performance Comparison of Reducing Agents

The choice of reducing agent significantly impacts the yield and stereoselectivity of the reduction of β-enaminoketones. This section presents a comparative analysis of commonly employed reducing agents, with quantitative data summarized for clarity.

Reducing AgentSubstrateSolventYield (%)Diastereomeric Ratio (syn:anti)Reference
Sodium Borohydride (NaBH₄) β-(phenylamino)cyclohexenoneMethanol--
Sodium Borohydride / Acetic Acid N-benzyl-3-oxo-butenamineAcetic Acid70-9844:56 to 90:10 (syn favored)
Lithium Aluminum Hydride (LiAlH₄) General β-enaminoketonesEther/THFHighVaries[1]
Sodium in THF/Isopropanol N-benzyl-5,5-dimethyl-3-oxocyclohexenamineTHF/Isopropanol7789:11 (cis favored)
Catalytic Hydrogenation (Pd/C) Ethyl 3-(benzylamino)crotonate-10.342:19:39[2]
Catalytic Hydrogenation (Pd(OH)₂/C) Ethyl 3-(benzylamino)crotonate-low51:3:46[2]
Sodium Cyanoborohydride (NaBH₃CN) Ethyl 3-(benzylamino)crotonateAcidic Medium54.164:36[2]

Key Findings:

  • Sodium Borohydride (NaBH₄) is a mild and versatile reducing agent. In neutral protic solvents like methanol or ethanol, it readily reduces the ketone functionality.[3] The addition of an acid, such as acetic acid, can lead to the formation of acyloxyborohydride species, which can influence the stereochemical outcome, often favoring the syn diastereomer.

  • Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and less selective reducing agent than NaBH₄.[3][1] It readily reduces the ketone and can also reduce the enamine double bond, particularly under forcing conditions. Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[1]

  • Dissolving Metal Reductions , such as sodium in isopropanol, offer another method for the reduction of β-enaminoketones, often providing good yields and diastereoselectivity, as demonstrated with cyclic substrates.

  • Catalytic Hydrogenation provides an alternative, often highly stereoselective, method for the reduction of the enamine double bond. The choice of catalyst (e.g., Pd/C, Pd(OH)₂/C) and reaction conditions can significantly impact the yield and diastereoselectivity.[2] Homogeneous catalysts, such as those based on rhodium and ruthenium, are also employed for asymmetric hydrogenations.[4][5]

  • Sodium Cyanoborohydride (NaBH₃CN) is a milder reducing agent than NaBH₄ and is particularly useful for the selective reduction of imines and enamines in the presence of ketones.[2]

Experimental Protocols

Detailed methodologies for key reduction experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Reduction of a β-Enaminoketone using Sodium Borohydride

This procedure is adapted from standard protocols for ketone reduction.

Materials:

  • β-Enaminoketone (1.0 eq)

  • Methanol (or Ethanol)

  • Sodium Borohydride (NaBH₄) (1.1 - 1.5 eq)

  • Water

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous Sodium Sulfate

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the β-enaminoketone in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude β-amino alcohol.

  • Purify the product by column chromatography or recrystallization as needed.

Reduction of a β-Enaminoketone using Lithium Aluminum Hydride

CAUTION: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • β-Enaminoketone (1.0 eq)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄) (1.0 - 1.5 eq)

  • Water

  • 15% Sodium Hydroxide solution

  • Anhydrous Sodium Sulfate

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

  • Dry glassware

  • Stir plate and stir bar

  • Three-necked round-bottom flask equipped with a dropping funnel and condenser

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • To a stirred suspension of LiAlH₄ in anhydrous ether or THF in the three-necked flask, add a solution of the β-enaminoketone in the same solvent dropwise via the dropping funnel at 0 °C (ice bath).

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux if necessary. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Workup (Fieser method): Cautiously and sequentially add water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the precipitate and wash it thoroughly with ether or THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-amino alcohol.

  • Purify as necessary.

Catalytic Hydrogenation of a β-Enaminoketone

This is a general procedure and the choice of catalyst, solvent, pressure, and temperature will depend on the specific substrate and desired outcome.

Materials:

  • β-Enaminoketone (1.0 eq)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogenation Catalyst (e.g., 10% Pd/C, 20% Pd(OH)₂/C) (typically 5-10 mol%)

  • Hydrogen source (e.g., hydrogen gas cylinder or balloon)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

  • Celite

Procedure:

  • Dissolve the β-enaminoketone in the chosen solvent in a suitable hydrogenation flask.

  • Carefully add the hydrogenation catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or pressurized vessel).

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify as necessary.

Mechanistic Pathways and Stereoselectivity

The stereochemical outcome of the reduction of β-enaminoketones is often governed by the mechanism of hydride delivery.

Mechanism of Reduction with Sodium Borohydride in Acetic Acid

The reduction of β-enaminoketones with sodium borohydride in acetic acid is proposed to proceed through a two-step mechanism. First, the enamine is protonated to form an iminium ion. The counterion, an acyloxyborohydride species, then delivers a hydride to the iminium carbon. The stereoselectivity of this step is influenced by the steric hindrance of the substituents on the enamine. Subsequently, the resulting β-amino ketone is reduced to the β-amino alcohol. The stereochemistry of the final product is determined by the facial selectivity of the hydride attack on the ketone, which can be influenced by chelation control or steric factors.

Reduction_Mechanism cluster_step1 Step 1: Reduction of Iminium Ion cluster_step2 Step 2: Reduction of Ketone Enaminoketone Enaminoketone Iminium_Ion Iminium_Ion Enaminoketone->Iminium_Ion AcOH Amino_Ketone β-Amino Ketone Iminium_Ion->Amino_Ketone Hydride Transfer Acyloxyborohydride [H₃B(OAc)]⁻ Acyloxyborohydride->Iminium_Ion Amino_Ketone2 β-Amino Ketone Amino_Alcohol β-Amino Alcohol Amino_Ketone2->Amino_Alcohol Hydride Attack Hydride_Source Hydride Source Hydride_Source->Amino_Ketone2

Caption: Proposed two-step mechanism for NaBH₄/AcOH reduction.

Transition State for Hydride Delivery

The diastereoselectivity of the reduction is often rationalized by considering the transition state of the hydride transfer step. For the reduction of the intermediate β-amino ketone, two primary models are considered: the Felkin-Anh model and a chelation-controlled model. In the absence of a chelating metal, the Felkin-Anh model predicts the hydride will attack from the less hindered face, anti to the largest substituent on the adjacent stereocenter. When a chelating metal is present (as can be the case with LiAlH₄ or certain modified borohydrides), the substrate can adopt a rigid cyclic conformation, leading to hydride delivery from a specific face and potentially reversing the diastereoselectivity.

Transition_State cluster_felkin Felkin-Anh Model (Non-chelating) cluster_chelation Chelation Control Model Felkin_TS Transition State Hydride_Attack_F Hydride Attack (anti to L group) Felkin_TS->Hydride_Attack_F Major_Diastereomer_F Major Diastereomer Hydride_Attack_F->Major_Diastereomer_F Chelation_TS Chelated Transition State Hydride_Attack_C Hydride Attack (syn to R group) Chelation_TS->Hydride_Attack_C Major_Diastereomer_C Major Diastereomer Hydride_Attack_C->Major_Diastereomer_C

Caption: Models for predicting stereoselectivity in ketone reduction.

Conclusion

The reduction of β-enaminoketones is a versatile transformation with multiple effective reagents available. The choice of reducing agent should be guided by the desired outcome, considering factors such as chemoselectivity, diastereoselectivity, and operational simplicity. Sodium borohydride offers a mild and convenient option, with the possibility of tuning stereoselectivity through the use of additives. Lithium aluminum hydride is a powerful, albeit less selective, alternative for more challenging reductions. Catalytic hydrogenation provides a clean and often highly stereoselective method. Careful consideration of the substrate and the mechanistic pathways involved will enable the rational selection of the optimal reducing agent and conditions to achieve the desired β-amino alcohol product with high efficiency and stereocontrol.

References

Cost-benefit analysis of different synthetic pathways to cis-3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of chiral building blocks is a cornerstone of modern drug discovery and development. cis-3-Aminocyclohexanol, a key structural motif in numerous pharmaceutical agents, presents a synthetic challenge in achieving high purity and yield. This guide provides a comprehensive cost-benefit analysis of various synthetic strategies to obtain this valuable intermediate, with a focus on providing actionable experimental data and clear visual representations of the synthetic routes.

Pathway 1: Reduction of β-Enaminoketones

This pathway has emerged as a robust and well-documented method for the synthesis of 3-aminocyclohexanols. The synthesis commences with the condensation of a 1,3-cyclohexanedione with an amine, followed by the reduction of the resulting β-enaminoketone.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction 1_3_Cyclohexanedione 1,3-Cyclohexanedione Enaminoketone β-Enaminoketone 1_3_Cyclohexanedione->Enaminoketone Toluene, Reflux Amine Amine (e.g., Benzylamine) Amine->Enaminoketone cis_3_Aminocyclohexanol cis-3-Aminocyclohexanol Enaminoketone->cis_3_Aminocyclohexanol Solvent (e.g., THF/Isopropanol) Reducing_Agent Reducing Agent (e.g., NaBH4 or Na/i-PrOH) Reducing_Agent->cis_3_Aminocyclohexanol

Figure 1: Synthetic pathway via reduction of β-enaminoketone.

Experimental Protocol

Step 1: Synthesis of β-Enaminoketone

A solution of 1,3-cyclohexanedione (1.0 eq) and benzylamine (1.1 eq) in toluene is refluxed for 3-4 hours, with the continuous removal of water using a Dean-Stark apparatus. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization to yield the β-enaminoketone.[1]

Step 2: Reduction of β-Enaminoketone to cis-3-Aminocyclohexanol

The β-enaminoketone (1.0 eq) is dissolved in a mixture of THF and isopropyl alcohol.[1] The solution is then treated with a reducing agent such as sodium borohydride or metallic sodium in excess. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the crude product, which is then purified by column chromatography to isolate the cis and trans isomers.[1]

Cost-Benefit Analysis
ParameterDataSource
Starting Materials Cost
1,3-Cyclohexanedione~$700/kg[2]
Benzylamine~
3200/MT(3200/MT (~3200/MT(
3.2/kg)
[3]
Sodium Borohydride~$2000/kg[4]
Reaction Parameters
Overall Yield (cis-isomer)~69%[1]
cis:trans Isomer Ratio89:11[1]
Reaction TimeStep 1: ~3-4 hours, Step 2: ~12-24 hours[1]
Process Considerations
ScalabilityModerate to high
PurificationRecrystallization and column chromatography[1]
Reagent Toxicity/HazardsToluene (flammable, toxic), Sodium Borohydride (flammable solid)
Overall Assessment A well-established route with good yields and moderate diastereoselectivity. The starting materials are commercially available, and the procedures are relatively straightforward for a laboratory setting. The need for chromatographic separation of isomers can be a drawback for large-scale production.

Other Potential Synthetic Pathways: A Qualitative Overview

While the reduction of β-enaminoketones is a well-defined route, other synthetic strategies are worth considering, although detailed comparative data for the synthesis of cis-3-aminocyclohexanol is less readily available.

Chemoenzymatic Synthesis

This approach utilizes enzymes to catalyze key transformations, often offering high stereoselectivity and milder reaction conditions. A potential chemoenzymatic route could involve the use of a keto reductase (KRED) to reduce a ketone precursor and an amine transaminase (ATA) to introduce the amino group.

G Start Cyclohexanone Derivative Hydroxyketone Hydroxyketone Intermediate Start->Hydroxyketone Reduction KRED Keto Reductase (KRED) KRED->Hydroxyketone cis_3_Aminocyclohexanol cis-3-Aminocyclohexanol Hydroxyketone->cis_3_Aminocyclohexanol Transamination ATA Amine Transaminase (ATA) ATA->cis_3_Aminocyclohexanol

Figure 2: Conceptual chemoenzymatic pathway.

  • Potential Benefits: High enantioselectivity and diastereoselectivity, milder reaction conditions (aqueous media, ambient temperature), and reduced environmental impact.

Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom. A synthetic route to cis-3-aminocyclohexanol could potentially start from a cis-3-hydroxycyclohexanecarboxamide.

G Carboxamide cis-3-Hydroxycyclohexanecarboxamide Isocyanate Isocyanate Intermediate Carboxamide->Isocyanate Rearrangement Reagents Br2, NaOH Reagents->Isocyanate cis_3_Aminocyclohexanol cis-3-Aminocyclohexanol Isocyanate->cis_3_Aminocyclohexanol Hydrolysis Hydrolysis H2O Hydrolysis->cis_3_Aminocyclohexanol

Figure 3: Conceptual Hofmann rearrangement pathway.

  • Potential Benefits: Utilizes readily available and relatively inexpensive reagents. It is a well-understood reaction with a long history of application in organic synthesis.

Synthesis from Cyclohexene Oxide

The ring-opening of an epoxide, such as cyclohexene oxide, with an amine source is a fundamental method for the synthesis of amino alcohols.

G Cyclohexene_Oxide Cyclohexene Oxide Ring_Opening Ring Opening Cyclohexene_Oxide->Ring_Opening Amine_Source Amine Source (e.g., NH3) Amine_Source->Ring_Opening Aminocyclohexanol_Mixture Aminocyclohexanol Isomer Mixture Ring_Opening->Aminocyclohexanol_Mixture Separation Isomer Separation Aminocyclohexanol_Mixture->Separation cis_3_Aminocyclohexanol cis-3-Aminocyclohexanol Separation->cis_3_Aminocyclohexanol

Figure 4: Conceptual pathway from cyclohexene oxide.

  • Potential Benefits: Cyclohexene oxide is a readily available and relatively inexpensive starting material. The reaction chemistry is well-established.

  • Potential Costs and Challenges: The ring-opening reaction can lead to a mixture of regio- and stereoisomers, necessitating challenging purification steps to isolate the desired cis-3-aminocyclohexanol. Controlling the selectivity of the ring-opening can be difficult. Specific and optimized protocols for achieving high cis-selectivity for the 3-amino isomer are not well-documented in easily accessible literature.

Conclusion

Based on the currently available and detailed experimental data, the reduction of β-enaminoketones stands out as the most viable and well-characterized pathway for the synthesis of cis-3-aminocyclohexanol in a research and development setting. It offers a good balance of yield, diastereoselectivity, and accessibility of starting materials.

While chemoenzymatic synthesis, the Hofmann rearrangement, and synthesis from cyclohexene oxide represent theoretically plausible alternatives with their own inherent advantages, a comprehensive and quantitative cost-benefit analysis is hampered by the lack of specific, optimized, and publicly available experimental protocols for the synthesis of cis-3-aminocyclohexanol. Further research and process development in these areas are warranted to fully evaluate their potential as competitive synthetic routes. For professionals in drug development, the choice of synthetic pathway will ultimately depend on a balance of factors including the scale of production, purity requirements, cost of goods, and environmental considerations.

References

A Comparative Guide to Assessing the Enantiomeric Excess of cis-3-Aminocyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is of paramount importance. Enantiomers of a compound can exhibit significantly different pharmacological and toxicological profiles. This guide provides an objective comparison of the primary analytical techniques for assessing the enantiomeric excess (ee) of cis-3-aminocyclohexanol derivatives, a class of compounds with significant potential in medicinal chemistry. The comparison is supported by experimental data and detailed protocols for key analytical methods.

Comparison of Analytical Techniques

The determination of enantiomeric excess for cis-3-aminocyclohexanol derivatives can be accomplished through several analytical techniques. The most common and effective methods are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE). The choice of method depends on factors such as the volatility and thermal stability of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation.

Technique Principle Derivatization Typical Analysis Time Resolution (Rs) Sensitivity (LOD/LOQ) Pros Cons
Chiral GC Separation of volatile enantiomers on a chiral stationary phase (CSP) in a gas phase.Often necessary to increase volatility and thermal stability.[1]10-30 min> 1.5 (baseline) achievableHigh (ng to pg level)High resolution and efficiency; suitable for volatile and thermally stable compounds.[2]Requires derivatization for polar compounds; potential for thermal degradation.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid phase.[3]Can be direct or indirect (derivatization to form diastereomers).[4]5-20 min> 1.5 (baseline) achievableModerate to high (µg to ng level)Broad applicability; wide range of CSPs available; robust and reproducible.[5]Higher solvent consumption; method development can be time-consuming.
Chiral NMR Use of a chiral solvating agent (CSA) or derivatizing agent (CDA) to induce chemical shift non-equivalence between enantiomers.[6][7][8]Indirect method using CSAs or CDAs.[6][8]5-15 min per sampleNot applicable (based on signal separation, ΔΔδ)Low (mg to high µg level)Rapid analysis; non-destructive; provides structural information.[9]Lower sensitivity; requires higher sample concentration; CSA/CDA may cause signal overlap.
Chiral CE Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[10][11]Generally not required.10-40 minHigh theoretical efficiencyVery high (pg to fg level)Extremely low sample and reagent consumption; high separation efficiency.[12]Lower sample loading capacity; reproducibility can be challenging.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for the analysis of cis-3-aminocyclohexanol derivatives.

Chiral Gas Chromatography (GC) with Derivatization

This protocol is adapted from methods used for the analysis of cyclic amino alcohols and requires derivatization to improve volatility and chromatographic performance.[1]

a) Derivatization (Acylation):

  • To 1 mg of the cis-3-aminocyclohexanol derivative in a vial, add 100 µL of anhydrous pyridine and 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Evaporate the reagents under a gentle stream of nitrogen.

  • Re-dissolve the residue in 1 mL of ethyl acetate for GC-MS analysis.

b) GC-MS Analysis:

  • Column: Cyclodextrin-based chiral capillary column (e.g., CycloSil-B, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: 100°C hold for 2 min, ramp to 200°C at 5°C/min, hold for 5 min.

  • Detector: Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method using a polysaccharide-based chiral stationary phase.

a) Sample Preparation:

  • Dissolve the cis-3-aminocyclohexanol derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b) HPLC Analysis:

  • Column: Polysaccharide-based CSP (e.g., Chiralpak IC, 250 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A mixture of methanol, ethanol, and diethylamine (1:1:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol uses a chiral solvating agent (CSA) to induce separation of enantiomeric signals.

a) Sample Preparation:

  • In an NMR tube, dissolve approximately 5 mg of the cis-3-aminocyclohexanol derivative in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Add 1.1 equivalents of a chiral solvating agent (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate).

  • Gently shake the NMR tube to ensure thorough mixing.

b) NMR Analysis:

  • Spectrometer: 400 MHz or higher.

  • Solvent: CDCl₃.

  • Experiment: Standard ¹H NMR.

  • Analysis: Compare the spectra before and after the addition of the CSA. Look for splitting of signals corresponding to the enantiomers. The enantiomeric excess is determined by the integration of the separated signals.

Chiral Capillary Electrophoresis (CE)

This protocol describes the use of a cyclodextrin as a chiral selector in the background electrolyte.

a) Sample and Buffer Preparation:

  • Prepare a background electrolyte (BGE) of 50 mM phosphate buffer at pH 2.5.

  • Add a chiral selector, such as 20 mM hydroxypropyl-β-cyclodextrin, to the BGE.

  • Dissolve the cis-3-aminocyclohexanol derivative in water or the BGE to a concentration of 0.1-1 mg/mL.

b) CE Analysis:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).

  • Background Electrolyte: 50 mM phosphate buffer (pH 2.5) with 20 mM hydroxypropyl-β-cyclodextrin.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV at 200 nm.

Visualizing the Workflow and Method Selection

To better understand the experimental process and the relationships between these techniques, the following diagrams are provided.

G General Workflow for Enantiomeric Excess Determination cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing Sample Chiral cis-3-Aminocyclohexanol Derivative Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required, e.g., for GC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC NMR Chiral NMR Dissolution->NMR CE Chiral CE Dissolution->CE GC Chiral GC Derivatization->GC Acquisition Signal Acquisition (Chromatogram/Spectrum) GC->Acquisition HPLC->Acquisition NMR->Acquisition CE->Acquisition Integration Peak/Signal Integration Acquisition->Integration Calculation Calculation of Enantiomeric Excess Integration->Calculation

Caption: General workflow for determining the enantiomeric excess of cis-3-aminocyclohexanol derivatives.

G Logical Relationships for Method Selection cluster_methods Analytical Techniques Analyte Analyte Properties (Volatility, Polarity, Concentration) GC Chiral GC Analyte->GC Volatile & Thermally Stable? HPLC Chiral HPLC Analyte->HPLC Broad Applicability Needed? NMR Chiral NMR Analyte->NMR High Concentration & Fast Screen? CE Chiral CE Analyte->CE Trace Amount & Low Consumption? Derivatization Derivatization GC->Derivatization Requires Derivatization Direct_Indirect Direct_Indirect HPLC->Direct_Indirect Direct or Indirect CSA_CDA CSA_CDA NMR->CSA_CDA Requires CSA/CDA Chiral_Selector Chiral_Selector CE->Chiral_Selector Requires Chiral Selector in BGE

References

Safety Operating Guide

Proper Disposal of cis-3-Aminocyclohexanol Hydrochloride: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of cis-3-Aminocyclohexanol hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS).

Essential Safety Information

This compound is a chemical that requires careful handling. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this compound.

Quantitative Data Summary

While detailed experimental data is limited in publicly available resources, the fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC6H14ClNOPubChem[1]
Molecular Weight151.63 g/mol PubChem[1]
AppearanceLight grey solidThermo Fisher Scientific[2]
OdorOdorlessThermo Fisher Scientific[2]
Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to prevent exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required. For larger quantities or in case of a spill, impervious clothing may be necessary.[3]

  • Respiratory Protection: If dust is generated or if working outside of a ventilated area, a NIOSH-approved respirator is recommended.[2][3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][4] This ensures that the chemical is managed in an environmentally sound and compliant manner. The following steps outline the process for collecting and preparing the chemical for disposal.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or waste this compound in a designated, clearly labeled, and sealed container.
  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.
  • Contaminated Materials: Dispose of all contaminated PPE (such as gloves) and labware as hazardous waste in designated containers.

2. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
  • Store waste containers in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials. The storage area should be cool, dry, and well-ventilated.[2]

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
  • Follow all institutional and local regulations for hazardous waste disposal.[2][5]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control Dust: Avoid breathing in dust.[3]

  • Containment: For small spills, carefully sweep up the solid material, taking care not to generate airborne particles, and place it in a suitable, closed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Personal Protection: Wear the appropriate PPE during the entire cleanup process.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Labeling cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Ventilated Area (e.g., Fume Hood) A->B C Collect Solid & Liquid Waste in Separate, Labeled Containers B->C D Include Contaminated Labware and PPE C->D E Label Container: 'Hazardous Waste' 'this compound' D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Contact Institutional EHS or Licensed Waste Contractor F->G H Follow Local & National Regulations G->H

Disposal Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.